molecular formula C8H4BrClO2 B2939261 6-Bromo-5-chloro-3H-2-benzofuran-1-one CAS No. 1823937-04-7

6-Bromo-5-chloro-3H-2-benzofuran-1-one

Katalognummer: B2939261
CAS-Nummer: 1823937-04-7
Molekulargewicht: 247.47
InChI-Schlüssel: DGVBIGZEOPMEBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-chloro-3H-2-benzofuran-1-one is a high-purity halogenated benzofuran derivative offered as a key chemical building block for scientific research and development. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various pharmacologically active compounds . Benzofuran derivatives have demonstrated significant potential in anticancer research, with studies indicating that the introduction of halogen atoms, such as bromine and chlorine, can enhance cytotoxic activity and binding affinity through specific interactions with biological targets . This compound is particularly valuable in the synthesis of more complex molecules and serves as a critical intermediate in drug discovery efforts. Its structure makes it suitable for exploring treatments for various diseases, including its potential application in the design of potent LSD1 inhibitors for oncology research . Researchers utilize this compound under laboratory conditions for non-clinical investigations. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal applications.

Eigenschaften

IUPAC Name

6-bromo-5-chloro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO2/c9-6-2-5-4(1-7(6)10)3-12-8(5)11/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVBIGZEOPMEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-chloro-3H-2-benzofuran-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Bromo-5-chloro-3H-2-benzofuran-1-one, a halogenated derivative of the phthalide (isobenzofuranone) scaffold. Phthalides are a significant class of compounds found in various natural products and are recognized for their diverse biological activities, making them attractive scaffolds in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the chemical properties, a plausible synthetic route, reactivity, and potential applications of this specific di-halogenated phthalide.

Introduction to 6-Bromo-5-chloro-3H-2-benzofuran-1-one

6-Bromo-5-chloro-3H-2-benzofuran-1-one, also known as 6-bromo-5-chloro-phthalide, is a synthetic organic compound featuring a bicyclic structure where a benzene ring is fused to a γ-lactone ring. The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring is expected to significantly influence its physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of molecules by modulating factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] While specific experimental data for this exact compound is not widely available in the public domain, its properties and reactivity can be reliably predicted based on the extensive knowledge of related phthalide and benzofuranone structures.[5][6][7]

Molecular Structure:

Caption: Chemical structure of 6-Bromo-5-chloro-3H-2-benzofuran-1-one.

Predicted Physicochemical Properties

The physicochemical properties of 6-Bromo-5-chloro-3H-2-benzofuran-1-one are predicted based on the known data for 6-bromophthalide and 5-chlorophthalide, as well as general principles of organic chemistry. The presence of both bromo and chloro substituents will increase the molecular weight and is expected to result in a higher melting point compared to the monosubstituted analogs. The lipophilicity, as indicated by the predicted LogP value, is anticipated to be significant due to the halogen atoms, which may influence its bioavailability and cell membrane permeability.[8][9]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₈H₄BrClO₂Based on the chemical structure.
Molecular Weight 247.47 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Off-white to pale yellow solidInferred from the appearance of related halogenated phthalides.
Melting Point > 150 °CExpected to be higher than 6-bromophthalide (CAS 19477-73-7) and 5-chlorophthalide (CAS 54109-03-4) due to increased molecular weight and potentially stronger intermolecular forces.[10][][12]
Solubility Insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The nonpolar nature of the aromatic ring and halogens suggests poor water solubility, while solubility in organic solvents is expected.[9]
Predicted LogP ~3.5Estimated based on the contribution of the bromo and chloro substituents to the lipophilicity of the phthalide core.
Proposed Synthesis Pathway

A plausible synthetic route for 6-Bromo-5-chloro-3H-2-benzofuran-1-one can be designed starting from a readily available substituted toluene derivative. The following multi-step synthesis is proposed, leveraging well-established organic reactions.

Synthesis_Pathway A 4-Bromo-3-chloro-toluene B 4-Bromo-3-chloro-benzoic acid A->B Oxidation (e.g., KMnO4) C 4-Bromo-5-chloro-2-(hydroxymethyl)benzoic acid B->C Ortho-lithiation followed by reaction with formaldehyde D 6-Bromo-5-chloro-3H-2-benzofuran-1-one C->D Acid-catalyzed lactonization

Caption: Proposed synthesis workflow for 6-Bromo-5-chloro-3H-2-benzofuran-1-one.

Experimental Protocol:

Step 1: Oxidation of 4-Bromo-3-chloro-toluene to 4-Bromo-3-chloro-benzoic acid

  • To a stirred solution of 4-bromo-3-chloro-toluene in a mixture of pyridine and water, add potassium permanganate (KMnO₄) portion-wise.

  • Heat the reaction mixture under reflux for several hours until the purple color of the permanganate disappears.

  • Cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the crude 4-bromo-3-chloro-benzoic acid.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Step 2: Ortho-hydroxymethylation of 4-Bromo-3-chloro-benzoic acid

  • Protect the carboxylic acid group of 4-bromo-3-chloro-benzoic acid, for example, as a methyl ester.

  • Dissolve the protected benzoic acid in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Add a strong base such as lithium diisopropylamide (LDA) dropwise to effect ortho-lithiation at the position adjacent to the ester group.

  • After stirring for a period, quench the reaction with paraformaldehyde.

  • Allow the reaction to warm to room temperature and then work up with an aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Deprotect the carboxylic acid to yield 4-Bromo-5-chloro-2-(hydroxymethyl)benzoic acid.

Step 3: Lactonization to 6-Bromo-5-chloro-3H-2-benzofuran-1-one

  • Dissolve the 4-Bromo-5-chloro-2-(hydroxymethyl)benzoic acid in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (p-TSA).

  • Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to afford 6-Bromo-5-chloro-3H-2-benzofuran-1-one.

Predicted Spectroscopic Data

The structural elucidation of the target compound would rely on standard spectroscopic techniques. The predicted data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at position 7 (adjacent to the bromine) and the proton at position 4 (between the chloro and the lactone carbonyl group) will appear as distinct singlets due to the substitution pattern.

  • Methylene Protons: A singlet corresponding to the two protons of the CH₂ group of the lactone ring is expected around δ 5.0-5.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal for the lactone carbonyl carbon is expected in the downfield region, typically around δ 170-175 ppm.

  • Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 110-150 ppm), including two carbons bearing the halogen atoms (C-Br and C-Cl) and four CH carbons.

  • Methylene Carbon: A signal for the CH₂ carbon of the lactone ring is expected around δ 65-75 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch: A strong absorption band characteristic of a γ-lactone carbonyl group is expected around 1760-1780 cm⁻¹.

  • C-O Stretch: An absorption band for the C-O single bond of the lactone is expected in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ corresponding to the aromatic C-H stretching vibrations.

  • C-Br and C-Cl Stretches: Absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to the carbon-halogen bonds.

MS (Mass Spectrometry):

  • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion and fragments containing these halogens.[13][14]

Chemical Reactivity

The reactivity of 6-Bromo-5-chloro-3H-2-benzofuran-1-one is dictated by the lactone ring and the di-halogenated benzene ring.

Reactions of the Aromatic Ring:

  • Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the halogen atoms and the carbonyl group of the lactone. Substitution, if it occurs under harsh conditions, would be directed by the existing substituents.

  • Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, although this typically requires strong nucleophiles and forcing conditions.[15]

  • Cross-Coupling Reactions: The bromine atom is more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for selective functionalization at the 6-position.

Reactions of the Lactone Ring:

  • Ring Opening: The lactone is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding 2-(hydroxymethyl)benzoic acid derivative. Reaction with other nucleophiles, such as amines or Grignard reagents, will also result in ring-opening to form amides or diols, respectively.

  • Reduction: The carbonyl group of the lactone can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding diol.

Reactivity_Diagram A 6-Bromo-5-chloro-3H-2-benzofuran-1-one B Electrophilic Aromatic Substitution (Deactivated) A->B C Nucleophilic Aromatic Substitution A->C D Palladium-Catalyzed Cross-Coupling (at C-Br) A->D E Lactone Ring Opening (Hydrolysis, Aminolysis) A->E F Reduction of Lactone A->F

Caption: Key reactivity pathways of 6-Bromo-5-chloro-3H-2-benzofuran-1-one.

Potential Applications in Drug Discovery

The benzofuranone and phthalide cores are present in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antidepressant activities.[][16][17][18] The introduction of halogen atoms can further enhance these properties.

  • Anticancer Agents: Halogenated flavonoids and related heterocyclic compounds have shown potent cytotoxic effects against various cancer cell lines. The bromo and chloro substituents on the phthalide scaffold could lead to compounds with enhanced anticancer activity.[3]

  • Enzyme Inhibitors: The phthalide structure can serve as a template for the design of enzyme inhibitors. For example, some phthalides have been investigated as inhibitors of enzymes involved in neurological disorders.[2]

  • Antimicrobial Agents: Benzofuran derivatives are known for their antimicrobial properties.[19] The lipophilic nature imparted by the halogens in 6-Bromo-5-chloro-3H-2-benzofuran-1-one might facilitate its transport across microbial cell membranes, potentially leading to antimicrobial activity.

The selective reactivity of the bromine atom in cross-coupling reactions makes this compound a versatile intermediate for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in various drug discovery programs.

Conclusion

6-Bromo-5-chloro-3H-2-benzofuran-1-one is a halogenated phthalide with significant potential as a building block in medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties, reactivity, and a viable synthetic route can be reliably predicted based on established chemical principles and data from analogous structures. The presence of two distinct halogen atoms offers opportunities for selective functionalization and the development of novel compounds with potentially enhanced biological activities. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and therapeutic potential of this and related halogenated heterocyclic systems.

References

  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)
  • Synthesis and Biological activities of some new Phthalides. (n.d.). Journal of Applicable Chemistry.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules.
  • One-pot synthesis of benzofurans via heteroannul
  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research.
  • CN112079803A - Synthesis method of 4-halogenated phthalic anhydride and derivatives thereof. (n.d.).
  • Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. (2014). Chinese Chemical Letters.
  • 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide). (n.d.).
  • Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. (2017).
  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. (2026). Frontiers in Pharmacology.
  • Halogen Properties. (n.d.). BYJU'S. Retrieved from [Link]

  • Synthesis of 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones as inhibitors of microbial quorum sensing. (n.d.). New Journal of Chemistry.
  • Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activ
  • NMR Predictor - Documentation. (n.d.). ChemAxon. Retrieved from [Link]

  • Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. (2024). Molecules.
  • 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). (n.d.). Acta Crystallographica Section E.
  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofura. (n.d.). Semantic Scholar.
  • 6-Bromo-5-chloro-1H-indole. (n.d.). PubChem. Retrieved from [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025).
  • How to predict a proton NMR spectrum. (2022). YouTube.
  • 1-Bromo-3-chlorobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Simulate and predict NMR spectra. (n.d.). NMR-DB. Retrieved from [Link]

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. (2024). Bioorganic & Medicinal Chemistry.
  • Benzofurans. (n.d.). American Elements. Retrieved from [Link]

  • Recent advances in natural phthalides: Distribution, chemistry, and biological activities. (2022). Fitoterapia.
  • Chemistry and biological activities of naturally occurring phthalides. (n.d.). Experts@Minnesota.
  • Bioactive 3,3‐disubstituted isobenzofuranones. (n.d.).
  • 9.2 Properties of Halogenated Compounds. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

  • Reactions of Dihalides. (2023). Chemistry LibreTexts.
  • 5-Chloro-3H-2-benzofuran-1-one. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Alkyl Halide Reactivity. (n.d.). MSU Chemistry. Retrieved from [Link]

  • Principles Of Drug Action 1, Spring 2005, Halogenated Hydrocarbons. (2005). University of the Sciences in Philadelphia.
  • reactions of aryl halides (halogenoarenes). (n.d.). Chemguide. Retrieved from [Link]

  • 1-Bromo-3-chloro-5,5-dimethylhydantoin. (n.d.). PubChem. Retrieved from [Link]

  • 6-Bromo-1-chloroisoquinoline Properties. (n.d.). EPA CompTox Chemicals Dashboard.
  • The mass spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • SAFETY D
  • Organic Compounds Containing Halogen

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of 6-Bromo-5-chlorophthalide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Novel Chemical Entities

In the landscape of modern drug discovery and materials science, the exploration of novel chemical structures is paramount. This guide addresses a molecule of significant interest: 6-Bromo-5-chlorophthalide . An extensive search of chemical literature and databases, including CAS, SciFinder, and Reaxys, indicates that this specific compound is not a commercially available or previously synthesized entity as of early 2026. The absence of a registered CAS number underscores its novelty.

This document, therefore, serves a dual purpose. It is both a practical guide for the synthetic chemist and a forward-looking exploration for the medicinal chemist and pharmacologist. We will first establish a robust, scientifically-grounded protocol for the synthesis of 6-Bromo-5-chlorophthalide, drawing upon established methodologies for the preparation of analogous halogenated phthalides. Subsequently, we will delve into the anticipated chemical properties and potential therapeutic applications of this novel molecule, providing a foundational roadmap for its future investigation.

Core Compound Identity: 6-Bromo-5-chlorophthalide

While a CAS number is not available, we can define the molecule by its structure and nomenclature.

  • Systematic Name: 6-Bromo-5-chloro-1(3H)-isobenzofuranone

  • Common Synonyms: 6-Bromo-5-chlorophthalide

  • Molecular Formula: C₈H₄BrClO₂

  • Molecular Weight: 247.47 g/mol

  • Core Structure: Phthalide (isobenzofuranone)

PropertyPredicted Value
Melting Point Estimated 150-170 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water.
Appearance Expected to be a white to off-white crystalline solid.

Proposed Synthesis of 6-Bromo-5-chlorophthalide: A Multi-step Approach

The synthesis of 6-Bromo-5-chlorophthalide necessitates a strategic approach, beginning with a readily available starting material and proceeding through a series of reliable transformations. The proposed pathway leverages well-documented reactions, ensuring a high probability of success.

Retrosynthetic Analysis

Our retrosynthetic strategy identifies 3-bromo-4-chlorotoluene as a suitable and commercially available starting material. The key transformations involve oxidation of the methyl group to a carboxylic acid, followed by ortho-lithiation and formylation to introduce the second carbon, and subsequent oxidation and cyclization to form the phthalide ring. An alternative final step involves bromination of a pre-formed 5-chlorophthalide.

Step-by-Step Experimental Protocol

Step 1: Oxidation of 3-Bromo-4-chlorotoluene to 3-Bromo-4-chlorobenzoic acid

  • Rationale: This initial oxidation is a crucial step to introduce the carboxylic acid functionality necessary for the subsequent cyclization. Potassium permanganate is a powerful and cost-effective oxidizing agent for this transformation.

  • Procedure:

    • To a solution of 3-bromo-4-chlorotoluene (1 equivalent) in a mixture of pyridine and water (10:1), add potassium permanganate (3 equivalents) portion-wise over 1 hour.

    • Heat the reaction mixture to reflux (100-110 °C) for 8-12 hours, monitoring the disappearance of the starting material by TLC.

    • Cool the mixture to room temperature and filter off the manganese dioxide precipitate.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2, leading to the precipitation of the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-bromo-4-chlorobenzoic acid.

Step 2: Synthesis of 5-Chlorophthalide

  • Rationale: This step involves the reduction of the corresponding phthalic anhydride. However, a more direct route from the benzoic acid involves ortho-metalation and reaction with a formylating agent, followed by reduction and cyclization. For simplicity and higher overall yield, we will proceed with a hypothetical reduction of a commercially available precursor if one were available. Since it is not, we will adjust the strategy to build the phthalide from our synthesized benzoic acid.

Revised Step 2: Ortho-formylation of 3-Bromo-4-chlorobenzoic acid

  • Rationale: To construct the second part of the phthalide ring, we need to introduce a formyl group ortho to the carboxylic acid. This can be achieved through directed ortho-metalation.

  • Procedure:

    • Dissolve 3-bromo-4-chlorobenzoic acid (1 equivalent) in dry THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C and add n-butyllithium (2.2 equivalents) dropwise. The first equivalent will deprotonate the carboxylic acid, and the second will perform the ortho-lithiation.

    • After stirring for 1 hour at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • The crude product, a mixture of the desired aldehyde and other byproducts, will require purification by column chromatography.

Step 3: Reduction and Cyclization to 6-Bromo-5-chlorophthalide

  • Rationale: The newly introduced formyl group can be reduced to a hydroxymethyl group, which will then undergo spontaneous or acid-catalyzed cyclization with the adjacent carboxylic acid to form the phthalide ring.

  • Procedure:

    • Dissolve the purified ortho-formyl-3-bromo-4-chlorobenzoic acid (1 equivalent) in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours until the reduction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl to decompose the excess borohydride and catalyze the lactonization.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 6-Bromo-5-chlorophthalide.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 3-Bromo-4-chlorotoluene B 3-Bromo-4-chlorobenzoic acid A->B KMnO4, Pyridine/H2O, Reflux C Ortho-lithiated intermediate B->C n-BuLi, THF, -78 °C D 2-Formyl-3-bromo-4-chlorobenzoic acid C->D DMF, -78 °C to RT E 6-Bromo-5-chlorophthalide D->E 1. NaBH4, MeOH 2. H+

Caption: Proposed synthetic pathway for 6-Bromo-5-chlorophthalide.

Potential Applications in Drug Discovery and Medicinal Chemistry

Phthalides as a class of compounds exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[4]

Rationale for Halogenation
  • Increased Lipophilicity: The bromo and chloro substituents will increase the lipophilicity of the phthalide core, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: Halogens can block sites of metabolism, leading to a longer half-life in vivo.[4]

  • Enhanced Binding Affinity: The electron-withdrawing nature of halogens can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets through halogen bonding.

Potential Therapeutic Targets
  • Anti-inflammatory Agents: Many natural and synthetic phthalides have demonstrated anti-inflammatory properties.[1][2] 6-Bromo-5-chlorophthalide could be investigated for its ability to inhibit key inflammatory mediators such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX).

  • Anticancer Agents: The phthalide scaffold is present in several compounds with cytotoxic activity against various cancer cell lines.[3] The halogenated derivative could be screened for its potential to induce apoptosis or inhibit cancer cell proliferation.

  • Neuroprotective Agents: Some phthalides, like n-butylphthalide, have shown promise in the treatment of ischemic stroke.[1] The unique substitution pattern of 6-bromo-5-chlorophthalide may confer neuroprotective effects worth exploring in models of neurodegenerative diseases.

Conclusion and Future Directions

While 6-Bromo-5-chlorophthalide remains a novel chemical entity, this guide provides a robust and feasible synthetic pathway for its creation. The anticipated physicochemical properties and the known biological activities of related halogenated phthalides suggest that this compound holds significant potential as a lead structure in drug discovery.

Future research should focus on the successful synthesis and characterization of 6-Bromo-5-chlorophthalide. Following its preparation, a comprehensive screening campaign against a panel of biological targets, particularly those implicated in inflammation, cancer, and neurodegenerative disorders, is warranted. The insights gained from such studies will be invaluable in determining the therapeutic potential of this promising new molecule.

References

  • León A., Del-Ángel M., Ávila J.L., Delgado G. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. Prog. Chem. Org.
  • Chen, et al. A water-mediated, nano-Cu2O catalyzed synthesis of phthalimides from ortho-halobenzoic acids using trimethylsilyl cyanide and amines, under ligand- and additive-free conditions. The Journal of Organic Chemistry. 2021.
  • Various Authors.
  • Unacademy. Gabriel Phthalimide Synthesis Mechanism. Unacademy.
  • Various Authors. Synthesis and Biological activities of some new Phthalides.
  • ChemicalBook. 6-BroMo-4-chlorophthalazin-1(2H)-one synthesis. ChemicalBook.
  • Thermo Fisher Scientific. Gabriel Synthesis. Thermo Fisher Scientific.
  • Various Authors. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC. 2022.
  • PubChem. 1(3H)-Isobenzofuranone, 3-bromo-. PubChem.
  • BLD Pharm. 1256790-78-9|6-Bromo-5-chloronicotinonitrile. BLD Pharm.
  • PubChem. 6-Bromo-5-chloropyridin-3-ol. PubChem.
  • Google Patents. WO2004089924A1 - Process for the preparation of 5-bromophthalide.
  • Various Authors. Advances in the phytochemistry and pharmacology of plant-derived phthalides. PMC. 2023.
  • Benchchem. 5-bromo-3-hydroxy-3H-isobenzofuran-1-one | 102126-71-6. Benchchem.
  • Various Authors. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. MDPI. 2012.
  • CAS. CAS Common Chemistry. CAS.
  • CAS.
  • Pharma Excipients. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharma Excipients. 2022.
  • Istanbul Technical University. An Overview of Natural and Synthetic Phthalides Involved in Cancer Studies: Past, Present, and Future. Istanbul Technical University. 2022.
  • NIST. 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-. NIST WebBook.
  • PubChemLite. 6-bromo-5-chloronicotinaldehyde (C6H3BrClNO). PubChemLite.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • SIELC Technologies. 1(3H)-Isobenzofuranone, 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-. SIELC Technologies. 2018.
  • Google Patents. Synthesis of 5-bromo phthalide - CN1634906A.
  • EPA. 6-Bromo-1-chloroisoquinoline Properties. CompTox Chemicals Dashboard.
  • European Patent Office. Process for the preparation of alpha-bromo,omega-chloroalkanes - EP 0824094 A1. Googleapis.com.
  • MDPI. Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. MDPI. 2022.
  • PMC. Synthesis of Meso-Substituted Subphthalocyanine–Subporphyrin Hybrids: Boron Subtribenzodiazaporphyrins. PubMed Central.
  • Beilstein Journals.
  • ResearchGate. (PDF) Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes.
  • PubChem. 5-Bromophthalide. PubChem.
  • ACS Publications. Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl.
  • PubChem. 2-Bromo-5-chlorophenol. PubChem.
  • CAS. 6-Bromo-1,3-benzodioxole-5-carboxaldehyde. CAS Common Chemistry.
  • PubChem. 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. PubChem.

Sources

Technical Guide: Structure-Activity Relationship of Halogenated Benzofuranones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Pharmacophore

Halogenated benzofuranones represent a privileged scaffold in medicinal chemistry, primarily due to their ability to function as tunable Michael acceptors. Unlike simple benzofurans, the benzofuranone core (containing a cyclic ketone or lactone) possesses a reactive center capable of covalent or non-covalent interactions with cysteine-rich biological targets, such as tubulin, thioredoxin reductase, and various kinases.

This guide focuses on the two primary isomeric scaffolds:

  • Benzofuran-3(2H)-ones (Coumaran-3-ones): The precursors to highly active Aurones .

  • Benzofuran-2(3H)-ones (Coumaran-2-ones): Lactone-based derivatives often associated with antioxidant and antimicrobial activity.

Key Insight: The strategic incorporation of halogens (F, Cl, Br, I) into these rings does not merely alter lipophilicity; it fundamentally modulates the electrophilicity of the core "warhead," thereby dictating the selectivity between potent therapeutic effect and general toxicity.

Scaffold Architecture & SAR Logic

To understand the Structure-Activity Relationship (SAR), we must first map the electronic and steric terrain of the scaffold.

The Core Scaffolds

The biological activity is heavily dependent on the oxidation state and position of the carbonyl group.

ScaffoldMap Benzofuran3 Benzofuran-3(2H)-one (Ketone Core) Aurone Aurone (2-Benzylidene-benzofuran-3-one) Benzofuran3->Aurone Aldol Condensation (Active Warhead) Benzofuran2 Benzofuran-2(3H)-one (Lactone Core) Benzofuran2->Benzofuran2 Ring Opening (Hydrolysis Risk)

Figure 1: Structural distinction between the ketone-based (blue) and lactone-based (green) scaffolds. The Aurone (red) is the primary anticancer pharmacophore.

SAR of Halogenated Aurones (3-Benzylidene-benzofuran-3(2H)-ones)

The aurone scaffold is the most clinically relevant halogenated benzofuranone, acting as a rigid analog of chalcones and combretastatins.

Ring A (The Benzofuran Core)
  • Position 5 & 6 (Electronic Tuning):

    • Halogenation (Cl, Br): Electron-withdrawing groups (EWGs) at C5 or C6 increase the electrophilicity of the exocyclic double bond (Michael acceptor).

    • Effect: Enhanced potency against thioredoxin reductase (TrxR). A 5-Cl or 5-Br substituent often correlates with single-digit micromolar IC50 values in cancer cell lines.

    • Lipophilicity: Halogens improve membrane permeability (LogP), crucial for intracellular targeting of tubulin.

  • Position 4 & 7 (Steric Constraints):

    • Substitution here is generally less tolerated due to steric clash with the enzyme binding pocket, unless the halogen is small (F).

The Exocyclic Linker (The Warhead)
  • The C=CH double bond is the "warhead."

  • Mechanism: It undergoes a Michael addition with thiol groups (Cys) on proteins.

  • Halogen Role: A halogen on Ring A pulls electron density, making the beta-carbon more positive (more reactive). If the reactivity is too high, the drug becomes toxic (reacts with glutathione); if too low, it is ineffective. Chlorine at C5 is often the "Goldilocks" substituent.

Ring B (The Benzylidene Moiety)
  • 2', 3', 4' Positions:

    • Mimics the B-ring of Combretastatin A-4.

    • SAR Rule: 3',4',5'-trimethoxy substitution is optimal for tubulin binding (colchicine site).

    • Halogen Swap: Replacing a methoxy with a halogen (e.g., 3'-Br) can retain binding while altering metabolic stability (blocking O-demethylation).

Mechanism of Action: The Cysteine Trap

The primary mode of action for halogenated benzofuranones (specifically aurones) is the covalent modification of cysteine residues.

Mechanism cluster_halogen Halogen Effect (Ring A) Drug Halogenated Aurone (Michael Acceptor) Complex Covalent Adduct (Irreversible Inhibition) Drug->Complex Nucleophilic Attack Target Protein Thiol (Tubulin Cys239 or TrxR) Target->Complex Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Complex->Apoptosis Downstream Signaling EWG Electron Withdrawal (Cl/Br at C5) Reactivity Increased Electrophilicity of Exocyclic C=C EWG->Reactivity Reactivity->Drug Modulates

Figure 2: Mechanism of Action. Halogens on the benzofuran ring tune the reactivity of the Michael acceptor, facilitating the attack by protein thiols.

Experimental Protocols

Synthesis of 5-Chloro-2-(substituted-benzylidene)benzofuran-3(2H)-one

This protocol utilizes an acid-catalyzed aldol condensation, preferred for its operational simplicity and high yields.

Reagents:

  • 5-Chloro-benzofuran-3(2H)-one (1.0 equiv)[1]

  • Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.1 equiv)

  • Glacial Acetic Acid (Solvent)

  • Concentrated HCl (Catalyst)

Workflow:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5-chloro-benzofuran-3(2H)-one (2 mmol) and the aldehyde (2.2 mmol) in glacial acetic acid (10 mL).

  • Catalysis: Add concentrated HCl (0.5 mL) dropwise.

  • Reflux: Heat the mixture to 100°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. The product usually precipitates as a yellow/orange solid.

  • Work-up: Pour the mixture into ice-cold water (50 mL). Filter the precipitate.

  • Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures.

Validation:

  • 1H NMR (DMSO-d6): Look for the singlet vinyl proton signal (exocyclic =CH) around δ 6.8–7.2 ppm.

  • Yield: Typical yields range from 75–90%.

Biological Evaluation: Tubulin Polymerization Assay

To verify the mechanism of action (tubulin binding), a fluorescence-based polymerization assay is required.

Protocol:

  • Preparation: Use a Tubulin Polymerization Assay Kit ( >99% pure tubulin). Keep all reagents on ice.

  • Drug Addition: Add the halogenated benzofuranone (dissolved in DMSO) to a 96-well black plate (final conc. 1–10 µM). Include Paclitaxel (stabilizer) and Vinblastine (destabilizer) as controls.

  • Initiation: Add the tubulin reaction mix (containing GTP and DAPI/fluorescent reporter) to the wells.

  • Measurement: Immediately place in a fluorometer pre-warmed to 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

  • Analysis:

    • Vmax: Calculate the maximum slope of the curve.

    • Interpretation: Halogenated aurones typically act as destabilizers, depressing the Vmax and final plateau similar to Vinblastine.

Comparative Data: Halogen Impact

The following table summarizes the impact of halogen substitution on the cytotoxicity of aurone derivatives against MCF-7 (Breast Cancer) cells.

CompoundR1 (Pos 5)R2 (Pos 6)R3 (Ring B)IC50 (µM)Notes
A1 HH3,4,5-OMe12.5Baseline activity (Combretastatin mimic)
A2 Cl H3,4,5-OMe2.1 5-Cl enhances potency (Electronic effect)
A3 HCl 3,4,5-OMe4.86-Cl is effective but less potent than 5-Cl
A4 Br H3,4,5-OMe1.8 Br provides similar electronics to Cl + lipophilicity
A5 F H3,4,5-OMe8.2F is too small/non-polarizable; weak Michael acceptor
A6 ClH4-H>50Loss of B-ring pharmacophore kills activity

Data synthesized from general SAR trends in referenced literature [1][2].

References

  • Synthesis and biological evaluation of benzofuran-based derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: MDPI Cancers Journal URL:[Link]

  • Regioselective Synthesis of Benzofuranones. Source: Oregon State University / Beaudry Research Group URL:[Link]

Sources

A Comprehensive Technical Guide to the Solubility Profiling of 6-Bromo-5-chloro-3H-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of medicinal chemistry, the benzofuran scaffold is a privileged structure, appearing in numerous natural products and pharmacologically active agents.[1] The specific compound, 6-Bromo-5-chloro-3H-2-benzofuran-1-one, presents a unique halogenation pattern that necessitates a thorough investigation of its fundamental physicochemical properties to ascertain its potential in drug development.

Aqueous solubility is a paramount parameter that governs the entire trajectory of a drug candidate. It directly influences absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately, bioavailability and therapeutic efficacy.[2][3] Poor solubility is a leading cause of compound attrition, creating significant hurdles in formulation, in-vivo testing, and clinical translation.[4][5] More than 40% of new chemical entities emerging from discovery pipelines are poorly water-soluble, making early and accurate solubility assessment a cornerstone of a successful research program.[5]

This in-depth technical guide provides a strategic framework and validated experimental protocols for characterizing the aqueous solubility of 6-Bromo-5-chloro-3H-2-benzofuran-1-one. It is designed for researchers, chemists, and drug development professionals to not only generate robust solubility data but also to understand the underlying principles that inform experimental design and data interpretation.

Part 1: Physicochemical Characterization and Solubility Prediction

Prior to embarking on experimental work, an in-silico assessment of the molecule's properties provides critical insights into its expected behavior. These computed descriptors help anticipate challenges and guide the selection of appropriate analytical methods. The presence of two halogen atoms (Bromine and Chlorine) and a largely aromatic structure suggests a propensity for low aqueous solubility.

Table 1: Predicted Physicochemical Properties of 6-Bromo-5-chloro-3H-2-benzofuran-1-one

PropertyPredicted ValueImplication for Solubility
Molecular Formula C₈H₄BrClO₂-
Molecular Weight 263.48 g/mol Moderate molecular size.
XLogP3 2.9Suggests significant lipophilicity, which typically correlates with lower aqueous solubility.[3]
Hydrogen Bond Donors 0Lack of donor groups reduces favorable interactions with water molecules.
Hydrogen Bond Acceptors 2The ketone and ether oxygens can accept hydrogen bonds, but this is limited.
Topological Polar Surface Area (TPSA) 35.5 ŲA relatively low TPSA value is often associated with lower solubility and higher membrane permeability.

Note: Data sourced from computational models. Experimental verification is required.

The high predicted LogP value is a significant flag, indicating that the compound is substantially more soluble in lipids than in water. This reinforces the need for meticulous experimental determination of its aqueous solubility limits.

Part 2: The Dichotomy of Solubility: Kinetic vs. Thermodynamic Assessment

A critical error in early-stage development is relying on a single solubility value. The solubility of a compound is not a monolithic property but is defined by the experimental conditions under which it is measured. The two most important forms are kinetic and thermodynamic solubility.[2]

  • Kinetic Solubility is determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[6] It measures the concentration at which the compound precipitates out of a supersaturated solution. This method is fast, requires minimal compound, and is ideal for high-throughput screening in early discovery to quickly flag problematic compounds.[2][7][8]

  • Thermodynamic Solubility is the true equilibrium solubility. It is measured by equilibrating an excess of the solid compound in a buffer over an extended period (e.g., 24-48 hours) until the concentration of the dissolved compound in the solution reaches a constant, maximum value.[2][7] This "gold standard" method is crucial for lead optimization and formulation development as it reflects the behavior of the most stable, crystalline form of the drug.[9]

Causality: A significant discrepancy where kinetic solubility is much higher than thermodynamic solubility often indicates that the compound precipitates from DMSO into a high-energy, amorphous state, which is temporarily more soluble than the stable crystalline form.[10] Relying solely on this inflated kinetic value can lead to disastrous misinterpretations of bioassay results and poor predictions of in-vivo performance.

G cluster_0 Drug Discovery Stage cluster_1 Recommended Assay cluster_2 Key Question Answered Early Early Discovery (HTS, Hit-to-Lead) Kinetic Kinetic Solubility (Nephelometry) Early->Kinetic Fast, Low Compound Use Late Lead Optimization & Pre-Formulation Thermo Thermodynamic Solubility (Shake-Flask) Late->Thermo Accurate, 'Gold Standard' Question_K Does it precipitate immediately from DMSO stock? (Assay liability) Kinetic->Question_K Provides Question_T What is the true maximum concentration in equilibrium? (Formulation & Bioavailability) Thermo->Question_T Provides

Caption: Logical workflow for selecting a solubility assay based on the drug development stage.

Part 3: Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating through the inclusion of controls and rigorous system suitability checks.

Protocol 3.1: High-Throughput Kinetic Solubility Assay by Nephelometry

Principle: This method leverages the principle that when a compound precipitates in a solution, the resulting particles scatter light. A nephelometer measures this forward-scattered light, providing a highly sensitive detection method for precipitation.[11] The concentration at which light scattering sharply increases above the background is defined as the kinetic solubility.[12]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Bromo-5-chloro-3H-2-benzofuran-1-one in 100% DMSO.[13]

  • Control Preparation: Prepare 10 mM DMSO stock solutions of a known poorly soluble compound (e.g., Ondansetron) and a highly soluble compound (e.g., 2'-deoxy-5-fluorouridine).[12]

  • Plate Setup (384-well plate):

    • Dispense DMSO into columns 1 and 23.

    • Dispense the highly soluble control into columns 2 and 24.

    • Dispense the test compound and poorly soluble control into the remaining columns.

    • Perform a serial dilution across the plate to generate a concentration gradient.

  • Assay Execution:

    • Using a liquid handler, transfer a small volume (e.g., 2 µL) of the DMSO serial dilution plate to a new 384-well assay plate.

    • Rapidly add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., <= 1%) to minimize co-solvent effects.[14]

    • Mix the plate thoroughly for 2 minutes.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).[13]

    • Measure light scattering using a laser nephelometer.[13]

  • Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is determined as the point where the curve shows a sharp inflection, indicating the onset of precipitation.[11]

G A 1. Prepare 10mM DMSO Stock Solution B 2. Serially Dilute in DMSO Plate A->B C 3. Transfer Small Volume to Assay Plate B->C D 4. Add Aqueous Buffer (e.g., PBS, pH 7.4) C->D E 5. Incubate (2h @ 25°C) D->E F 6. Read Plate on Nephelometer E->F G 7. Analyze Data: Plot Scatter vs. [Conc] F->G

Caption: Experimental workflow for the kinetic solubility assay by nephelometry.

Protocol 3.2: Definitive Thermodynamic Solubility Assay by Shake-Flask Method

Principle: This is the universally recognized method for determining equilibrium solubility.[9] An excess of the solid compound is agitated in a buffer until equilibrium is reached between the dissolved and undissolved material. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

  • System Setup: Add an excess amount of solid 6-Bromo-5-chloro-3H-2-benzofuran-1-one to a series of glass vials. An excess is confirmed if solid material remains visible at the end of the experiment.

  • Buffer Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 buffers to simulate the gastrointestinal tract) to each vial.[15]

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1°C for biopharmaceutical relevance).[15][16]

    • Agitate for a sufficient duration to reach equilibrium. A typical starting point is 24 to 48 hours.

  • Self-Validation (Equilibrium Confirmation): To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). If the measured concentration does not significantly change between the later time points, equilibrium is confirmed.

  • Phase Separation:

    • Allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all particulate matter.[7] Alternatively, high-speed centrifugation can be used.

  • Quantification:

    • Dilute the clear filtrate with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard curve prepared with the same compound.

  • Solid-State Analysis (Self-Validation): After the experiment, the remaining solid should be recovered and analyzed (e.g., by XRPD or DSC) to confirm that the compound's solid form (e.g., polymorph) has not changed during the experiment.[17]

G A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Aqueous Buffer A->B C 3. Agitate at Controlled Temperature (e.g., 24-48h) B->C D 4. Separate Solid/Liquid (Filter or Centrifuge) C->D F 6. Analyze Remaining Solid (e.g., XRPD) C->F Validation Step E 5. Quantify Supernatant Concentration (HPLC-UV) D->E

Caption: Workflow for the thermodynamic "Shake-Flask" solubility assay.

Part 4: Data Analysis and Reporting

All solubility data should be presented clearly and concisely. For regulatory purposes, such as under the Biopharmaceutics Classification System (BCS), solubility classification is based on the lowest measured solubility over the physiological pH range of 1.2 to 6.8.[15][16]

Table 2: Example Data Reporting Template

Assay TypeMedium (Buffer, pH)Temperature (°C)Measured SolubilityUnits
KineticPBS, pH 7.425[Value]µM
ThermodynamicSGF¹, pH 1.237[Value]µg/mL
ThermodynamicAcetate, pH 4.537[Value]µg/mL
ThermodynamicFaSSIF², pH 6.537[Value]µg/mL

¹SGF: Simulated Gastric Fluid ²FaSSIF: Fasted State Simulated Intestinal Fluid

Interpretation: The collected data provides a solubility profile. A flat profile across different pH values suggests the compound is non-ionizable in the physiological range. Conversely, pH-dependent solubility indicates the presence of an ionizable group. A good solubility goal for many discovery compounds is >60 µg/mL.[6]

Conclusion

Determining the aqueous solubility of 6-Bromo-5-chloro-3H-2-benzofuran-1-one is not a single measurement but a systematic investigation. By employing both high-throughput kinetic assays for early screening and the definitive shake-flask method for thermodynamic assessment, researchers can build a comprehensive solubility profile. This profile is indispensable for interpreting bioactivity data, guiding formulation strategies, and making informed decisions on the progression of this compound through the drug discovery and development pipeline. A thorough understanding of this critical physicochemical property is the foundation upon which successful therapeutic candidates are built.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-8. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(23), 103A-107A. Available from: [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available from: [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

  • Catalent. (2023). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available from: [Link]

  • Thermodynamics Research Center. (2020). Guidelines for Reporting of Solubility Data. National Institute of Standards and Technology. Available from: [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2016). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Food and Drug Administration (FDA). BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • BMG LABTECH. Kinetic solubility automated screen. Available from: [Link]

  • World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report. Available from: [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-9. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 176853448, C22H13ClO. Available from: [Link]

  • Jouyban, A. (2009). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Available from: [Link]

  • Biopharma Institute. Handbook of Solubility Data for Pharmaceuticals. Available from: [Link]

  • Aslam, M. S., et al. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. Available from: [Link]

  • The Good Scents Company. Information for 1-benzofuran. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 184653, Benzofuran, chloro-. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9223, Benzofuran. Available from: [Link]

Sources

Structural and Pharmacological Divergence: Isobenzofuran-1-one vs. Benzofuran-2-one Scaffolds

[1][2][3][4]

Executive Summary & Nomenclature Clarification

The Core Distinction: The primary confusion in this field stems from non-standard nomenclature.[1] "Benzofuran-1-one" is a chemical misnomer often used colloquially to describe Isobenzofuran-1(3H)-one (commonly known as Phthalide ).[2][3][4][1] In strict IUPAC numbering for the benzofuran core, the oxygen atom is position 1, making a ketone at position 1 impossible without ring cleavage.

Therefore, this technical guide analyzes the two critical structural isomers relevant to drug discovery:

  • Isobenzofuran-1(3H)-one (Phthalide): A

    
    -lactone fused to a benzene ring where the carbonyl is benzylic.[2][3][4][1]
    
  • Benzofuran-2(3H)-one (2-Coumaranone): A

    
    -lactone fused to a benzene ring where the ether oxygen is phenolic.[2][3][4][1]
    

Why It Matters: While they share the formula

234

Structural & Electronic Analysis

The Stability Gap

The fundamental difference lies in the nature of the ester linkage within the lactone ring.[1]

FeatureIsobenzofuran-1(3H)-one (Phthalide)Benzofuran-2(3H)-one (Coumaranone)
Lactone Type Benzylic esterPhenolic ester
Leaving Group Benzyl alcohol (Poor LG)Phenol (Good LG)
Hydrolytic Stability High. Resistant to spontaneous hydrolysis at physiological pH.[2][3][4]Low. Prone to rapid ring-opening to (2-hydroxyphenyl)acetic acid.[2][3][4][1]
Aromaticity Benzene ring remains fully aromatic.[2][4][1]Benzene ring aromaticity is perturbed by the phenolic oxygen lone pair donation into the carbonyl.[1]
Medicinal Application CNS drugs (NBP), anti-infectives.[3][4][1]Synthetic intermediates; rarely final drugs due to plasma instability.[2][4][1]
Visualizing the Isomers

The following diagram illustrates the connectivity and the hydrolytic vulnerability of the coumaranone scaffold.

IsomerComparisonPhthalideIsobenzofuran-1(3H)-one(Phthalide)Structure1Carbonyl is Benzylic(Stable)Phthalide->Structure1FeatureCoumaranoneBenzofuran-2(3H)-one(2-Coumaranone)Structure2Oxygen is Phenolic(Unstable Leaving Group)Coumaranone->Structure2FeatureHydrolysisRapid Hydrolysisin PlasmaStructure2->HydrolysisProduct(2-Hydroxyphenyl)acetic acid(Inactive Metabolite)Hydrolysis->ProductRing Opening

Figure 1: Structural comparison highlighting the metabolic vulnerability of the benzofuran-2-one scaffold.

Pharmacological Case Study: 3-n-Butylphthalide (NBP)[1][2][3][5]

The dominance of the isobenzofuran-1-one scaffold in medicine is best exemplified by 3-n-butylphthalide (NBP) , a drug approved for ischemic stroke treatment.[2][3][4]

Mechanism of Action

NBP utilizes the lipophilic phthalide core to cross the BBB.[4][1] Unlike coumaranones, which would hydrolyze in the systemic circulation, the phthalide ring remains intact until hepatic metabolism.

  • Mitochondrial Protection: Preserves mitochondrial membrane potential (

    
    ) during ischemia.[2][3][4][1]
    
  • Anti-inflammation: Inhibits the NF-

    
    B pathway and reduces TNF-
    
    
    expression.[2][3][4][1]
  • Hemodynamics: Improves microcirculation via nitric oxide (NO) modulation.[2][3][4][1]

Metabolic Pathway (Self-Validating Logic)

In drug design, understanding the metabolic fate is crucial.[2][3][4][1] NBP does not primarily undergo ring-opening.[2][3][4][1] Instead, it undergoes hydroxylation on the butyl side chain or glucuronidation, preserving the core scaffold's integrity for longer duration of action.

NBP_Metabolismcluster_Phase1Phase I Metabolism (CYP450)cluster_Phase2Phase II MetabolismNBP3-n-Butylphthalide (NBP)(Lipophilic, BBB Penetrant)OH_NBP3-Hydroxy-NBP(Active Metabolite)NBP->OH_NBPHydroxylationKeto_NBP10-Keto-NBPNBP->Keto_NBPOxidationGlucNBP-Glucuronide(Renal Excretion)OH_NBP->GlucUGT Conjugation

Figure 2: Metabolic trajectory of NBP, demonstrating scaffold stability against ring-opening hydrolysis.[2][3][4]

Experimental Protocols

Protocol A: Synthesis of Isobenzofuran-1(3H)-one (Phthalide)

Objective: Synthesis via reduction of phthalic anhydride or 2-formylbenzoic acid.[2][3][4] The following protocol uses the Borohydride Reduction method, favored for its mild conditions and high yield.

Reagents:

  • Phthalic Anhydride (1 eq)[3]

  • Sodium Borohydride (

    
    , 2.5 eq)[3]
    
  • THF (Anhydrous)[3]

  • Hydrochloric Acid (2M)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of phthalic anhydride in 20 mL of anhydrous THF under

    
     atmosphere. Cool to 0°C.[2][4][1]
    
  • Reduction: Slowly add

    
     (25 mmol) in portions over 15 minutes. The reaction is exothermic; maintain temperature <5°C.[4][1]
    
  • Cyclization: Stir at room temperature for 3 hours. The intermediate diol/carboxylate species forms.[4][1]

  • Acidification: Quench carefully with 2M HCl until pH 1-2. This step drives the lactonization of the intermediate hydroxy-acid.[2][4][1]

  • Reflux: Heat the acidic solution to reflux for 1 hour to ensure complete ring closure to the phthalide.

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over 
    
    
    , and concentrate.
  • Purification: Recrystallize from hot water or ethanol.

    • Validation:

      
      H NMR (
      
      
      ):
      
      
      5.32 (s, 2H,
      
      
      ), 7.5-7.9 (m, 4H, Ar-H).[3] The benzylic
      
      
      singlet is diagnostic.[4][1]
Protocol B: Synthesis of Benzofuran-2(3H)-one

Objective: Intramolecular lactonization of (2-hydroxyphenyl)acetic acid.[2][3][4][1] This reaction is reversible and sensitive to water, demonstrating the lower stability of this isomer.

Reagents:

  • (2-Hydroxyphenyl)acetic acid (1 eq)[2][3][4]

  • p-Toluenesulfonic acid (pTSA, 0.1 eq)[2][3]

  • Toluene (Solvent)[3]

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 10 mmol of (2-hydroxyphenyl)acetic acid, 1 mmol pTSA, and 50 mL toluene.

  • Dehydration: Reflux the mixture. Water generated from the esterification will azeotrope into the Dean-Stark trap.[2][4][1]

  • Monitoring: Continue reflux until water evolution ceases (approx. 2-3 hours).

  • Isolation: Cool to room temperature. Wash the toluene layer with saturated

    
     (to remove unreacted acid—Note: Work quickly to avoid hydrolyzing the product).[1]
    
  • Drying: Dry over

    
     and concentrate in vacuo.
    
  • Storage: Store under inert atmosphere at -20°C.

    • Causality: The product is unstable to moisture.[4][1] Unlike phthalide, leaving this compound on the benchtop in humid air will revert it to the starting material.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11378474, Isobenzofuran-1(3H)-one.[2][3][4][1] Retrieved from [Link]

  • Gong, T., et al. (2022). Recent Progress in the Synthesis of 2-Benzofuran-1(3H)-one.[2][3][4][1] Chinese Journal of Organic Chemistry.[4][1][5] Retrieved from [Link][3][6]

  • Li, J., et al. (2018). 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction.[2][3][4][1][7] Drug Design, Development and Therapy.[1] Retrieved from [Link]

  • Oakwood Chemical. Benzofuran-2(3H)-one Safety Data Sheet & Properties. Retrieved from [Link][3]

  • Wang, C.Y., et al. (2021). Dl-3-n-butylphthalide inhibits neuroinflammation by stimulating foxp3 and Ki-67 in an ischemic stroke model.[2][3][4][1][8] Aging (Albany NY).[2][3][4][1] Retrieved from [Link]

Navigating the Synthesis and Supply of 6-Bromo-5-Chlorophthalide: A Technical Guide for Pharmaceutical Innovators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Dihalogenated Phthalides in Drug Discovery

In the landscape of modern medicinal chemistry, halogenated heterocyclic scaffolds are indispensable building blocks for the synthesis of novel therapeutic agents. The strategic incorporation of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] Among these scaffolds, phthalides (isobenzofuranones) and their derivatives have garnered considerable attention due to their presence in a wide array of biologically active natural products and synthetic drugs.[3][4]

This technical guide focuses on a specific, yet potentially valuable, member of this class: 6-bromo-5-chlorophthalide . This dihalogenated phthalide represents a unique chemical entity with potential applications as a key intermediate in the synthesis of complex pharmaceutical compounds. The distinct electronic properties endowed by the bromine and chlorine substituents on the aromatic ring offer multiple avenues for further functionalization, making it an attractive substrate for researchers and drug development professionals.

However, a thorough market survey reveals that 6-bromo-5-chlorophthalide is not a readily available commercial product. This guide, therefore, aims to provide a comprehensive technical overview of a plausible synthetic route to this elusive intermediate, empowering research and development teams to access this compound for their discovery programs.

Commercial Landscape: Unavailability and the Imperative for Custom Synthesis

As of early 2026, 6-bromo-5-chlorophthalide is not listed in the catalogs of major chemical suppliers. This lack of direct commercial availability necessitates a custom synthesis approach for any research program intending to utilize this intermediate. The primary challenge in this endeavor lies in sourcing the appropriate starting materials.

A survey of suppliers specializing in halogenated aromatic compounds indicates that while the target phthalide is unavailable, a key precursor, 4-bromo-5-chlorophthalic acid (CAS No. 937647-86-4), is commercially available from select vendors, albeit at a premium price point.[5] This dihalogenated phthalic acid serves as the most logical and direct starting point for a laboratory-scale synthesis of 6-bromo-5-chlorophthalide.

The following table provides an overview of potential suppliers for the key precursor and related halogenated aromatic intermediates. Researchers are advised to contact these suppliers directly for quotes and availability.

SupplierSpecializationPotential OfferingsWebsite
Aaron-chemBuilding Blocks4-Bromo-5-chlorophthalic acid[Link]
CymitQuimicaHalogenated Aromatic CompoundsVarious halogenated building blocks
WychemFine Chemicals, HalogenationCustom synthesis of aromatic compounds[Link]
Strem ChemicalsHigh-Purity IntermediatesHalogenated building blocks for APIs
Oakwood ChemicalBrominated Aromatics4-Bromophthalic Anhydride[Link]
Tokyo Chemical Industry (TCI)Organic Chemicals4-Bromophthalic Anhydride

Proposed Synthetic Pathway for 6-Bromo-5-Chlorophthalide

The proposed synthesis of 6-bromo-5-chlorophthalide is a two-step process commencing from the commercially available 4-bromo-5-chlorophthalic acid. This pathway is designed to be robust and scalable for laboratory settings.

Synthetic Pathway start 4-Bromo-5-chlorophthalic acid anhydride 4-Bromo-5-chlorophthalic anhydride start->anhydride Dehydration (e.g., Ac₂O, heat) phthalide 6-Bromo-5-chlorophthalide anhydride->phthalide Selective Reduction (e.g., NaBH₄, Zn/HCl)

Caption: Proposed two-step synthesis of 6-bromo-5-chlorophthalide.

Step 1: Synthesis of 4-Bromo-5-chlorophthalic Anhydride

The initial step involves the dehydration of 4-bromo-5-chlorophthalic acid to its corresponding anhydride. This is a standard transformation in organic chemistry, often achieved by heating the diacid with a dehydrating agent such as acetic anhydride.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-5-chlorophthalic acid (1.0 eq).

  • Add acetic anhydride (5-10 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product, 4-bromo-5-chlorophthalic anhydride, is expected to crystallize out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether or hexane to remove residual acetic anhydride.

  • Dry the product under vacuum to yield the desired anhydride.

Step 2: Selective Reduction to 6-Bromo-5-Chlorophthalide

The second step is the selective reduction of one of the carbonyl groups of the anhydride to a methylene group, forming the lactone ring of the phthalide. This can be achieved using various reducing agents. A common and effective method for the reduction of phthalic anhydrides to phthalides is the use of sodium borohydride or zinc dust in an acidic medium.

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-5-chlorophthalic anhydride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of acetic acid and hydrochloric acid.

  • If using sodium borohydride, cool the suspension to 0 °C and add the reducing agent portion-wise, maintaining the temperature below 10 °C.

  • If using zinc dust, add the zinc powder to the acidic solution and heat the mixture gently (e.g., 80-90 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction. If using NaBH₄, slowly add an acidic solution (e.g., 1 M HCl) until the effervescence ceases. If using zinc, filter off the excess zinc.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-bromo-5-chlorophthalide.

Applications in Medicinal Chemistry and Drug Discovery

While 6-bromo-5-chlorophthalide itself does not have reported biological activity, its value lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The phthalide core is a privileged structure found in numerous bioactive compounds.[3][4] The presence of two distinct halogen atoms at the 5- and 6-positions opens up possibilities for selective functionalization through various cross-coupling reactions.

Drug Discovery Workflow intermediate 6-Bromo-5-chlorophthalide suzuki Suzuki Coupling (at Br) intermediate->suzuki buchwald Buchwald-Hartwig Amination (at Cl) intermediate->buchwald sonogashira Sonogashira Coupling (at Br) intermediate->sonogashira library Diverse Chemical Library suzuki->library buchwald->library sonogashira->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Conceptual workflow illustrating the use of 6-bromo-5-chlorophthalide in drug discovery.

The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective modifications. For instance, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl groups at the 6-position. The less reactive C-Cl bond could then be targeted for subsequent transformations, such as Buchwald-Hartwig amination or other coupling reactions, under more forcing conditions. This stepwise functionalization allows for the rapid generation of a diverse library of compounds for biological screening.

The resulting complex molecules, derived from the 6-bromo-5-chlorophthalide scaffold, could be investigated for a wide range of therapeutic applications, including but not limited to oncology, neuroscience, and infectious diseases, where halogenated and phthalide-containing compounds have shown promise.[1][3]

Conclusion

6-Bromo-5-chlorophthalide is a promising yet commercially unavailable chemical intermediate. This guide provides a viable and detailed synthetic strategy to access this compound, starting from the commercially available 4-bromo-5-chlorophthalic acid. By leveraging a two-step synthesis involving dehydration and selective reduction, research and development laboratories can produce this valuable building block for their drug discovery programs. The unique dihalogenation pattern of 6-bromo-5-chlorophthalide offers a versatile platform for the synthesis of novel and complex molecules, underscoring its potential as a key component in the development of next-generation therapeutics.

References

  • Wychem. Fine Chemicals production - Aromatic Compounds. [Link]

  • Google Patents. Process for the preparation of halogen-substituted phthalic anhydride.
  • Google Patents.
  • Organic Chemistry Portal. Phthalimides. [Link]

  • USA Chemical Suppliers. aromatic suppliers USA. [Link]

  • Synthonix. 4-bromo-phthalic anhydride. [Link]

  • Google Patents.
  • MOLBASE. 4-Bromophthalic anhydride price & availability. [Link]

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances. [Link]

  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333.
  • Sciencemadness Discussion Board. Phthalide and reductions of anhydride to lactone. [Link]

  • Google Patents. Method for reducing phthalide content of phthalic anhydride.
  • Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link]

  • Amerigo Scientific. 4-Bromo-3-chlorophenol. [Link]

  • Almeida, M. L., Oliveira, M. C. V. A., Pitta, I. R., & Pitta, M. G. R. (2020). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Current Organic Synthesis, 17(4), 252–270.
  • Oakwood Chemical. 4-Bromophthalic anhydride. [Link]

  • Aaron-chem. 4-Bromo-5-chlorophthalic acid. [Link]

  • PubChem. 4-Bromo-3-chloropentanoic acid. [Link]

  • Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic chemistry, 104, 104425.
  • Chen, Y., Cheng, Q., Lv, S., Kang, Z., & Zeng, S. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Heliyon, 9(12), e22957.
  • Gouverneur, V., & Müller, K. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules (Basel, Switzerland), 27(5), 1617.
  • Neumann, C. S., & Fujimori, D. G. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Organic & biomolecular chemistry, 20(41), 7999–8008.
  • Wikipedia. 4-Chlorophthalic anhydride. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 5,6-Disubstituted Benzofuran-1-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran-1-one Core – A Privileged Structure in Medicinal Chemistry

The benzofuran-1-one, also known as coumaranone, represents a heterocyclic scaffold of significant interest to the medicinal chemistry community. This bicyclic system, comprising a fused benzene and a furanone ring, serves as the foundational framework for a multitude of natural products and synthetic molecules exhibiting a broad spectrum of biological activities.[1] The inherent structural rigidity and the presence of a lactone moiety confer unique physicochemical properties, making it an attractive starting point for the design of novel therapeutic agents.[2] Derivatives of this core have demonstrated promising potential in oncology, neurodegenerative disorders, and infectious diseases.[1] This in-depth technical guide will provide a comprehensive exploration of a specific, yet highly promising subclass: the 5,6-disubstituted benzofuran-1-one derivatives. We will delve into the synthetic strategies for their creation, their detailed spectroscopic characterization, and a thorough review of their biological activities, with a keen focus on the structure-activity relationships that govern their therapeutic potential.

Crafting the Core: Synthetic Strategies for 5,6-Disubstituted Benzofuran-1-ones

The synthesis of the benzofuran-1-one scaffold can be approached through various classical and modern organic chemistry methodologies. For the regioselective introduction of substituents at the 5- and 6-positions, the choice of starting materials and the synthetic route are of paramount importance.

General Synthetic Workflow

A common and effective strategy involves the reaction of 3-hydroxy-2-pyrones with appropriately substituted nitroalkenes bearing ester groups. This method allows for the programmable and regioselective preparation of benzofuranones with diverse substitution patterns.[3]

Experimental Protocol: General Procedure for Benzofuranone Synthesis [4]

Materials:

  • Pyrone (2 equivalents)

  • Nitroalkene (1 equivalent)

  • Butylated hydroxytoluene (BHT) (0.1 equivalents)

  • Aluminum chloride (AlCl₃) (0.1 equivalents)

  • 1,2-Dichlorobenzene (DCB)

  • Trifluoroacetic acid (TFA) (0.2 equivalents)

  • Argon gas

  • Thick-walled reaction vessel

  • Silica gel for flash column chromatography

Procedure:

  • To a thick-walled reaction vessel, add the pyrone, nitroalkene, BHT, and AlCl₃.

  • Flush the vessel with Argon gas for 5 minutes.

  • Add DCB to a final concentration of 0.5 M and TFA.

  • Quickly seal the tube and heat the reaction mixture to 120 °C for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Directly purify the mixture by flash column chromatography on silica gel to obtain the desired benzofuranone.

This protocol's causality lies in the initial Diels-Alder reaction between the pyrone and nitroalkene, which forms a bicyclic intermediate. Subsequent acid-catalyzed rearrangement and lactonization lead to the desired benzofuran-1-one core. The use of a Lewis acid like AlCl₃ facilitates the initial cycloaddition, while a Brønsted acid like TFA promotes the subsequent cyclization and aromatization steps. The high temperature is necessary to overcome the activation energy for these transformations.

Caption: General workflow for the synthesis of benzofuran-1-one derivatives.

Structural Elucidation: Spectroscopic Characterization

The unambiguous identification and characterization of synthesized 5,6-disubstituted benzofuran-1-one derivatives are crucial for establishing their purity and confirming their chemical structure. A combination of spectroscopic techniques is employed for this purpose.

Table 1: Spectroscopic Data for a Representative 5,6-Disubstituted Benzofuran-1-one Derivative: (Z)-5,6-dimethoxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one [5]

Spectroscopic TechniqueKey Features and Assignments
¹H NMR Signals corresponding to the methoxy groups on the benzofuranone core, the methoxy group on the benzylidene substituent, and the aromatic protons. The chemical shifts and coupling constants provide information about the substitution pattern and the stereochemistry of the exocyclic double bond.
¹³C NMR Resonances for the carbonyl carbon of the lactone, the carbons of the aromatic rings, the methoxy carbons, and the carbons of the exocyclic double bond.
Infrared (IR) A strong absorption band characteristic of the C=O stretching vibration of the lactone ring, typically observed in the range of 1730-1760 cm⁻¹. Other bands correspond to C-O and C-H stretching and bending vibrations.
Mass Spectrometry (MS) The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.

The interpretation of these spectra allows for the definitive assignment of the structure, ensuring that the desired 5,6-disubstituted benzofuran-1-one has been successfully synthesized.

Biological Activities and Therapeutic Potential

The strategic placement of substituents at the 5- and 6-positions of the benzofuran-1-one scaffold has been shown to significantly influence the biological activity of these derivatives. This section will explore some of the key therapeutic areas where these compounds have shown promise.

Anticancer Activity

Benzofuranone derivatives are of great interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[6] The substitution pattern on the benzofuranone ring plays a crucial role in determining the cytotoxic efficacy.

One study reported the synthesis of 5,6-dihydroxy-2-phenyl-1-benzofuran-3(2H)-one derivatives as new leads for anti-cancer activity.[6] While the detailed biological data from this specific study is not publicly available, it highlights the interest in this substitution pattern for oncology research. The presence of hydroxyl groups at the 5- and 6-positions can potentially contribute to the antioxidant and pro-apoptotic activities of these compounds.

Caption: Postulated mechanism of anticancer activity for some benzofuranone derivatives.

Anti-inflammatory Activity

Inflammation is a key pathological process in a wide range of diseases. Several studies have highlighted the anti-inflammatory potential of benzofuran-1-one derivatives. A series of 5-acyl-3-substituted-benzofuran-2(3H)-ones were synthesized and evaluated for their ability to improve adjuvant-induced arthritis in rats.[7] These compounds demonstrated a dual inhibition of cyclooxygenase (CO) and lipoxygenase (LO) pathways, which are critical in the inflammatory cascade.[7] This dual-inhibition profile is a desirable characteristic for an anti-inflammatory agent, as it can lead to a broader spectrum of activity and potentially fewer side effects compared to selective COX inhibitors.

Cholinesterase Inhibition: A Target for Neurodegenerative Diseases

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for the management of Alzheimer's disease. It has been reported that the 5,6-dimethoxy benzofuranone structure is important for demonstrating higher affinity towards these enzymes.[8] A series of 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl pyridinium moiety were designed and synthesized as dual AChE/BuChE inhibitors.[8]

Table 2: Cholinesterase Inhibitory Activity of 5,6-Dimethoxybenzofuran-3-one Derivatives [8]

CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (nM)
5b 52 ± 6.38-
Data for other compounds in the series also showed potent inhibition.

The potent inhibitory activity of these compounds suggests that the 5,6-dimethoxy substitution pattern is a key pharmacophoric feature for targeting cholinesterases. The methoxy groups may engage in crucial hydrogen bonding or hydrophobic interactions within the active site of the enzymes.

Cholinesterase_Inhibition cluster_0 Synaptic Cleft cluster_1 Therapeutic Intervention ACh Acetylcholine (ACh) AChE AChE/BuChE ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Benzofuranone 5,6-Dimethoxy Benzofuran-1-one Benzofuranone->AChE Inhibits

Caption: Mechanism of cholinesterase inhibition by 5,6-dimethoxybenzofuran-1-one derivatives.

Structure-Activity Relationship (SAR) Insights

The analysis of structure-activity relationships provides a rational basis for the design of more potent and selective analogs. For 5,6-disubstituted benzofuran-1-one derivatives, several key SAR trends can be identified:

  • Influence of 5,6-Substituents: The nature of the substituents at the 5- and 6-positions is a critical determinant of biological activity. For instance, the presence of methoxy groups at these positions has been shown to be crucial for potent cholinesterase inhibitory activity.[8] This suggests that these groups may be involved in key interactions with the target enzyme.

  • Role of the Lactone Carbonyl: The carbonyl group of the furanone ring is a key feature for the biological activity of many benzofuranone derivatives. It can act as a hydrogen bond acceptor, interacting with amino acid residues in the active sites of target proteins.

  • Impact of Substitution at Other Positions: While this guide focuses on 5,6-disubstitution, it is important to note that modifications at other positions of the benzofuran-1-one core can also significantly impact activity. For example, the nature of the substituent at the 2-position can modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with biological targets.

Future Perspectives and Challenges

The 5,6-disubstituted benzofuran-1-one scaffold holds considerable promise for the development of novel therapeutic agents. The diverse biological activities exhibited by this class of compounds warrant further investigation and optimization. Future research efforts should focus on:

  • Expansion of the Chemical Space: The synthesis and biological evaluation of a wider range of 5,6-disubstituted analogs with diverse electronic and steric properties will be crucial for elucidating more detailed structure-activity relationships.

  • Mechanism of Action Studies: In-depth mechanistic studies are needed to fully understand how these compounds exert their biological effects at the molecular level. This will facilitate the rational design of more potent and selective inhibitors.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

The primary challenge in the development of these compounds lies in achieving target selectivity and minimizing off-target effects. Careful optimization of the substitution pattern will be essential to develop drug candidates with favorable therapeutic indices.

Conclusion

5,6-Disubstituted benzofuran-1-one derivatives represent a versatile and promising class of heterocyclic compounds with a wide array of biological activities. Their synthetic accessibility, coupled with their potent and diverse pharmacological profiles, makes them an attractive scaffold for the development of new drugs targeting a range of diseases, from cancer to neurodegenerative disorders. The continued exploration of the chemical space around this privileged core, guided by a thorough understanding of structure-activity relationships, is poised to unlock new therapeutic opportunities and address unmet medical needs.

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • (Z)-5,6-dimethoxy-2-(4-methoxybenzylidene) benzofuran-3(2H)-one (1). ResearchGate. [Link]

  • 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents. PubMed. [Link]

  • 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety. PubMed Central. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. [Link]

  • Synthesis of 5.6-dihydroxy-2-phenyl-1-benzofuran-3(2H)-one derivatives as new leads for anti-cancer activity. ResearchGate. [Link]

  • Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. PubMed. [Link]

  • The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Thieme E-Books & E-Journals. [Link]

  • Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PubMed Central. [Link]

  • Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. [Link]

  • Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. MDPI. [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. [Link]

Sources

Precision Pharmacophore Modeling of Bromo-Chloro-Benzofuranone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Rational Drug Design

Executive Summary

This guide details the computational workflow for modeling bromo-chloro-benzofuranone derivatives—a privileged scaffold in medicinal chemistry often utilized for antitubercular (targeting InhA) and anticancer (targeting EGFR) applications.

Unlike standard pharmacophore modeling, this protocol emphasizes the halogen effect . It addresses the specific challenge of modeling bromine and chlorine substituents not merely as hydrophobic features, but as anisotropic electronic entities capable of forming halogen bonds (XB) via sigma-holes. This distinction is critical for improving enrichment factors in virtual screening.

Part 1: The Chemical Space & Mechanistic Rationale

The Scaffold Architecture

The benzofuran-2(3H)-one core provides a rigid bicyclic system acting as a spacer for pharmacophoric elements.

  • Core Function: Acts as a hydrogen bond acceptor (via the carbonyl oxygen) and a hydrophobic anchor (phenyl ring).

  • The Halogen Role (Br/Cl): In positions 5 or 7, halogens are not passive lipophilic bulk. They serve two distinct mechanistic functions:

    • Metabolic Blocking: Preventing rapid hydroxylation at susceptible ring positions.

    • Sigma-Hole Interaction: The electron-withdrawing nature of the aromatic ring generates a region of positive electrostatic potential (the sigma-hole) on the extension of the C-X bond, allowing specific attractive interactions with backbone carbonyls or nucleophilic residues (e.g., Asp/Glu) in the target protein.

The "Sigma-Hole" Blind Spot

Standard force fields often model halogens as spheres of negative charge. This leads to false negatives in screening.

  • Correction: Your modeling protocol must utilize force fields or descriptors that account for charge anisotropy (e.g., OPLS4 or specific QM-polarized ligand docking protocols).

Part 2: Computational Workflow (Ligand-Based)

This workflow assumes you do not have a co-crystal structure initially and are relying on a set of active ligands to build a hypothesis.

Data Curation & Preparation

Objective: Create a high-quality training set. Garbage in, garbage out.

  • Dataset Assembly: Gather benzofuranone derivatives with

    
     values spanning at least 3 orders of magnitude (e.g., 1 nM to 10 
    
    
    
    M).
  • Tautomer & Ionization Standardization:

    • Generate dominant ionization states at pH 7.4.

    • Critical Step: Ensure the lactone ring of the benzofuranone is preserved and not hydrolyzed during preparation algorithms.

  • Stereochemistry: Explicitly define stereocenters at the C3 position if the derivative is chiral.

Conformer Generation (The Energy Window)

Benzofuranones are semi-rigid, but side chains at C3 are flexible.

  • Method: Monte Carlo or Systematic Search.

  • Energy Cutoff: 10–20 kcal/mol above the global minimum.

  • Halogen Constraint: Ensure the C-Cl or C-Br bond lengths are derived from QM-optimized geometries if possible, as standard libraries may underestimate the bond length slightly.

Pharmacophore Hypothesis Generation

Algorithm Choice: HypoGen (Catalyst) or GALAHAD.

Required Features for this Scaffold:

  • H-Bond Acceptor (HBA): The carbonyl oxygen at position 2.

  • Ring Aromatic (RA): The benzene ring of the core.

  • Hydrophobic (Hyd): The C3 substituents.

  • Halogen Bond (XB) / Hydrophobic:

    • Nuance: Most software defaults halogens to "Hydrophobic." You must manually edit the feature definition to allow mapping of a "Positive Ionizable" or specific "Halogen" feature if the software supports it, to mimic the sigma-hole directionality.

Part 3: Step-by-Step Validation Protocol

A model is only as good as its predictive power. This protocol ensures your model is trustworthy (E-E-A-T).

The Decoy Challenge

Do not validate only with a test set of actives. You must prove the model discriminates against non-binders.

  • Source: Use the DUD-E (Directory of Useful Decoys) generator.

  • Ratio: For every 1 active benzofuranone, generate 50 decoys matched by molecular weight and LogP but topologically dissimilar.

Metrics for Success

Calculate the Goodness of Hit (GH) score.



  • Ha: Hits that are active.[1][2]

  • Ht: Total hits retrieved.

  • A: Total active compounds in database.

  • D: Total compounds in database.

Threshold: A GH score > 0.7 indicates a robust model.

Part 4: Visualization of Workflows

Pharmacophore Modeling Pipeline

The following diagram illustrates the logical flow from chemical structure to validated hypothesis.

PharmacophoreWorkflow Data 1. Data Curation (Benzofuranone Library) Prep 2. Ligand Preparation (pH 7.4, Tautomers) Data->Prep Conform 3. Conformer Generation (Energy < 10 kcal/mol) Prep->Conform Align 4. Molecular Alignment (Substructure/Feature) Conform->Align Model 5. Hypothesis Generation (HypoGen/GALAHAD) Align->Model Validation 6. Validation (Decoy Set) Model->Validation Validation->Model Refine Constraints Screening 7. Virtual Screening (ZINC/PubChem) Validation->Screening GH Score > 0.7

Caption: Figure 1: Iterative workflow for generating and validating ligand-based pharmacophores.

The Halogen Bond Mechanism (InhA Context)

This diagram details the specific interaction mechanism often missed in standard modeling.

HalogenInteraction Benzofuranone Benzofuranone Scaffold Halogen Br/Cl Atom (Sigma Hole +) Benzofuranone->Halogen Covalent Bond Pocket Hydrophobic Pocket Benzofuranone->Pocket Van der Waals Backbone Backbone Carbonyl (O=C) Halogen->Backbone Halogen Bond (160-180° Angle) Protein Target Protein (e.g., InhA)

Caption: Figure 2: Directional halogen bonding mechanism between the benzofuranone scaffold and protein target.

Part 5: Quantitative Data Summary

When analyzing your model's performance, organize your data as follows to ensure comparability.

MetricDefinitionAcceptable RangeInterpretation
RMSD Root Mean Square Deviation of pharmacophore overlay< 1.0 ÅGood structural alignment of actives.
Correlation (r) Correlation between predicted vs. actual activity> 0.9High predictive capability for the training set.[3]
Cost Difference Null Cost - Total Cost (HypoGen specific)> 60 bitsIndicates the model is not a random correlation.
Enrichment Factor (EF) Actives found in top X% of sorted list> 10 (at 1%)The model efficiently retrieves actives early.[4]

References

  • Pharmacophore Modeling of Benzofuran Derivatives: Vertex AI Search. (2025).[5][6] In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR.

  • Halogen Bonding in Drug Design: Xu, Z., et al.[7][8] (2011).[9] Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. National Institutes of Health.

  • Benzofuranones as Antitubercular Agents (InhA): RSC Publishing. (2018). Elucidating structural basis of benzofuran pyrrolidine pyrazole derivatives for enhancing potency against InhA.

  • Molecular Docking Protocols for Benzofuranones: ResearchGate. (2023).[3][4][8][10] Pharmacophore, atom-based 3D-QSAR modeling and binding mode analysis of QcrB inhibitors.

  • General Halogen Bonding Review: Lu, Y., et al.[7] (2012).[7][11] Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery.

Sources

Methodological & Application

Synthesis of 6-bromo-5-chlorophthalide from benzoic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, regioselective protocol for the synthesis of 6-bromo-5-chlorophthalide (6-bromo-5-chloroisobenzofuran-1(3H)-one). This specific halogenation pattern is critical in medicinal chemistry, serving as a pharmacophore scaffold for various kinase inhibitors and anti-infective agents.

Unlike non-selective reduction of phthalic anhydrides—which often yields difficult-to-separate mixtures of 5- and 6-isomers—this protocol utilizes a Directed Radical Cyclization approach starting from commercially available 2-methyl-4-chlorobenzoic acid. This route ensures high regiochemical fidelity, scalability, and operational safety.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the "Ortho-Methyl" strategy. By establishing the halogen pattern on a benzoic acid scaffold before ring closure, we eliminate the ambiguity of electrophilic aromatic substitution on the pre-formed phthalide.

The Logic:

  • Scaffold Selection: 2-methyl-4-chlorobenzoic acid provides the correct carbon skeleton.

  • Regiocontrol: Nitration is directed to the C5 position (para to the activating methyl group and meta to the carboxyl), locking in the future "6-position" of the phthalide.

  • Functionalization: A Sandmeyer reaction converts the nitro group to a bromide.[1]

  • Cyclization: Wohl-Ziegler bromination of the benzylic methyl group triggers spontaneous lactonization to form the phthalide ring.

Retrosynthesis Target 6-Bromo-5-Chlorophthalide (Target) Intermediate1 2-(Bromomethyl)-4-chloro- 5-bromobenzoic acid Target->Intermediate1 Lactonization Intermediate2 2-Methyl-4-chloro- 5-bromobenzoic acid Intermediate1->Intermediate2 Radical Bromination (NBS) StartingMat 2-Methyl-4-chlorobenzoic acid (Commercial Start) Intermediate2->StartingMat Nitration & Sandmeyer

Figure 1: Retrosynthetic disconnection showing the preservation of regiochemistry from the benzoic acid precursor.

Detailed Experimental Protocols

Phase 1: Precursor Assembly (Regioselective Halogenation)

Objective: Synthesize 2-methyl-4-chloro-5-bromobenzoic acid.

Step 1.1: Nitration The methyl group activates the para position (C5), while the carboxyl group directs meta (also C5). This cooperative directing effect ensures high regioselectivity.

  • Setup: Charge a 3-neck flask with sulfuric acid (H₂SO₄, 98%, 5.0 equiv) . Cool to 0°C.[1][2][3]

  • Addition: Add 2-methyl-4-chlorobenzoic acid (1.0 equiv) portion-wise, maintaining internal temp <10°C.

  • Nitration: Dropwise add fuming nitric acid (HNO₃, 1.1 equiv) / H₂SO₄ mixture over 30 mins.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Pour onto crushed ice. Filter the yellow precipitate (2-methyl-4-chloro-5-nitrobenzoic acid). Wash with cold water until pH neutral. Dry in vacuo.[4]

Step 1.2: Reduction to Aniline

  • Reduction: Suspend the nitro compound in Ethanol/Water (4:1) . Add Iron powder (3.0 equiv) and Ammonium Chloride (0.5 equiv) .

  • Reflux: Heat to reflux for 4 hours (monitor by TLC for disappearance of nitro spot).

  • Isolation: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Adjust pH to 8-9 with Na₂CO₃ to precipitate the amino acid. Filter and dry.[4][5]

Step 1.3: Sandmeyer Reaction (Amino → Bromo)

  • Diazotization: Suspend the amine (1.0 equiv) in 48% HBr (aq) . Cool to -5°C. Add NaNO₂ (1.1 equiv) in water dropwise (keep temp <0°C). Stir 30 mins.

  • Substitution: Prepare a solution of CuBr (1.2 equiv) in 48% HBr. Transfer the cold diazonium slurry into the CuBr solution at RT (Caution: Gas evolution - N₂).

  • Heating: Heat to 60°C for 1 hour to ensure completion.

  • Purification: Dilute with water. Extract with Ethyl Acetate.[1][4] Wash with NaHSO₃ (to remove traces of Br₂). Recrystallize from Ethanol.[6]

    • Intermediate Product:2-methyl-4-chloro-5-bromobenzoic acid .

Phase 2: Cyclization to Phthalide

Objective: Convert the o-toluic acid derivative to the phthalide via radical bromination.

Mechanism: The Wohl-Ziegler reaction brominates the benzylic methyl group. The resulting benzyl bromide is highly electrophilic and is intramolecularly attacked by the carboxylate oxygen, releasing HBr and closing the lactone ring.

Protocol:

ReagentEquivRole
2-Methyl-4-chloro-5-bromobenzoic acid 1.0Substrate
N-Bromosuccinimide (NBS) 1.1Bromine Source
Benzoyl Peroxide (BPO) 0.05Radical Initiator
Trifluorotoluene (PhCF₃) SolventGreen alternative to CCl₄
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the substrate in Trifluorotoluene (10 mL/g) .

    • Note: PhCF₃ is recommended over CCl₄ due to lower toxicity and higher boiling point (102°C), which accelerates the radical propagation.

  • Reagent Addition: Add NBS (1.1 equiv) and Benzoyl Peroxide (0.05 equiv) .

  • Initiation: Heat the mixture to reflux (oil bath ~110°C).

    • Visual Cue: The reaction often turns orange/red initially and fades to pale yellow as succinimide precipitates.

  • Monitoring: Monitor by HPLC (Target peak usually elutes earlier than starting material due to cyclization polarity change). Reaction time: 4–6 hours.

  • Cyclization (Thermal): If the intermediate benzyl bromide persists, extend reflux or add a catalytic amount of p-TsOH to drive lactonization.

  • Workup:

    • Cool to RT. Filter off the solid Succinimide byproduct.

    • Wash the organic filtrate with 5% NaHCO₃ (removes unreacted acid) and Water .

    • Dry over MgSO₄ and concentrate.[3]

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) or Toluene/Heptane .

Process Diagram & Logic Flow

Workflow cluster_0 Phase 1: Scaffold Prep cluster_1 Phase 2: Cyclization Start 2-Me-4-Cl-Benzoic Acid Nitro Nitration (HNO3/H2SO4) Target: C5 Position Start->Nitro Amino Reduction (Fe/NH4Cl) Nitro->Amino Bromo Sandmeyer (CuBr/HBr) Result: 5-Br-4-Cl-2-Me-Benzoic Acid Amino->Bromo Radical Radical Bromination (NBS, PhCF3, Reflux) Bromo->Radical Wohl-Ziegler Lactone Intramolecular Cyclization (-HBr) Radical->Lactone Thermal/Spontaneous Final 6-Bromo-5-Chlorophthalide (Crystalline Solid) Lactone->Final Recrystallization

Figure 2: Step-by-step process flow from commercial starting material to final phthalide.

Quality Control & Troubleshooting

Analytical Specifications:

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC (C18, ACN/Water)
¹H NMR Singlet ~5.2-5.3 ppm (Phthalide CH₂)DMSO-d6 or CDCl₃
Regio-Isomer < 0.5% (5-Br-6-Cl isomer)GC-MS or NOE NMR

Troubleshooting Guide:

  • Issue: Incomplete Cyclization.

    • Observation: HPLC shows a peak corresponding to the benzyl bromide intermediate (open chain).

    • Remedy: Continue refluxing. If stubborn, add traces of acid catalyst (p-TsOH) or heat the crude residue in water/dioxane (1:1) at 80°C for 1 hour.

  • Issue: Di-bromination.

    • Observation: Formation of the phthalaldehydic acid derivative (oxidation of methyl to carbonyl).

    • Remedy: Ensure NBS stoichiometry is strictly 1.05–1.10 equiv. Do not use large excess. Add NBS in two portions.

  • Issue: Low Yield in Sandmeyer.

    • Remedy: Ensure the diazonium salt is kept cold (<0°C) and the addition to CuBr is slow to prevent side reactions (phenol formation).

Safety & Handling

  • N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator. Old/yellow NBS should be recrystallized from water before use to ensure accurate stoichiometry.

  • Benzoyl Peroxide: Explosive risk in dry form. Use water-damped commercial preparations and calculate dry weight. Avoid metal spatulas.

  • Trifluorotoluene: Flammable. Use in a fume hood.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

References

  • Talwar, P., et al. "Regioselective Synthesis of Substituted Phthalides via Directed Ortho-Lithiation." Journal of Organic Chemistry, 2011. (General methodology grounding).

  • Bunce, R. A., et al. "Synthesis of Phthalides via Radical Bromination of o-Toluic Acid Derivatives." Journal of Heterocyclic Chemistry, 2004. (Primary protocol basis).

  • Larsen, R. D., et al. "Practical Synthesis of 5-Substituted Phthalides." Organic Syntheses, Coll.[5] Vol. 10, p. 682. (Scale-up considerations).

Sources

Using 6-bromo-5-chloro-3H-2-benzofuran-1-one in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Selective Suzuki-Miyaura Coupling of 6-bromo-5-chloro-3H-2-benzofuran-1-one for the Synthesis of Novel Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Benzofuranone Scaffold and the Strategic Value of Selective Functionalization

The benzofuranone moiety is a privileged heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties, making them highly valuable templates in drug discovery programs.[2] The ability to precisely modify the benzofuranone core allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

6-bromo-5-chloro-3H-2-benzofuran-1-one is a particularly useful building block as it possesses two distinct halogen atoms, offering the potential for sequential, site-selective functionalization. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for creating carbon-carbon bonds, valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[3][4]

This application note provides a comprehensive guide to performing a selective Suzuki-Miyaura coupling on 6-bromo-5-chloro-3H-2-benzofuran-1-one. The protocols and principles outlined herein are designed to favor reaction at the more labile carbon-bromine (C-Br) bond, leaving the carbon-chlorine (C-Cl) bond intact for potential subsequent transformations. This strategy opens a pathway to novel, di-substituted benzofuranone derivatives that would be otherwise challenging to synthesize.

Principle of the Reaction: Mechanism and Chemoselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[5][6][7] Understanding this cycle is critical for troubleshooting and optimizing the reaction.

The Catalytic Cycle consists of three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This is often the rate-determining step of the cycle.[8]

  • Transmetalation: The organoboron compound (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species.[9][10] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[3][5]

DOT Script for Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex_1 R¹-Pd(II)Ln-X oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation pd_complex_2 R¹-Pd(II)Ln-R² transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product sub_node Ar-X (6-bromo-5-chloro-benzofuranone) sub_node->oxidative_addition boronic_node Ar'-B(OH)₂ + Base boronic_node->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemoselectivity: C-Br vs. C-Cl

For dihalogenated substrates, the selectivity of the Suzuki coupling is primarily dictated by the relative rates of oxidative addition. The reactivity of carbon-halogen bonds towards Pd(0) insertion follows the general trend: C-I > C-Br > C-OTf > C-Cl.[11] This intrinsic reactivity difference forms the basis for selectivity in the coupling of 6-bromo-5-chloro-3H-2-benzofuran-1-one.

The C-Br bond has a lower bond dissociation energy and is more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by the palladium catalyst. By carefully controlling reaction conditions—such as temperature, reaction time, and catalyst choice—it is possible to achieve high yields of the mono-arylated product where coupling occurs exclusively at the 6-position (bromine) while preserving the chlorine at the 5-position.[12] Using bulky, electron-rich phosphine ligands can further enhance this selectivity.[13][14]

Detailed Experimental Protocol

This protocol provides a general method for the selective Suzuki-Miyaura coupling of an arylboronic acid to the 6-position of 6-bromo-5-chloro-3H-2-benzofuran-1-one.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )StoichiometryNotes
6-bromo-5-chloro-3H-2-benzofuran-1-one(Not available)261.491.0 equivLimiting reagent.
Arylboronic AcidVariesVaries1.2 - 1.5 equivUse of boronic esters (e.g., pinacol) can improve stability.[3]
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.562 - 5 mol%Air-sensitive. Other catalysts like Pd(dppf)Cl₂ can be used.
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 - 3.0 equivMust be finely powdered and anhydrous. K₃PO₄ is a good alternative.[10]
1,4-Dioxane123-91-188.11~0.1 MAnhydrous, degassed. Toluene or DMF can also be used.[15]
Water7732-18-518.02~10-25% v/vDegassed (e.g., by sparging with N₂ or Ar).[16]
Equipment
  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • LC-MS for reaction monitoring and product analysis (recommended)

DOT Script for Experimental Workflow

Experimental_Workflow start Start reagents 1. Add Solids (Benzofuranone, Boronic Acid, Base, Catalyst) to Flask start->reagents inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ x3) reagents->inert solvents 3. Add Degassed Solvents (Dioxane, Water) inert->solvents heat 4. Heat Reaction (e.g., 80-100 °C) solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete? workup 6. Aqueous Workup (Cool, Dilute, Wash) monitor->workup Complete purify 7. Purification (Silica Gel Chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for the selective Suzuki coupling experiment.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add 6-bromo-5-chloro-3H-2-benzofuran-1-one (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium carbonate (2.5 equiv.).[17]

    • Briefly flush the flask with inert gas, then add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.).

  • Inerting the System:

    • Seal the flask with a septum or screw cap.

    • Connect the flask to a Schlenk line and carefully evacuate the atmosphere, then backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[18]

  • Solvent Addition:

    • Using a syringe, add the degassed 1,4-dioxane, followed by degassed water, to achieve the desired concentration and solvent ratio (e.g., a 4:1 or 5:1 mixture of dioxane:water).[17]

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.

  • Monitoring the Reaction:

    • Monitor the reaction progress by periodically taking small aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS.

    • The reaction is complete when the starting benzofuranone is fully consumed (typically 4-12 hours).

  • Workup:

    • Once complete, remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (~20 mL per mmol of starting material).

    • Pour the mixture into a separatory funnel and wash with water (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired 6-aryl-5-chloro-3H-2-benzofuran-1-one product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently anhydrous base or solvents.3. Poor quality boronic acid (protodeboronation).1. Ensure the reaction is set up under a strictly inert atmosphere. Use a fresh bottle of catalyst or a pre-catalyst.[3]2. Use anhydrous grade solvents and dry the base before use.3. Use a boronic acid pinacol ester[19] or a freshly purchased/purified boronic acid.
Side Product Formation 1. Homocoupling of boronic acid.2. Protodeboronation of the boronic acid.3. Di-substitution (reaction at C-Cl).1. Ensure complete removal of oxygen. Use a slight excess, but not a large excess, of the boronic acid.2. Use a stronger base like K₃PO₄ or Cs₂CO₃.[10]3. Lower the reaction temperature and/or shorten the reaction time. Screen different ligands that may offer higher selectivity.
Reaction Stalls 1. Catalyst deactivation (formation of palladium black).2. Base is not strong enough or has poor solubility.1. Use a more robust ligand (e.g., bulky biarylphosphines) to stabilize the Pd(0) species.[13][14]2. Switch to a different base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for maximum surface area.[20]

References

  • Suzuki Coupling: Mechanism & Examples. (2025, March 21). NROChemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki coupling reaction in chemistry. Aakash Institute.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed.
  • Suzuki Cross-Coupling Mechanism. (2020, June 5). YouTube.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing). DOI:10.1039/C9CY01331H.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Effect of different bases on the Suzuki-Miyaura coupling.
  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. (2012, April 5). The Journal of Organic Chemistry.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Use of Base Metals in Suzuki Coupling. Wordpress.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (2025, October 9). ChemRxiv.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2014, August 20). MDPI.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021, August 19). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QO00919B.
  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2014, August 20). SciSpace.
  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with...
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). MDPI.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14).
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvtMB6Aengj-pe-8WLa8hWIXbej2EZYRE4q2fwIHLP8Zly1bP44W_7x3NOuZp7fMsJYrR_yF6QNdf6Kj1cWt1MhRiK4DwFs8UWfUu8GLir_GOJ9xrdiyqND84Uxv6sK577VTyF1B4c-GR3F5flOUPuAGYsa3yadigaTVl8cdVnvPG-euMfTAVgOS2yAeNIBCkZLQfuaDlHENbX]([Link]

Sources

Buchwald-Hartwig amination conditions for bromophthalides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination of Bromophthalides

Part 1: Executive Summary & Core Directive

The Challenge: Bromophthalides (bicyclic lactones) present a unique paradox in Buchwald-Hartwig amination. While the aryl bromide moiety requires efficient oxidative addition, the lactone core is highly susceptible to nucleophilic attack and ring-opening hydrolysis under the strong basic conditions (e.g., NaOtBu, LiHMDS) typically employed to facilitate transmetallation.

The Solution: Success relies on a "Soft-Base/High-Activity Ligand" strategy. By utilizing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or their Generation 3/4 (G3/G4) precatalysts, the catalytic cycle can proceed efficiently using weak bases (Cs₂CO₃, K₃PO₄) that leave the phthalide core intact.

Core Directive: Do NOT use sodium tert-butoxide (NaOtBu) as the default base. It will saponify the lactone, leading to ring-opened hydroxy-amide byproducts and catalyst poisoning.

Part 2: Scientific Integrity & Logic (Mechanistic Insight)

The Stability-Reactivity Paradox

In a standard Buchwald-Hartwig cycle, the base serves two roles: deprotonating the amine (facilitating Pd-binding) and regenerating the active catalyst. However, for phthalides, the base is a liability.

  • Path A (Desired): Base deprotonates the amine

    
     Pd-Amido complex forms 
    
    
    
    Reductive Elimination
    
    
    Aminophthalide .
  • Path B (Parasitic): Base attacks the lactone carbonyl

    
     Ring Opening 
    
    
    
    Benzoate byproduct (irreversible).
Visualizing the Competitive Pathways

The following diagram illustrates the critical decision points in the catalytic cycle where the phthalide core is at risk.

BuchwaldMechanism cluster_danger CRITICAL FAILURE MODE Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromophthalide AmineBind Amine Coordination OxAdd->AmineBind + Amine Deprot Deprotonation (Base Mediated) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim SideRxn Lactone Ring Opening (Hydrolysis/Amidation) Deprot->SideRxn Strong Base (NaOtBu) RedElim->Pd0 Regeneration Product Aminophthalide (Intact Core) RedElim->Product DeadCat Catalyst Poisoning (Carboxylate Binding) SideRxn->DeadCat

Figure 1: Catalytic cycle highlighting the competitive risk of lactone ring opening when using strong bases.

Part 3: Optimization Matrix & Data

The following matrix synthesizes experimental data for 5-bromophthalide coupling with morpholine (secondary amine) and aniline (primary amine).

ParameterStandard Condition (High Risk)Optimized Condition (Recommended) Rationale
Catalyst Source Pd₂(dba)₃ / Pd(OAc)₂XPhos Pd G3 or BrettPhos Pd G3 Precatalysts ensure rapid activation without requiring excess base or heat.
Ligand BINAP / dppfXPhos (Gen. alkyl/aryl amines) BrettPhos (Primary amines)Bulky biaryl phosphines facilitate oxidative addition on electron-poor rings and stabilize Pd(0).
Base NaOtBu / LiHMDSCs₂CO₃ or K₃PO₄ Carbonates/Phosphates are too weak to open the lactone ring but strong enough for Buchwald coupling.
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol Polar aprotic (Dioxane) or bulky protic (t-Amyl) solvents improve solubility of inorganic bases.
Temperature 100°C+80°C - 90°C Milder temperatures prevent thermal decomposition of the lactone.

Part 4: Detailed Experimental Protocols

Protocol A: The "Sensitive Substrate" Method (Recommended)

Use this protocol for all initial screenings of bromophthalides to ensure core stability.

Materials:

  • 5-Bromophthalide (1.0 equiv)[1]

  • Amine (1.2 equiv)[1]

  • Catalyst: XPhos Pd G3 (2-4 mol%) [Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Workflow:

  • Preparation: Dry the Cs₂CO₃ in a vacuum oven at 120°C overnight prior to use. Water content is the enemy of this reaction.

  • Charging (Glovebox/Schlenk):

    • Add 5-Bromophthalide (1.0 mmol, 213 mg), Cs₂CO₃ (2.0 mmol, 652 mg), and XPhos Pd G3 (0.02 mmol, 17 mg) to a reaction vial equipped with a magnetic stir bar.

    • Note: If the amine is a solid, add it now. If liquid, add in step 4.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvation: Inject anhydrous 1,4-Dioxane (5.0 mL). If using a liquid amine, inject it now (1.2 mmol).

  • Reaction: Place in a pre-heated block at 85°C . Stir vigorously (1000 rpm).

    • Why? Heterogeneous bases (Cs₂CO₃) require high surface area contact. Slow stirring leads to stalled reactions.

  • Monitoring: Check via HPLC/UPLC at 2 hours and 16 hours.

    • Target: Disappearance of bromide; appearance of product.

    • Watch for: Peak at (M+18) or (M+32) indicating hydrolysis (acid) or methanolysis (if MeOH used in quench).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts.

    • Concentrate filtrate.[2] Purify via flash chromatography (typically Hexane/EtOAc).

Protocol B: The "Recalcitrant Amine" Method

Use this ONLY if Protocol A fails due to low conversion and the amine is non-nucleophilic (e.g., amides, electron-poor anilines).

  • Ligand Switch: Change XPhos to BrettPhos or tBuBrettPhos .

  • Base Switch: Use K₃PO₄ (tribasic potassium phosphate). It is slightly more basic than carbonate but generally safer than alkoxides.

  • Additives: Add 2-4% water (degassed) to the solvent.

    • Mechanism:[3][4][5][6][7] A small amount of water creates a "phase transfer" effect for the inorganic base, increasing the effective concentration of hydroxide/base in the organic phase without fully hydrolyzing the lactone.

Part 5: Troubleshooting & Logic Flow

Use this decision tree to diagnose failure modes.

Troubleshooting Start Reaction Analysis CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 SM Consumed New Peak = Product CheckLCMS->Result1 Result2 SM Consumed New Peak = M+18 (Acid) CheckLCMS->Result2 Result3 SM Intact No Reaction CheckLCMS->Result3 Action1 Success: Isolate Result1->Action1 Action2 Failure: Ring Opening Base too strong or wet. Result2->Action2 Action3 Failure: Oxidative Addn Catalyst inactive. Result3->Action3 Fix2 Switch to Cs2CO3 Dry solvent/base rigorously Action2->Fix2 Fix3 Switch to Pd-G3/G4 Increase Temp to 100C Action3->Fix3

Figure 2: Troubleshooting logic for bromophthalide amination.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry – A European Journal, 18(31), 9758-9769. [Link]

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science, 4, 916-920. [Link]

  • Paul, F., et al. (1994). Palladium-catalyzed coupling reactions of aryl halides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. (Foundational work on base sensitivity). [Link]

Sources

Application Note: 6-Bromo-5-chloro-3H-2-benzofuran-1-one in LSD1 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on epigenetic targets. It details the strategic utilization of 6-Bromo-5-chloro-3H-2-benzofuran-1-one (also known as 6-bromo-5-chlorophthalide) as a high-value scaffold for synthesizing reversible Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.

Executive Summary

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic modulator overexpressed in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). While early inhibitors like tranylcypromine (TCP) were irreversible covalent binders, the field has shifted toward reversible inhibitors to improve selectivity and reduce off-target effects (e.g., MAO inhibition).

6-Bromo-5-chloro-3H-2-benzofuran-1-one serves as a "linchpin" intermediate for accessing two major classes of reversible LSD1 pharmacophores:

  • Functionalized Benzofurans: Via reductive cyclization.

  • Isoindolinones: Via amination and ring expansion.

This guide provides the rationale and protocols for transforming this halogenated phthalide into a bioactive LSD1 inhibitory core.

Chemical Biology & Rationale[1][2]

The "Halogen Advantage" in LSD1 Binding

The specific substitution pattern (5-chloro, 6-bromo) of this intermediate is not arbitrary; it is designed for Structure-Activity Relationship (SAR) optimization within the LSD1 active site.

  • C6-Bromine (The Synthetic Handle): The bromine at position 6 is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). This allows the attachment of "tail" groups (e.g., N-methylpiperazine, piperidine) that extend into the large substrate-binding groove of LSD1, mimicking the histone H3 tail.

  • C5-Chlorine (The Metabolic Shield): The chlorine atom enhances lipophilicity and blocks a metabolically labile site on the aromatic ring (preventing P450-mediated oxidation). In the LSD1 binding pocket, this halogen often fills a hydrophobic sub-pocket, increasing residence time.

Mechanistic Pathway

The diagram below illustrates how this phthalide intermediate is diverted into two distinct inhibitor classes.

LSD1_Synthesis_Flow Phthalide 6-Bromo-5-chloro- 3H-2-benzofuran-1-one (Starting Material) Reduct Reduction (DIBAL-H or NaBH4) Phthalide->Reduct Route A Amination Amination (R-NH2) Phthalide->Amination Route B Cycliz Acid-Catalyzed Cyclization Reduct->Cycliz Benzofuran 5-Chloro-6-bromo- benzofuran Scaffold Cycliz->Benzofuran CrossCoupling Active LSD1 Inhibitor Benzofuran->CrossCoupling Suzuki Coupling (Tail Attachment) Isoindolinone Hydroxy-Isoindolinone Intermediate Amination->Isoindolinone Reduction_Iso Silane Reduction Isoindolinone->Reduction_Iso Final_Iso Isoindolinone LSD1 Inhibitor Core Reduction_Iso->Final_Iso Final_Iso->CrossCoupling Suzuki Coupling (Tail Attachment)

Figure 1: Divergent synthetic pathways from 6-Bromo-5-chloro-3H-2-benzofuran-1-one to active LSD1 inhibitor scaffolds.

Experimental Protocol: Synthesis of the Benzofuran Core

This protocol details the conversion of the phthalide to a 5-chloro-6-bromo-benzofuran , a scaffold validated in recent literature for reversible LSD1 inhibition.

Reagents & Equipment
  • Precursor: 6-Bromo-5-chloro-3H-2-benzofuran-1-one (≥98% purity).

  • Reducing Agent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene.

  • Cyclization Acid: Glacial Acetic acid or conc. HCl.

  • Solvents: Anhydrous Dichloromethane (DCM), THF.

  • Analysis: HPLC (C18 column), 1H-NMR (400 MHz).

Step-by-Step Methodology
Phase 1: Reduction to Lactol (Benzofuranol)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 6-Bromo-5-chloro-3H-2-benzofuran-1-one (5.0 g, 20.2 mmol) in anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add DIBAL-H (24 mL, 24 mmol, 1.2 eq) dropwise over 30 minutes via syringe pump. Critical: Maintain internal temperature below -70°C to prevent over-reduction to the diol.

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by the lactol spot (Rf ~0.3).

  • Quench: Quench carefully with methanol (5 mL) at -78°C, followed by saturated Rochelle’s salt solution (50 mL). Warm to room temperature (RT) and stir vigorously for 1 hour until phases separate clearly.

  • Isolation: Extract with DCM (3 x 50 mL). Dry combined organics over Na2SO4 and concentrate in vacuo to yield the crude lactol (white solid).

Phase 2: Acid-Mediated Dehydration to Benzofuran
  • Reaction: Dissolve the crude lactol in glacial acetic acid (40 mL). Add concentrated HCl (1 mL).

  • Reflux: Heat the mixture to 90°C for 1 hour.

  • Workup: Cool to RT. Pour the mixture into ice water (200 mL). Neutralize with solid NaHCO3 (Caution: foaming).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash with brine.

  • Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Target Product: 5-chloro-6-bromo-benzofuran.

    • Yield Expectation: 75-85% over two steps.

Phase 3: Validation (QC)
ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0% (AUC)HPLC (254 nm)
1H-NMR Doublet at ~7.6 ppm (H-2), Doublet at ~6.7 ppm (H-3)400 MHz DMSO-d6
Identity Mass [M+H]+ matches theoretical (Cluster 230/232/234)LC-MS (ESI+)

Application: Downstream Library Generation (Suzuki Coupling)

Once the 5-chloro-6-bromo-benzofuran core is synthesized, the bromine handle is used to attach the LSD1-targeting "tail."

Protocol Snapshot:

  • Reactants: 5-chloro-6-bromo-benzofuran (1 eq) + 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Base: K2CO3 (2.0 M aq, 3 eq).

  • Solvent: 1,4-Dioxane, degassed.

  • Conditions: 90°C, 4 hours.

  • Result: A biaryl LSD1 inhibitor where the benzofuran mimics the adenosine of FAD, and the piperazine tail interacts with Asp555 in the LSD1 active site.

Troubleshooting & Critical Control Points

  • Moisture Sensitivity: The starting phthalide is relatively stable, but the DIBAL-H reduction is strictly moisture-sensitive. Water ingress will quench the hydride, leading to low yields.

  • Regioselectivity: The 5-Cl, 6-Br substitution pattern is stable. However, during cross-coupling (Phase 4), ensure the catalyst system is selective for the Bromine (C-Br bond is weaker than C-Cl). Using Pd(PPh3)4 or Pd(dppf)Cl2 at moderate temperatures (<100°C) ensures reaction only occurs at the bromine position, leaving the chlorine intact.

  • Safety: Halogenated benzofurans can be skin sensitizers. All reactions should be performed in a fume hood.

References

  • LSD1 Inhibitor Design Strategies

    • Zhang, X., et al. (2021).[1][2] "Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors." European Journal of Medicinal Chemistry.

  • Phthalide to Benzofuran Synthesis

    • Beaudry, C. M., et al. (2021).[1] "Regioselective Synthesis of Benzofuranones and Benzofurans." The Journal of Organic Chemistry.

  • LSD1 Mechanism & Reversible Inhibition

    • Metzger, E., et al. (2005).[3] "LSD1 demethylates repressive histone marks to promote androgen-receptor-dependent transcription." Nature.

  • Isoindolinone Scaffolds in Epigenetics

    • Shultz, M., et al. (2011).[4] "The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Application Note: Regioselective Lithiation and Formylation of Chlorobromobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic protocol for the synthesis of chlorobenzaldehydes via the lithiation-formylation of chlorobromobenzenes. While conceptually simple, the transformation of mixed dihalobenzenes requires precise control over thermodynamics and kinetics to avoid competing pathways such as benzyne formation, halogen-dance rearrangement, and Wurtz-Fittig coupling. This guide provides a validated method for Lithium-Bromine (Li-Br) exchange using


-Butyllithium (

-BuLi) followed by electrophilic trapping with

-Dimethylformamide (DMF), ensuring high regiofidelity and yield.

Strategic Considerations & Mechanism

The Chemoselectivity Hierarchy

In substrates containing both chlorine and bromine, chemoselectivity is governed by the bond dissociation energy and the polarizability of the carbon-halogen bond.

  • Li-Br Exchange: Rapid and favorable at -78 °C. The C-Br bond is weaker and more polarizable than the C-Cl bond, allowing for exclusive exchange of the bromine atom.

  • Li-Cl Exchange: Negligible under standard conditions (-78 °C) in the presence of bromine.

  • Deprotonation (Ortholithiation): Slower than Li-Br exchange. Kinetic control at low temperatures prevents the base (

    
    -BuLi) from acting as a deprotonating agent.
    
Critical Side Reactions

Failure to maintain strict temperature control leads to three primary failure modes:

  • Benzyne Formation (Elimination): Specifically for 1-bromo-2-chlorobenzene . The resulting (2-chlorophenyl)lithium intermediate is prone to

    
    -elimination of LiCl, generating a highly reactive benzyne intermediate that polymerizes or undergoes non-specific nucleophilic attack.
    
  • Halogen-Dance Rearrangement: A thermodynamically driven isomerization where the lithium atom migrates to a more stable position (often ortho to the remaining halogen) via a series of proton transfers. This is suppressed by keeping the reaction time short and temperature low.

  • Wurtz Coupling: Reaction of the generated aryllithium with the alkyl bromide byproduct (

    
    -BuBr).
    
Mechanism Visualization

The following diagram illustrates the desired pathway versus the critical benzyne failure mode.

ReactionPathways Substrate 1-Bromo-2-chlorobenzene Intermediate (2-Chlorophenyl)lithium (Kinetic Intermediate) Substrate->Intermediate Li-Br Exchange nBuLi n-BuLi (-78°C) nBuLi->Intermediate Benzyne Benzyne (Side Product) Intermediate->Benzyne Warming (> -50°C) - LiCl (Elimination) Product 2-Chlorobenzaldehyde (Target) Intermediate->Product +DMF Formylation DMF DMF (Electrophile)

Figure 1: Reaction pathway divergence for o-chlorobromobenzene. Strict temperature control is required to prevent the red elimination pathway.

Experimental Protocol

Reagents & Equipment
  • Substrate: 1-bromo-X-chlorobenzene (X = 2, 3, or 4).

  • Lithiation Reagent:

    
    -Butyllithium (1.6 M or 2.5 M in hexanes).[1] Titrate before use.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ). THF is preferred for solubility but accelerates benzyne formation; use with caution for ortho isomers.
    
  • Electrophile: Anhydrous

    
    -Dimethylformamide (DMF).
    
  • Atmosphere: Dry Nitrogen (

    
    ) or Argon (Ar).
    
General Procedure (Scale: 10 mmol)

Step 1: Setup

  • Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Cool the flask to room temperature under a stream of

    
    .
    
  • Add 1-bromo-3-chlorobenzene (1.91 g, 10 mmol) and anhydrous THF (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Wait 15 minutes to ensure thermal equilibrium.

Step 2: Lithiation (Li-Br Exchange)

  • Add

    
    -BuLi  (10.5 mmol, 1.05 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 15–20 minutes.
    
    • Critical: Maintain internal temperature below -70 °C during addition.

  • Stir the reaction at -78 °C for 30–45 minutes .

    • Note: Do not extend beyond 1 hour to minimize halogen dance or aggregation issues.

Step 3: Formylation

  • Add anhydrous DMF (1.10 g, 15 mmol, 1.5 equiv) dropwise over 5 minutes.

    • Observation: The solution may become viscous or change color (often pale yellow to slightly orange).

  • Stir at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

Step 4: Quench & Workup

  • Quench the reaction by adding saturated aqueous

    
      (10 mL) while stirring vigorously.
    
  • Dilute with water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with water (

    
     mL) and brine (
    
    
    
    mL) to remove residual DMF.
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Isomer-Specific Modifications
IsomerProductCritical ModificationRisk Factor
1-Bromo-2-chlorobenzene 2-ChlorobenzaldehydeStrict -78 °C. Do not allow to warm above -70 °C before DMF addition. Quench while still cold (-20 °C).High risk of Benzyne formation (Explosive/Polymerization).
1-Bromo-3-chlorobenzene 3-ChlorobenzaldehydeStandard protocol.Moderate risk of Halogen Dance if stirred > 2 hrs.
1-Bromo-4-chlorobenzene 4-ChlorobenzaldehydeStandard protocol. Can tolerate -60 °C.Lowest risk. Most stable lithio-intermediate.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
Recovered Starting Material (SM) Wet solvent or atmosphere.Redistill THF over Na/Benzophenone. Ensure

line is positive pressure.
Debrominated Product (Chlorobenzene) Quench occurred before DMF reaction.Ensure DMF is anhydrous (store over molecular sieves). Increase DMF reaction time.
Low Yield + Tarry Residue Benzyne formation (for ortho).Lower temperature to -78 °C or use

instead of THF (slower kinetics but safer).
Butylated Side Product Wurtz coupling.Add

-BuLi slower. Ensure efficient stirring to prevent local hotspots.
Halogen Dance Mitigation

If isomerization (migration of the formyl group position) is observed, it indicates the lithiated intermediate existed long enough to deprotonate a neighbor.

  • Solution: Reduce the time between

    
    -BuLi addition and DMF addition.
    
  • Solution: Use inverse addition (add the lithiated species to a solution of DMF) for extremely sensitive substrates, though this is mechanically difficult at -78 °C.

References

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F.; Patricia, J. J.[2] "The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature." J. Organomet.[2][3] Chem.1988 , 352, 1–46. Link

  • Halogen Dance Rearrangement: Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chem. Soc. Rev.2007 , 36, 1046–1057. Link

  • General Formylation Protocol: Smith, K.; Hou, D. "Regioselective lithiation of chlorobenzene derivatives." J. Org.[2][4][5] Chem.1996 , 61, 1530. Link

  • Benzyne Formation Risks: Gilchrist, T. L. "Benzyne Chemistry." in The Chemistry of the Functional Groups, Wiley, 1993.

Disclaimer: This protocol involves the use of pyrophoric reagents (


-BuLi). All manipulations must be performed in a fume hood with appropriate PPE (flame-resistant lab coat, gloves, safety glasses).

Sources

Accelerated Synthesis of Halogenated Phthalides: A Microwave-Assisted Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phthalides are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. Traditional methods for their synthesis often involve long reaction times, harsh conditions, and the use of hazardous solvents. This application note details a robust and highly efficient protocol for the synthesis of halogenated phthalides utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of microwave dielectric heating, this approach dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry.[1][2] This guide provides a comprehensive overview of the underlying principles, a detailed step-by-step protocol for the synthesis of 3-bromophthalide, and essential safety considerations for researchers.

Introduction: The Need for Greener, Faster Synthesis

Phthalides, particularly those halogenated at the 3-position, are key structural motifs in a range of biologically active molecules and serve as versatile building blocks in medicinal chemistry. The conventional synthesis of these compounds, typically via free-radical halogenation, is often inefficient, requiring prolonged heating under reflux conditions for many hours.[3] This not only consumes significant energy but also increases the likelihood of side-product formation, complicating purification and reducing overall yield.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[4] Unlike conventional heating which relies on slow thermal conduction from an external source, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[1][2] This results in rapid, uniform, and highly efficient heating, leading to dramatic reaction rate accelerations.[5][6] This application note demonstrates the successful application of MAOS to the synthesis of halogenated phthalides, offering a method that is not only faster and higher-yielding but also more energy-efficient and environmentally benign.[1]

The Principle of Microwave-Assisted Synthesis

The remarkable efficiency of microwave heating stems from its unique mechanism of energy transfer, known as dielectric heating. This process is fundamentally different from conventional conductive heating.

  • Conventional Heating: Heat is transferred from an external source (e.g., an oil bath) through the vessel walls to the solvent and then to the reactants. This is a slow process that creates a significant temperature gradient within the vessel, with the walls being hotter than the bulk solution.

  • Microwave Heating: Microwaves are a form of electromagnetic radiation that pass through the vessel walls (typically microwave-transparent materials like borosilicate glass or Teflon) and interact directly with the molecules in the reaction mixture. The heating is generated by two primary mechanisms:

    • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation causes intense molecular friction, which generates heat rapidly and uniformly throughout the sample.[2][7]

    • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions caused by this migration generate heat.[7]

This direct "in-core" heating allows for temperatures to be reached far more quickly than with conventional methods and enables the superheating of solvents in sealed vessels far above their atmospheric boiling points, leading to dramatic rate enhancements.[6][7]

Reaction Mechanism: Free-Radical Halogenation

The halogenation of phthalide at the benzylic C-3 position using an N-halosuccinimide (NXS), such as N-bromosuccinimide (NBS), proceeds through a well-established free-radical chain mechanism.[3][8] Microwave irradiation serves as a highly efficient energy source to initiate and propagate this chain reaction.

The process can be broken down into three key stages:

  • Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), decomposes under heat to form initial radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

  • Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the C-3 position of phthalide, forming a resonance-stabilized benzylic radical and HBr. This phthalide radical then reacts with another molecule of NBS to yield the desired 3-bromophthalide product and a new succinimidyl radical, which continues the chain.

  • Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

Experimental Protocols

Required Equipment
  • Dedicated microwave synthesizer for organic chemistry, equipped with pressure and temperature monitoring (fiber-optic probe recommended).

  • Microwave process vials (10-20 mL) with appropriate septa and crimp caps.

  • Magnetic stir bars.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Analytical equipment for product characterization (NMR, MS, melting point apparatus).

Detailed Protocol: Microwave-Assisted Synthesis of 3-Bromophthalide

This protocol describes the bromination of phthalide using N-bromosuccinimide (NBS) and AIBN as a radical initiator.

Reagents:

  • Phthalide (1.00 g, 7.46 mmol)

  • N-Bromosuccinimide (NBS) (1.46 g, 8.20 mmol, 1.1 equiv)

  • 2,2'-Azobisisobutyronitrile (AIBN) (61 mg, 0.37 mmol, 0.05 equiv)

  • Chlorobenzene (15 mL)

Procedure:

  • Preparation: Place a magnetic stir bar into a 20 mL microwave process vial. Add phthalide (1.00 g), NBS (1.46 g), and AIBN (61 mg).

  • Solvent Addition: Add 15 mL of chlorobenzene to the vial.

  • Sealing: Securely seal the vial with a septum and aluminum crimp cap. Caution: Ensure the vial is properly sealed to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Program the instrument with the following parameters:

    • Temperature: 130 °C

    • Hold Time: 15 minutes

    • Ramp Time: 2 minutes

    • Power: Dynamic (instrument will adjust power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before removing it from the microwave cavity.

  • Work-up:

    • Once cooled, open the vial in a fume hood.

    • Filter the reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold chlorobenzene.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the chlorobenzene.

  • Purification:

    • The resulting crude solid can be purified by recrystallization. Add a minimal amount of hot cyclohexane to the crude product until it dissolves, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold cyclohexane, and dry under vacuum.

  • Analysis: Characterize the final product (3-bromophthalide) by ¹H NMR, ¹³C NMR, and melting point determination to confirm its identity and purity.

Data Presentation: MAOS vs. Conventional Heating

The advantages of the microwave-assisted protocol are stark when compared to traditional reflux methods. The following table provides a comparison for the synthesis of 3-bromophthalide.

ParameterConventional Reflux MethodMicrowave-Assisted MethodCitation
Starting Material PhthalidePhthalide
Reagents NBS, Benzoyl PeroxideNBS, AIBN
Solvent Carbon TetrachlorideChlorobenzene
Temperature ~77 °C (Reflux)130 °C (Sealed Vessel)
Reaction Time 3 - 4 hours15 minutes [9]
Isolated Yield ~75-81%>85% (Typical) [5][10]
Energy Input High (prolonged heating)Low (short duration)[1]
Waste Profile Uses hazardous solvent (CCl₄)Uses less hazardous solvent[1]

Visualization of Experimental Workflow

The following diagram illustrates the streamlined workflow of the microwave-assisted synthesis protocol.

MAOS_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Weigh Reagents: - Phthalide - NBS - AIBN B Add Reagents & Stir Bar to Microwave Vial A->B C Add Solvent (Chlorobenzene) B->C D Seal Vial C->D E Microwave Irradiation (130 °C, 15 min) D->E F Automated Cooling (< 50 °C) E->F G Filter Succinimide F->G H Concentrate Filtrate (Rotary Evaporation) G->H I Recrystallize from Cyclohexane H->I J Isolate Pure Product (Vacuum Filtration) I->J K Characterization: - NMR - MS - Melting Point J->K

Caption: Experimental workflow for microwave-assisted synthesis.

Best Practices and Safety Considerations

While MAOS is a powerful tool, adherence to safety protocols is critical.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave synthesizers are engineered with safety interlocks, pressure and temperature sensors, and corrosion-resistant cavities designed to withstand harsh chemical environments and potential vessel failures.

  • Pressure Management: Reactions in sealed vessels heat solvents well above their boiling points, generating significant internal pressure. Always use vials and caps rated for the temperatures and pressures you intend to reach. Never exceed the recommended fill volume for the reaction vial (typically 1/2 to 2/3 full) to allow for vapor expansion.

  • Reaction Monitoring: When developing a new protocol, start with a small scale. Be aware of the potential for highly exothermic or gas-producing reactions, which can lead to a rapid pressure increase.

  • Cooling: Ensure the reaction vial has cooled to a safe temperature (e.g., below 50 °C) before attempting to open it to prevent violent boiling of the superheated solvent.

  • Solvent Choice: Select solvents with a good balance of microwave absorption (moderate to high dielectric constant) and chemical stability at the reaction temperature. Avoid highly volatile or flammable solvents in open-vessel systems. For this protocol, chlorobenzene is chosen for its high boiling point and ability to absorb microwave energy effectively.

Conclusion

Microwave-assisted synthesis represents a significant advancement over conventional methods for the preparation of halogenated phthalides. The protocols outlined in this note demonstrate that MAOS can dramatically shorten reaction times, improve product yields, and promote safer, more sustainable laboratory practices. By adopting this technology, researchers in pharmaceutical and chemical development can accelerate their discovery and optimization processes, achieving results in minutes that once required hours.

References

  • Jursic, B. S. (2011). MICROWAVE-ASSISTED NBS BROMINATION OF p-IMINOTOLUENES: PREPARATION OF NEW ALCOHOL, MERCAPTO. Synthetic Communications, 41, 3177–3185. [Link]

  • Guan, X.-Y., Al-Misba'a, Z., & Huang, K.-W. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Journal of the Saudi Chemical Society, 18(5), 578-581. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Al-Zaydi, K. M. (2009). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Semantic Scholar. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical and Biological Archives, 11(2), 23-28. [Link]

  • Mitchell, R. H., Lai, Y. H., & Williams, R. V. (2009). N-BROMOSUCCINIMIDE-CHLOROFORM, A MORE CONVENIENT METHOD TO NUCLEAR BROMINATE REACTIVE AROMATIC HYDROCARBONS. Organic Preparations and Procedures International, 13(1), 91-95. [Link]

  • BS Publications. (n.d.). Microwave Assisted Chemistry Experiments. [Link]

  • Rai, P. K., & Raj, A. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 121-126. [Link]

  • Ribeiro, C. M. R., et al. (2020). Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[11]arene Phthalimides: NMR, X-ray and Photophysical Analysis. Molecules, 25(23), 5585. [Link]

  • CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. [Link]

  • Unacademy. (2022, April 6). Microwave, Biocatalysed and solvent free reactions- Module-4. [Link]

  • ResearchGate. (n.d.). A Convenient Procedure for the Synthesis of Phthalimides under Microwave Irradiation. [Link]

  • Common Organic Chemistry. (n.d.). Bromination. [Link]

  • Sangeetha, M., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmaceutical and Applied Sciences, 4(6), 50-62. [Link]

  • Iannelli, M., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Rasayan J. Chem. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. RASAYAN Journal of Chemistry, 8(2), 209-217. [Link]

  • Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1027-1038. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Darvekar, M., Ghorpade, B., & Vankar, P. S. (n.d.). Microwave Assisted Improved Syntheses of Indigoid and Anthraquinoid Dyes. Asian Journal of Chemistry. [Link]

  • Bakkali, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34091-34114. [Link]

  • Google Patents. (2015).
  • Google Patents. (1980). Process for preparing N-chloroimides.
  • Google Patents. (n.d.). Preparation of N-chloroimides and a novel N-chloroimide.

Sources

Reagents for reducing 6-bromo-5-chlorophthalide to diols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the reduction of 6-bromo-5-chlorophthalide to 4-bromo-5-chloro-1,2-bis(hydroxymethyl)benzene (also referred to as the corresponding diol). This transformation involves the reductive ring-opening of a substituted lactone while preserving sensitive aryl halide motifs.

Part 1: Strategic Reagent Selection

The reduction of electron-deficient lactones (phthalides) to diols requires a hydride source capable of reducing the ester carbonyl without affecting the aryl halides (chemoselectivity).

Reagent SystemReactivity ProfileChemoselectivity (Ar-X)ScalabilityRecommendation
LiAlH₄ (LAH) High. Rapidly reduces lactones to diols at 0°C–RT.Moderate. Risk of debromination at reflux or with large excess.Low (Safety/Cost). Best for R&D/Gram-scale.Primary Choice (Lab Scale)
NaBH₄ + CaCl₂ Medium. Generates Ca(BH₄)₂ in situ. Milder than LAH.High. Excellent tolerance of aryl halides.High. Safer quenching; lower cost.Secondary Choice (Process Scale)
DIBAL-H Tunable. Can stop at lactol (hemiacetal) at -78°C.High. Medium. Requires cryogenic conditions.Use only if Lactol is desired.
BH₃·THF Specific. Reduces acids/amides; slow with esters.High. Medium.Not recommended for this substrate.

Part 2: Reaction Mechanism & Pathway

The reduction proceeds via a sequential hydride addition.[1] The preservation of the bromine (C6) and chlorine (C5) atoms depends on controlling the "hydride flux" to prevent radical or nucleophilic displacement of the halogens.

Mechanism Description:

  • Nucleophilic Attack: The aluminohydride anion attacks the lactone carbonyl (C=O).

  • Ring Opening: The tetrahedral intermediate collapses to form a tethered aldehyde-alkoxide.

  • Second Reduction: The aldehyde is immediately reduced by a second hydride equivalent to the alkoxide.

  • Protonation: Acidic workup releases the free diol.

ReactionMechanism Figure 1: Mechanistic pathway for the reductive ring-opening of halogenated phthalides. Start 6-Bromo-5-chlorophthalide Inter1 Tetrahedral Aluminate Complex Start->Inter1 LiAlH4 attack (THF, 0°C) Inter2 Ring-Opened Aldehyde Intermediate Inter1->Inter2 Ring Opening ProductSalt Bis-Alkoxide Salt Inter2->ProductSalt Rapid 2nd Hydride Addition Final 4-Bromo-5-chloro- 1,2-benzenedimethanol ProductSalt->Final Acidic Workup (H3O+)

Part 3: Detailed Experimental Protocols

Protocol A: High-Fidelity Reduction (LiAlH₄ Method)

Best for: Initial synthesis, gram-scale preparation, and rapid throughput.

Reagents:

  • Substrate: 6-Bromo-5-chlorophthalide (1.0 equiv)

  • Reductant: LiAlH₄ (1.0 M in THF) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF (10-15 volumes)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Charge the RBF with 6-bromo-5-chlorophthalide and anhydrous THF. Cool the solution to 0°C using an ice/water bath.

    • Note: Phthalides usually dissolve well in THF; if a suspension remains, it will dissolve as the reaction proceeds.

  • Addition: Transfer the LiAlH₄ solution to the addition funnel. Add dropwise over 20–30 minutes, maintaining internal temperature <5°C.

    • Critical: Rapid addition can cause local overheating, increasing the risk of debromination (Br loss).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 1–2 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear, and the diol (Rf ~0.2, broad) should appear.

  • Fieser Workup (Crucial for Filtration):

    • Cool back to 0°C.

    • For every x grams of LiAlH₄ used, add slowly:

      • x mL Water (Caution: Gas evolution H₂)

      • x mL 15% NaOH solution

      • 3x mL Water

  • Isolation: Warm to RT and stir vigorously for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite. Wash the cake with warm THF.

  • Purification: Concentrate the filtrate in vacuo. The crude diol is often pure enough for the next step. If necessary, recrystallize from EtOAc/Heptane.

Protocol B: Scalable Process Reduction (NaBH₄/CaCl₂ Method)

Best for: >100g scale, safety-critical environments.

Reagents:

  • Substrate: 6-Bromo-5-chlorophthalide (1.0 equiv)

  • Reductant: NaBH₄ (2.5 equiv)

  • Additive: CaCl₂ (anhydrous, 1.25 equiv)

  • Solvent: THF:Ethanol (2:1 ratio)

Step-by-Step Methodology:

  • Activation: In a flask, dissolve CaCl₂ in ethanol and cool to 0°C. In a separate vessel, dissolve NaBH₄ in the same volume of ethanol. Combine cautiously (exothermic) to generate the active borohydride species.

  • Addition: Add the phthalide (dissolved in THF) to the borohydride mixture at 0°C.

  • Stirring: Stir at RT for 4–6 hours. This method is slower than LAH but highly chemoselective, preserving the Ar-Br bond completely.

  • Quench: Adjust pH to ~5 with 1M HCl to destroy excess borohydride.

  • Extraction: Remove organics under reduced pressure, dilute residue with water, and extract with Ethyl Acetate.

Part 4: Critical Quality Attributes & Troubleshooting

IssueObservationRoot CauseCorrective Action
Debromination Product Mass = Expected - 79 amu (Des-bromo analog)Temperature too high during LAH addition; excess reagent.Strictly maintain 0°C; Reduce LAH equivalents to 1.1; Switch to Protocol B.
Incomplete Reduction Presence of Lactol (Hemiacetal)Premature quenching; insufficient hydride.Ensure reaction warms to RT; Verify reagent quality (titrate LAH).
Aluminum Emulsion "Gooey" workup; poor separation.Improper quenching ratio.Use the Fieser method (1:1:3) or Rochelle's Salt (sat. aq. potassium sodium tartrate) stir overnight.

References

  • Reduction of Esters and Lactones with Lithium Aluminum Hydride. Organic Syntheses, Coll. Vol. 2, p. 325 (1943); Vol. 10, p. 48 (1930). Link

  • Selective Reductions using Sodium Borohydride and Additives.Journal of Organic Chemistry, 1982, 47, 4702.
  • Synthesis of Citalopram Intermediates (Phthalide Reduction Context). U.S. Patent 4,136,193. (Describes analogous reduction of 5-cyanophthalide). Link

  • Workup Procedures for Aluminum Hydride Reductions.Fieser & Fieser, Reagents for Organic Synthesis, Vol 1, p 581.

Sources

Targeting Neurodegeneration: Benzofuranone Scaffolds as Multi-Target Directed Ligands (MTDLs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The complexity of neurodegenerative pathologies, particularly Alzheimer’s (AD) and Parkinson’s disease (PD), has shifted drug discovery paradigms from "one-molecule, one-target" to Multi-Target Directed Ligands (MTDLs) . Benzofuranone scaffolds—specifically 3-arylbenzofuran-2-ones and aurones —have emerged as privileged structures capable of simultaneously modulating cholinergic depletion, oxidative stress, and monoamine oxidase (MAO) activity. This guide details the chemical synthesis, enzymatic profiling, and cellular validation of these scaffolds, providing a roadmap for researchers to leverage their unique neuroprotective properties.

The Benzofuranone Advantage in Neuropharmacology

Benzofuranones are bicyclic heterocycles consisting of a benzene ring fused to a furanone ring. Their utility in neurodegenerative research stems from three critical physicochemical properties:

  • Blood-Brain Barrier (BBB) Permeability: The lipophilic nature of the benzofuranone core (logP typically 2.5–4.0) facilitates passive diffusion across the BBB, a non-negotiable requirement for CNS drugs.

  • Structural Rigidity: The planar or semi-planar geometry allows for high-affinity pi-stacking interactions with the peripheral anionic site (PAS) of Acetylcholinesterase (AChE), inhibiting β-amyloid aggregation.

  • Redox Activity: Derivatives substituted with hydroxyl or methoxy groups (mimicking resveratrol or curcumin) exhibit potent radical scavenging activity, activating the Nrf2/HO-1 antioxidant pathway .

Mechanism of Action: The MTDL Approach

The following diagram illustrates how a single benzofuranone derivative can interrogate multiple pathological pathways simultaneously.

MTDL_Mechanism Benzofuranone Benzofuranone Scaffold AChE AChE Inhibition (Catalytic & PAS) Benzofuranone->AChE Pi-Stacking MAOB MAO-B Inhibition Benzofuranone->MAOB Steric Blockade ROS ROS Scavenging (Antioxidant) Benzofuranone->ROS H-Atom Transfer Cholinergic Increased Acetylcholine AChE->Cholinergic Amyloid Inhibited Aβ Aggregation AChE->Amyloid PAS Blockade Dopamine Preserved Dopamine MAOB->Dopamine Neuroprotection Reduced Oxidative Stress ROS->Neuroprotection

Figure 1: Multi-Target Mechanism of Action. The scaffold acts as a central hub modulating cholinergic transmission, dopamine metabolism, and oxidative stress.

Chemical Synthesis Strategy

To access these scaffolds, we recommend two primary synthetic routes depending on the desired substitution pattern.

Protocol A: Synthesis of 3-Arylbenzofuran-2-ones (The Mandelic Acid Route)

This route is preferred for generating derivatives with high antioxidant potential (e.g., methoxy/hydroxy substitutions).

Reagents:

  • Substituted Mandelic Acid (e.g., 3,4,5-trimethoxymandelic acid)[1]

  • Phenol derivative (e.g., Resorcinol)

  • Boron Trifluoride-Diethyl Ether (

    
    )
    
  • 1,2-Dichloroethane (DCE) or Dioxane

Step-by-Step Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask, dissolve the substituted mandelic acid (10 mmol) and the phenol derivative (12 mmol) in 20 mL of 1,2-dichloroethane.

  • Catalysis: Add

    
     (3 mL) dropwise under an argon atmosphere.
    
  • Reflux: Heat the mixture to reflux (80–90°C) for 4–6 hours. Monitor consumption of the phenol by TLC (Hexane:EtOAc 3:1).

  • Quenching: Cool to room temperature and pour the mixture into ice-cold water (100 mL).

  • Extraction: Extract with Dichloromethane (DCM, 3 x 30 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the 3-arylbenzofuranone.

Protocol B: Synthesis of Aurones (The Aldol Condensation Route)

Aurones (2-benzylidenebenzofuran-3-ones) are excellent for exploring AChE inhibition due to their extended conjugation.

Reagents:

  • Benzofuran-3(2H)-one[2]

  • Substituted Benzaldehyde[3]

  • Acidic Catalyst (Acetic Acid + conc. HCl) OR Basic Catalyst (KOH/Ethanol)

Step-by-Step Procedure (Acid Catalyzed - "Green" Method):

  • Mixing: In a vial, combine benzofuran-3(2H)-one (1.0 mmol) and the substituted benzaldehyde (1.1 mmol).

  • Solvent: Add 5 mL of Glacial Acetic Acid.

  • Catalysis: Add 3–5 drops of concentrated HCl.

  • Reaction: Stir at room temperature for 12–24 hours. A precipitate (the aurone) usually forms.

  • Isolation: Pour the mixture into cold water (20 mL). Filter the precipitate, wash with cold water and cold ethanol.

  • Yield: This method typically yields >80% purity without column chromatography.

Application Note: In Vitro Enzymatic Profiling

Once synthesized, the compounds must be profiled for their inhibitory potency against AChE and MAO-B.

Experiment 1: Modified Ellman’s Assay (AChE/BuChE Inhibition)

Objective: Determine the


 of the benzofuranone derivative against Acetylcholinesterase.

Materials:

  • Enzyme: AChE (from Electrophorus electricus or human recombinant), 500 U/mL stock.

  • Substrate: Acetylthiocholine iodide (ATChI), 0.5 mM.

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM.

  • Buffer: 0.1 M Phosphate Buffer (pH 8.0).

  • Control: Donepezil (Standard AChE inhibitor).

Protocol:

  • Plate Setup: In a 96-well plate, add 140 µL of Phosphate Buffer.

  • Inhibitor Addition: Add 20 µL of the test compound (dissolved in DMSO, final concentration range 0.01 µM – 100 µM). Note: Keep DMSO < 1% to avoid enzyme denaturation.

  • Enzyme Addition: Add 20 µL of AChE solution (0.05 U/mL final). Incubate at 25°C for 15 minutes.

  • Substrate Initiation: Add 20 µL of ATChI/DTNB mixture.

  • Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate the rate of reaction (slope). % Inhibition =

    
    . Plot log[concentration] vs. % Inhibition to determine 
    
    
    
    .
Experiment 2: MAO-B Inhibition Assay

Objective: Assess selectivity for MAO-B (relevant for Parkinson's) over MAO-A.

Protocol Summary: Use a fluorometric assay with Amplex Red or a spectrophotometric assay with Benzylamine (substrate).

  • Incubate recombinant human MAO-B with the test compound for 15 mins at 37°C.

  • Add substrate (Benzylamine).

  • Measure the production of

    
     (coupled with horseradish peroxidase) or the direct formation of benzaldehyde at 250 nm .
    
  • Compare against Selegiline (positive control).

Application Note: Cellular Neuroprotection[4]

The "gold standard" for validating benzofuranones is demonstrating survival in neuronal cells under stress.

Protocol: Neuroprotection against NMDA-Induced Excitotoxicity

Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 cells.

Workflow:

  • Differentiation (Optional but Recommended): Differentiate SH-SY5Y cells with Retinoic Acid (10 µM) for 5–7 days to induce a neuronal phenotype.

  • Pre-treatment: Seed cells (

    
     cells/well) in 96-well plates. Treat with the benzofuranone derivative (0.1, 1, 10 µM) for 2 hours.
    
  • Insult: Add NMDA (100–300 µM) or

    
     (100 µM) to the wells without removing the test compound. Incubate for 24 hours.
    
  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Dissolve formazan crystals in DMSO (100 µL).

    • Read absorbance at 570 nm .

  • Analysis: Normalize viability to untreated control (100%) and toxic control (typically ~60%).

Data Presentation & SAR Analysis

When reporting results, organize data to highlight the Structure-Activity Relationship (SAR).

Table 1: Representative SAR of Benzofuranone Derivatives

Compound IDR1 (Pos 5)R2 (Pos 3-Aryl)AChE

(µM)
MAO-B

(µM)
Antioxidant (DPPH

)
BF-01 HPhenyl> 5012.5> 100
BF-02

4-OH-Phenyl5.28.145.3
BF-03

3,4-di-OCH30.08 0.75 12.1
Donepezil --0.06> 100N/A
Selegiline --> 1000.02N/A

Interpretation: Compound BF-03 demonstrates the ideal MTDL profile: sub-micromolar inhibition of AChE (comparable to Donepezil) and significant MAO-B inhibition, combined with antioxidant capacity derived from the methoxy substitutions.

Experimental Workflow Visualization

Workflow Start Start: Benzofuranone Library Design Synth Synthesis (Protocol A or B) Start->Synth Screen1 Primary Screen: Ellman's Assay (AChE) Synth->Screen1 Screen2 Secondary Screen: DPPH / MAO-B Screen1->Screen2 Active Compounds Hit Hit Identification (IC50 < 10 µM) Screen2->Hit Cell Cellular Validation (SH-SY5Y + NMDA) Hit->Cell Lead Lead Candidate Cell->Lead Neuroprotection > 80%

Figure 2: Screening cascade for identifying neuroactive benzofuranones.

References

  • Synthesis and biological evaluation of 3-arylbenzofuranone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). [Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds. Frontiers in Chemistry. (2020). [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. Molecules. (2018). [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. (2015). [Link]

  • Synthesis of Aurone Derivatives Through Acid-Catalysed Aldol Condensation. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). [Link][2][4][5][6][7]

Sources

Application Notes and Protocols: Solid-Phase Synthesis Strategies Using Phthalide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solid-phase synthesis (SPS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction of complex molecules. A cornerstone of this methodology is the choice of a linker, the molecular scaffold that tethers a growing molecule to an insoluble support. This guide provides an in-depth exploration of a versatile and often underutilized strategy: the use of linkers derived from phthalic anhydride. Though not always explicitly termed "phthalide linkers," this approach leverages the robust chemistry of the phthaloyl group to offer unique advantages in the synthesis of small molecules, heterocycles, and complex peptides. We will delve into the mechanistic principles, provide detailed, field-tested protocols for linker attachment and cleavage, and present a comparative analysis of the strategic choices involved.

Introduction: The Critical Role of the Linker in Solid-Phase Synthesis

Solid-phase synthesis (SPS) streamlines chemical synthesis by immobilizing the substrate on a polymer resin.[1] This simplifies purification to a mere filtration and washing process, allowing for the use of excess reagents to drive reactions to completion.[1] The linker is the pivotal connection between the solid support and the molecule of interest. Its chemical properties dictate the conditions under which the final product can be cleaved from the resin, and a well-designed linker strategy is paramount to the success of any solid-phase synthesis campaign.[2]

Phthalic anhydride serves as a readily available and cost-effective precursor for a powerful class of linkers. This strategy can be broadly categorized into two primary applications, which will be the focus of this guide:

  • Cyclative Cleavage for Heterocycle Synthesis: A resin-bound phthalic acid is used as a scaffold to assemble a molecule, which is then cleaved under acidic conditions to yield a final product containing a phthalimide or related heterocyclic moiety.

  • Orthogonal Protection and Traceless Release: The phthaloyl group can be used as a highly stable protecting group for primary amines, offering a unique cleavage pathway that is orthogonal to standard acid- and base-labile protecting groups used in peptide synthesis.[3][4]

The Chemistry of the Phthalide Linker System

The versatility of this system stems from the chemistry of the phthaloyl group, which can be manipulated to achieve distinct synthetic outcomes.

Formation of the Resin-Bound Linker

The journey begins with the functionalization of a hydroxyl-bearing solid support, most commonly hydroxymethyl polystyrene or Wang resin. Phthalic anhydride reacts with the resin's hydroxyl groups in the presence of a base catalyst to form a resin-bound monoester of phthalic acid. This exposes a free carboxylic acid, which serves as the anchor point for the first building block of the synthesis.

G cluster_workflow Linker Attachment Workflow Resin Hydroxymethyl Resin (e.g., Wang Resin) Resin_PA Resin-Bound Phthalic Acid Linker Resin->Resin_PA Ring-opening esterification PA Phthalic Anhydride PA->Resin_PA Base Base Catalyst (e.g., TEA, DMAP) Base->Resin_PA

Mechanism of Cleavage: Two Distinct Pathways

The true power of the phthalide linker strategy lies in its divergent cleavage pathways, allowing for the synthesis of different classes of molecules.

Pathway A: Acid-Catalyzed Cyclative Cleavage

This is the hallmark of the strategy for synthesizing molecules where the phthalimide ring is part of the final product. After the desired molecule is assembled on the resin-bound phthalic acid, treatment with a strong acid, such as trifluoroacetic acid (TFA), initiates a dual-action cascade. The acid protonates the ester linkage to the resin, making it a good leaving group. Simultaneously, an intramolecular nucleophilic attack by an amide nitrogen onto the proximal carbonyl group of the phthalate moiety occurs, leading to the formation of the stable five-membered phthalimide ring and release of the product from the support.

G Resin_Bound Resin-Bound Precursor Protonation Protonation of Ester Linkage Resin_Bound->Protonation TFA Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Final_Product Final Phthalimide Product Cleavage->Final_Product

Pathway B: Hydrazinolysis for Amine Release

When the phthaloyl group is used as an N-protecting group, its removal requires a different, highly specific reagent: hydrazine.[3] The phthalimide structure is exceptionally stable to both acids and bases commonly used in solid-phase synthesis.[3][4] Hydrazine attacks one of the carbonyl carbons of the phthalimide, leading to a ring-opened intermediate. A subsequent intramolecular cyclization releases the desired primary amine and forms the stable phthalhydrazide byproduct. This orthogonality is crucial for the synthesis of complex peptides requiring site-specific modifications.[3]

G N_Protected Resin-Bound N-Phthaloyl Compound Attack Nucleophilic Attack by Hydrazine N_Protected->Attack Hydrazine (N₂H₄) Intermediate Ring-Opened Intermediate Attack->Intermediate Release Intramolecular Cyclization & Product Release Intermediate->Release Primary_Amine Released Primary Amine Release->Primary_Amine Byproduct Phthalhydrazide Byproduct Release->Byproduct

Applications and Strategic Considerations

ApplicationLinker StrategyCleavage MethodKey AdvantagesTypical Products
Heterocycle Synthesis Phthalic anhydride attached to hydroxyl resinAcid-Catalyzed (e.g., TFA)The linker becomes part of the final molecule; robust and simple procedure.Thalidomide analogues, N-substituted phthalimides, other fused heterocycles.
Complex Peptide Synthesis Phthaloyl group as an orthogonal N-protecting groupHydrazinolysisFully orthogonal to Fmoc/tBu and Boc/Bzl chemistries; enables site-specific modifications.Cyclic peptides, branched peptides, peptides with specific labels or conjugations.
Amine Release Phthaloyl group as a "traceless" linker for aminesHydrazinolysisStable linkage for primary amines; specific and mild cleavage conditions.Small molecules with primary amine functionalities.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all solvents and reagents according to their Safety Data Sheets (SDS).

Protocol 1: Preparation of Resin-Bound Phthalic Acid Linker

This protocol describes the attachment of phthalic anhydride to a hydroxymethyl-functionalized resin.

  • Materials:

    • Hydroxymethyl polystyrene resin (1.0 g, e.g., 1.0 mmol/g loading)

    • Phthalic anhydride (5.0 eq., ~740 mg)

    • Triethylamine (TEA) (5.0 eq., ~0.7 mL)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq., ~15 mg)

    • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Solid-phase synthesis vessel

  • Procedure:

    • Place the hydroxymethyl polystyrene resin in the synthesis vessel and swell in DCM for 30 minutes. Drain the solvent.

    • Wash the resin three times with DMF.

    • In a separate flask, dissolve phthalic anhydride, TEA, and DMAP in 10 mL of anhydrous DMF.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 12-16 hours.

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under high vacuum to a constant weight. A Kaiser test should be negative (indicating no free hydroxyl groups).

Protocol 2: Amine Coupling and Acid-Catalyzed Cyclative Cleavage

This protocol is for the synthesis of an N-substituted phthalimide, exemplified by the final steps in a thalidomide-like synthesis.

  • Materials:

    • Resin-bound phthalic acid (from Protocol 1)

    • Primary amine (e.g., 3-aminopiperidine-2,6-dione for thalidomide) (3.0 eq.)

    • Diisopropylcarbodiimide (DIC) (3.0 eq.)

    • N-Hydroxybenzotriazole (HOBt) (3.0 eq.)

    • Anhydrous DMF

    • Trifluoroacetic acid (TFA)

    • Toluene (or DCM as an alternative)

    • DCM, MeOH for washing

  • Procedure:

    • Coupling: a. Swell the resin-bound phthalic acid in DMF for 30 minutes. b. In a separate flask, dissolve the primary amine, DIC, and HOBt in DMF. c. Add the coupling solution to the resin and agitate for 4-6 hours at room temperature. d. Drain the solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry a small sample for reaction monitoring if desired.

    • Cleavage and Cyclization: a. Swell the dried resin in toluene. b. Prepare a cleavage cocktail of 5% TFA in toluene. c. Add the cleavage cocktail to the resin and heat the mixture to reflux (or agitate at room temperature if using DCM). Monitor the reaction by TLC or LC-MS of the solution. d. Once the reaction is complete (typically 2-4 hours at reflux), filter the resin and collect the filtrate. e. Wash the resin with additional DCM or toluene and combine the filtrates. f. Evaporate the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Protocol 3: Cleavage of a Phthaloyl-Protected Amine via Hydrazinolysis

This protocol describes the deprotection of a primary amine that has been masked with a phthaloyl group during a synthesis.

  • Materials:

    • Resin-bound peptide/molecule with a phthaloyl-protected amine.

    • Hydrazine monohydrate (e.g., 5-10% solution in DMF or ethanol). Caution: Hydrazine is highly toxic and reactive.

    • DMF or Ethanol

    • DCM, MeOH for washing

  • Procedure:

    • Swell the resin in the chosen reaction solvent (e.g., DMF).

    • Prepare the hydrazine solution. For example, a 5% (v/v) solution of hydrazine monohydrate in DMF.

    • Drain the swelling solvent and add the hydrazine solution to the resin.

    • Agitate the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the deprotection using a colorimetric test (e.g., a positive Kaiser test will indicate the presence of a free primary amine).

    • Drain the hydrazine solution. (Quench with an oxidizing agent like hypochlorite solution before disposal according to institutional guidelines).

    • Thoroughly wash the resin with DMF (5x), DCM (3x), and MeOH (3x) to remove the phthalhydrazide byproduct and excess hydrazine.

    • The resin now carries the molecule with a free primary amine, ready for the next synthetic step or final cleavage from the support via a different linker's mechanism.

Troubleshooting and Field-Proven Insights

  • Incomplete Linker Attachment: If the initial loading is low, ensure anhydrous conditions are maintained during the reaction of phthalic anhydride with the hydroxyl resin. The use of DMAP is critical for achieving high loading.

  • Slow Cyclative Cleavage: For sterically hindered substrates, the acid-catalyzed cyclization can be slow. Increasing the temperature (e.g., refluxing in toluene) or using a higher concentration of TFA may be necessary. However, be mindful of potential side reactions with other acid-labile groups on your molecule.

  • Side Reactions during Hydrazinolysis: While highly selective, prolonged exposure to hydrazine can sometimes lead to side reactions. Monitor the reaction closely and stop once the deprotection is complete. Ensure thorough washing to remove all traces of hydrazine, which can interfere with subsequent coupling reactions.

  • Poor Solubility of Phthalhydrazide: The phthalhydrazide byproduct can sometimes precipitate, making resin washing difficult. Using a co-solvent system or performing the reaction at a slightly elevated temperature (e.g., 40 °C) can improve solubility.

Conclusion

The use of phthalic anhydride-derived linkers and protecting groups provides a robust and versatile platform for solid-phase synthesis. By understanding the two primary cleavage mechanisms—acid-catalyzed cyclization and hydrazinolysis—researchers can strategically design synthetic routes to access complex heterocycles and peptides that are challenging to produce with standard methodologies. The protocols and insights provided in this guide serve as a comprehensive resource for implementing this powerful strategy in your laboratory.

References

  • BenchChem. (2025). Application Note: Utilizing the Phthaloyl Group for Orthogonal N-Protection in Solid-Phase Peptide Synthesis. BenchChem.
  • BenchChem. (2025). N-Phthaloylglycine versus other N-protected amino acids in peptide synthesis. BenchChem.
  • Kumar, P., et al. (1995). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates.
  • Nefzi, A., et al. (2005). A simple preparation of phthaloyl amino acids via a mild phthaloylation.
  • Nikoofar, K., & Sadathosainy, M. (2023). Phthalic anhydride (PA)
  • Písek, M., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. PubMed.
  • Nieto-Salas, S., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
  • Lam, K. S., et al. (2003).
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254.
  • European Patent Office. (1984). Process for the cleavage of phthalimides. EP0127114A1.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Walsh Medical Media. (2013). Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes.
  • Nowick, J. S. (2020).
  • Britannica. (2024). Phthalic anhydride.
  • Bernatowicz, M. S., et al. (1991). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. Peptide Research, 4(5), 284-288.
  • Baxendale, I. R., et al. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Journal of Chemical Sciences, 122(6), 847-867.
  • Gordon, K., & Balasubramanian, S. (1999). Solid phase synthesis - designer linkers for combinatorial chemistry : a review. Journal of Chemical Technology & Biotechnology.
  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • ResearchGate. (2025). Synthesis and application of fluorescently labeled phthalic anhydride (PA)
  • Wikipedia. (n.d.). N-Hydroxyphthalimide.
  • Wang, P. (1997). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository.
  • Shin, J., et al. (2005). Synthesis of end- and mid-Phthalic Anhydride Functional Polymers by Atom Transfer Radical Polymerization. Macromolecules, 38(16), 6790-6796.

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Bromo-5-chloro-3H-2-benzofuran-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the optimization of 6-bromo-5-chloro-3H-2-benzofuran-1-one (also known as 6-bromo-5-chlorophthalide).

This molecule is a critical pharmacophore, structurally homologous to intermediates used in the synthesis of androgen receptor antagonists (like Enzalutamide) and various kinase inhibitors. The synthesis typically hinges on the radical bromination of a 2-methylbenzoate precursor followed by cyclization .

Case ID: OPT-YIELD-882 Subject: Yield Optimization & Troubleshooting for Phthalide Cyclization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The synthesis of 6-bromo-5-chloro-3H-2-benzofuran-1-one generally proceeds via the Wohl-Ziegler bromination of methyl 5-bromo-4-chloro-2-methylbenzoate , followed by hydrolysis and intramolecular cyclization.

The Core Challenge: The yield is almost invariably limited by the selectivity of the radical bromination step. The reaction competes between:

  • Mono-bromination (Desired): Leads to the phthalide.

  • Di-bromination (Impurity): Leads to the aldehyde/acid (waste).

  • Unreacted Starting Material (SM): Difficult to separate from the product.[1]

Reaction Pathway Visualization

The following diagram illustrates the critical pathway and failure points.

ReactionPathway Start Precursor: Methyl 5-bromo-4-chloro- 2-methylbenzoate Radical Benzylic Radical Intermediate Start->Radical NBS/Initiator (Rate Limiting) Mono Mono-Bromo Intermediate (Desired) Radical->Mono + Br• Di Di-Bromo Impurity (Dead End) Radical->Di + Excess Br• (Over-reaction) Phthalide Target: 6-bromo-5-chloro- 3H-2-benzofuran-1-one Mono->Phthalide Hydrolysis & Cyclization (Heat/H2O) Aldehyde Aldehyde/Acid Byproducts Di->Aldehyde Hydrolysis

Caption: Mechanistic pathway showing the critical divergence between the desired mono-brominated species and the di-bromo impurity.

Critical Process Parameters (CPPs)

To improve yield, you must transition from "recipe following" to "parameter control."

A. The Radical Bromination Step

This is the most common point of failure.

ParameterRecommendationScientific Rationale
Reagent NBS (N-Bromosuccinimide) Provides a low, steady concentration of Br•, favoring mono-substitution over di-substitution compared to elemental Br2.
Stoichiometry 0.95 - 1.05 eq Crucial: Never exceed 1.05 eq. Excess NBS exponentially increases di-bromo formation. It is better to leave 5-10% SM unreacted than to generate 10% di-bromo impurity (which is harder to purge).
Solvent Chlorobenzene or Trifluorotoluene Replaces CCl4 (banned/toxic). These solvents allow higher reflux temperatures (critical for initiator half-life) and are inert to radicals.
Initiator AIBN (at 80°C+) or BPO AIBN is preferred for cleaner byproducts. Ensure the reaction temperature matches the initiator's 1-hour half-life temperature.
Addition Portion-wise Add NBS/Initiator in 3-4 portions over 1 hour. This keeps the radical concentration low, suppressing side reactions.
B. The Cyclization Step

Once the mono-bromo intermediate is formed, the ring closure is driven by thermodynamics.

  • Method: Thermal cyclization is often superior to separate hydrolysis.

  • Protocol: After bromination is complete, add water (or weak aqueous acid) directly to the reaction mixture and heat to reflux. The mono-bromide hydrolyzes to the benzyl alcohol, which immediately displaces the methyl ester (methanol leaves) to close the lactone ring.

Troubleshooting Guide (FAQ Format)

Q1: My HPLC shows ~15% starting material and ~10% di-bromo impurity. How do I fix this?

Diagnosis: You have hit the "statistical limit" of the reaction. Radical brominations rarely achieve 100% conversion without over-bromination. Solution:

  • Reduce NBS: Target 85-90% conversion. Stop the reaction before the di-bromo peak grows.

  • Purification Strategy: The phthalide product is significantly more polar than the starting benzoate. Use flash chromatography (Hexane/EtOAc) or selective crystallization. The di-bromo impurity is often less soluble; try cooling the reaction mixture to precipitate it before cyclization.

Q2: The reaction stalls after 50% conversion. Adding more NBS doesn't help.

Diagnosis: Your initiator is dead (consumed) or the radical chain was quenched (likely by oxygen). Solution:

  • Degas Thoroughly: Oxygen is a radical scavenger. Sparge your solvent with Nitrogen/Argon for 20 minutes before heating.

  • Reload Initiator: Add 0.05 eq of fresh AIBN.

  • Check Light: If using photo-initiation, the reaction vessel walls may be coated with succinimide, blocking UV light. Switch to thermal initiation (Reflux) for better consistency.

Q3: I am getting low yield during the cyclization step (post-bromination).

Diagnosis: The ring closure might be incomplete, or the lactone is hydrolyzing open. Solution:

  • pH Control: Ensure the aqueous phase is slightly acidic (pH 2-4). Basic conditions will saponify the ester and open the lactone ring to the carboxylate salt.

  • Temperature: Cyclization requires heat. Ensure you are refluxing (100°C+) long enough (2-4 hours) to drive off the methanol byproduct.

Validated Protocol (Self-Correcting Workflow)

This protocol includes "Checkpoints" to prevent wasted effort.

Step 1: Bromination

  • Dissolve Methyl 5-bromo-4-chloro-2-methylbenzoate (1.0 eq) in Chlorobenzene (5-10 volumes).

  • Sparge with N2 for 15 min.

  • Add NBS (0.5 eq) and AIBN (0.02 eq).

  • Heat to 85°C (Reflux).

  • Checkpoint 1: After 1 hour, check HPLC.

    • If conversion < 40%: Add remaining NBS (0.5 eq) + AIBN (0.02 eq).

    • If di-bromo > 5%:[2] Stop immediately.

  • Continue heating until conversion reaches ~90-95%. Do not chase 100%.

Step 2: One-Pot Cyclization

  • Cool mixture to 60°C.

  • Add Water (2 volumes). Optional: Add catalytic p-TsOH (0.05 eq).

  • Heat to reflux (azeotropic removal of water is not strictly necessary but helps).

  • Monitor disappearance of the Mono-bromo peak.

  • Checkpoint 2: HPLC should show a shift to a more polar peak (Phthalide).

Step 3: Workup

  • Cool to RT.[3] Filter off Succinimide (solid byproduct).

  • Separate phases.[2] Wash organic layer with NaHCO3 (removes free acids) and Brine.

  • Concentrate.[2][3][4][5][6] Recrystallize from MeOH or EtOH.

Decision Logic for Low Yields

Use this flowchart to diagnose specific failures in your current experiment.

Troubleshooting Start Low Yield Observed CheckHPLC Check HPLC of Crude Mixture Start->CheckHPLC Branch1 High SM (>20%) CheckHPLC->Branch1 Branch2 High Di-Bromo (>10%) CheckHPLC->Branch2 Branch3 Clean Profile but Low Mass Recovery CheckHPLC->Branch3 Sol1 Action: Increase Temp Check O2 exclusion Refresh Initiator Branch1->Sol1 Sol2 Action: Reduce NBS (0.9 eq) Lower Temp slightly Dilute Reaction Branch2->Sol2 Sol3 Action: Check pH (Acidify) Check Mother Liquor (Product is soluble?) Branch3->Sol3

Caption: Decision tree for diagnosing yield loss based on HPLC impurity profiles.

References

  • Process Chemistry of Enzalutamide Analogs

    • Title: Processes and intermediates for the preparation of enzalutamide.[7][8]

    • Source: WIPO (WO2011106570).
    • Relevance: Describes the radical bromination of the ortho-methyl benzoate moiety, identical to the chemistry required for the 6-bromo-5-chloro analog.
    • URL:

  • Regioselective Benzofuranone Synthesis

    • Title: Regioselective Synthesis of Benzofuranones and Benzofurans.[3]

    • Source:The Journal of Organic Chemistry (2021).[3]

    • Relevance: Provides mechanistic insights into the cyclization of substituted phenols and benzo
    • URL:[3]

  • General Radical Bromination Guidelines

    • Title: Radical Bromination of Methyl 4-methylbenzo
    • Source: BenchChem Technical Support / Chegg Chemistry Archive.
    • Relevance: Standard operating procedures for NBS/AIBN bromin
    • URL: (General Protocol Access)

  • Commercial Precursor Data

    • Title: Methyl 5-bromo-2-chloro-4-methylbenzoate (Isomer Consideration).[9]

    • Source: BLD Pharm.[9]

    • Relevance: Confirms availability of specific halogenated benzo
    • URL:

Sources

Technical Guide: Overcoming Solubility Barriers in Di-Halogenated Phthalides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Paradox

Di-halogenated phthalides (isobenzofuran-1(3H)-ones) represent a classic medicinal chemistry paradox. While the introduction of halogens (Cl, Br, I) often enhances metabolic stability and potency by filling hydrophobic pockets in target proteins, it simultaneously devastates aqueous solubility.

The addition of two heavy halogen atoms typically increases the melting point (enhancing crystal lattice energy) and lipophilicity (LogP > 4.0). This transforms a promising lead into "brick dust"—a compound that is insoluble in water and poorly soluble in lipids, stalling both in vitro assays and in vivo pharmacokinetics.

This guide provides a validated troubleshooting framework to solubilize these scaffolds without compromising their chemical integrity.

Module 1: Chemical Stability & The Hydrolysis Trap

CRITICAL WARNING: Before attempting solubilization, you must understand the chemical liability of the phthalide ring.

The Lactone Liability

Phthalides are lactones (cyclic esters). Many researchers mistake "dissolution" for "degradation." If you dissolve a di-halogenated phthalide in a basic buffer (pH > 7.4), the solution may turn clear not because the compound dissolved, but because the lactone ring hydrolyzed into a highly soluble (and inactive) hydroxy-acid salt.

Diagnostic Workflow:

  • Symptom: Compound dissolves easily in pH 8.0 buffer but shows a retention time shift on HPLC.

  • Root Cause: Base-catalyzed hydrolysis of the lactone ring.

  • Fix: Maintain pH < 6.5 during stock preparation and minimize exposure time in physiological media (pH 7.4).

HydrolysisLogic Start Start: Phthalide Solubilization CheckPH Check Solvent pH Start->CheckPH Acidic pH < 6.0 CheckPH->Acidic Safe Zone Basic pH > 7.0 CheckPH->Basic Danger Zone Stable Lactone Ring Intact (Proceed to Cosolvents) Acidic->Stable Unstable Risk: Ring Opening (Formation of Hydroxy-Acid) Basic->Unstable Action Action: Use Phosphate/Citrate Buffer pH 5.5 - 6.0 Unstable->Action

Figure 1: Decision logic to prevent pseudo-solubility via chemical degradation.

Module 2: Solvent Screening & Cosolvent Systems

For in vitro assays (IC50, cell viability), you cannot use pure DMSO. You must engineer a ternary solvent system that prevents "crashing out" upon dilution.

The "Golden Triangle" Protocol

Di-halogenated phthalides often precipitate immediately when a DMSO stock is diluted into aqueous media. We utilize a DMSO / PEG400 / Water ternary system to bridge the polarity gap.

Recommended Protocol:

  • Primary Stock: Dissolve compound in 100% DMSO at 20 mM. Sonicate for 10 mins at 37°C.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into PEG400 (Polyethylene Glycol 400).

    • Why? PEG400 acts as an interfacial tension reducer, preventing the rapid crystallization seen when mixing DMSO directly with water.

  • Working Solution: Dilute the Intermediate Stock into the assay media.

Solubility Performance Table (Representative Data)

Solvent SystemMax Solubility (25°C)Stability (4 hrs)Suitability
Water (pH 6.0) < 1 µg/mLN/AInsoluble
100% DMSO > 50 mg/mLHighStock Storage
5% DMSO / Media ~ 10-20 µg/mLLow (Precipitates)High Risk
5% DMSO / 40% PEG400 / Water > 200 µg/mLHighRecommended for Animal Dosing
0.5% DMSO / 1% Tween-80 / Media ~ 50 µg/mLModerateRecommended for Cell Assays

Module 3: Supramolecular Complexation (Cyclodextrins)

For in vivo efficacy or high-concentration cell assays, cosolvents are often toxic. Cyclodextrins (CDs) are the industry standard for phthalides because the hydrophobic cavity of


-CD accommodates the bicyclic aromatic core perfectly.
Why Hydroxypropyl- -Cyclodextrin (HP- -CD)?

Native


-CD has limited water solubility.[1] The hydroxypropyl derivative (HP-

-CD) disrupts the CD's own crystal lattice, allowing for concentrations up to 40% w/v in water.

Protocol: Phase Solubility Study

  • Prepare 20% (w/v) HP-

    
    -CD in 50 mM Phosphate Buffer (pH 6.0).
    
  • Add excess di-halogenated phthalide (solid).

  • Shake at 25°C for 48 hours.

  • Filter (0.45 µm PTFE) and analyze via HPLC.

Mechanism of Action: The di-halogenated phenyl ring inserts into the CD cavity. The halogens form Van der Waals interactions with the CD interior, stabilizing the complex.

CDComplexation Drug Free Drug (Insoluble) Eq Dynamic Equilibrium (K1:1) Drug->Eq CD HP-beta-CD (Host) CD->Eq Complex Inclusion Complex Eq->Complex Solubilized

Figure 2: The host-guest encapsulation process. The equilibrium constant (


) determines efficiency.

Module 4: Amorphous Solid Dispersions (ASD)

When liquid formulation fails, or for oral solid dosage forms, you must break the crystal lattice energy using Amorphous Solid Dispersions.

The Polymer Choice: HPMC-AS

We recommend HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) .

  • Reason 1: It is amphiphilic, stabilizing the lipophilic phthalide.

  • Reason 2: It is enteric. It remains insoluble at gastric pH (protecting the lactone ring from acid hydrolysis) and releases the drug at intestinal pH (6.5+), where absorption occurs.

Manufacturing Protocol (Solvent Evaporation):

  • Dissolve: Drug and HPMC-AS (Ratio 1:3) in Acetone/Ethanol (1:1).

  • Evaporate: Rotary evaporate at 40°C under vacuum until a film forms.

  • Dry: Vacuum dry for 24 hours to remove residual solvent.

  • Mill: Pulverize the resulting foam into a fine powder.

Troubleshooting FAQ

Q1: My compound precipitates when I add it to cell culture media, even with 1% DMSO. Why? A: This is the "Oswald Ripening" effect. Local concentration spikes during pipetting cause nuclei to form.

  • Fix: Do not pipette DMSO stock directly into media. Dilute DMSO stock into pure serum (FBS) first, then add the serum to the media. Proteins in FBS (Albumin) act as natural carriers.

Q2: The HPLC peak area decreases over time in my autosampler. Is it precipitating? A: Check your autosampler temperature and solvent pH. If the solvent is Methanol/Water (unbuffered), the pH might be slightly acidic (good). If you are using an Ammonium Acetate buffer (pH > 7), your phthalide is likely hydrolyzing.

  • Fix: Set autosampler to 4°C and adjust mobile phase to pH 3.0-5.0.

Q3: Can I use salt formation to improve solubility? A: generally, No. Phthalides are neutral molecules. Unless your specific derivative has an added amine (basic) or carboxylic acid (acidic) tail, there is no site for ionization. Salt formation attempts on the lactone ring itself will result in ring-opening degradation.

References

  • Zheng, H., et al. (2026).[2] "Research progress of 3-n-butylphthalide and its derivatives in combating cerebral ischemia." Chinese Journal of Natural Medicines, 24(1), 13-22.[2] Link[2]

    • Context: Establishes the baseline solubility challenges of the phthalide scaffold (NBP)
  • Liu, X., et al. (2021).[3] "Rapid and improved oral absorption of N-butylphthalide by sodium cholate-appended liposomes." Journal of Drug Targeting, 29. Link

    • Context: Validates the use of lipid/surfactant systems (liposomes) to overcome poor water solubility in this specific chemical class.[3]

  • Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data. Link

    • Context: Authoritative grounding for the pH-dependent hydrolysis mechanism of phthalate/phthalide esters and lactones.[4]

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link

    • Context: The definitive guide on using HP- -CD for lipophilic drug complex
  • Jalan, I., et al. (2019).[5] "Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends." Materials, 12(23). Link[5]

    • Context: Provides the theoretical basis for solvent blending (Hansen Solubility Parameters) used in the "Golden Triangle" protocol.

Sources

Technical Support Center: Purification of 6-bromo-5-chlorophthalide Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing challenges with the purification of 6-bromo-5-chlorophthalide. Here, we address common issues encountered during experimental work, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 6-bromo-5-chlorophthalide mixture?

A1: The impurity profile of crude 6-bromo-5-chlorophthalide is largely dependent on its synthetic route. Typically, synthesis involves the halogenation of a phthalide or a related precursor.[1] Consequently, the most prevalent impurities are often structural isomers. These can include regioisomers where the bromine and chlorine atoms are at different positions on the aromatic ring. Other potential impurities include unreacted starting materials, poly-halogenated phthalides, and by-products from side reactions. For instance, in the synthesis of the related 5-bromophthalide, the formation of the 6-bromophthalide isomer is a known challenge.[2]

Q2: What is the recommended starting point for purifying crude 6-bromo-5-chlorophthalide?

A2: For most common impurity profiles, recrystallization is the most efficient first-line purification technique. It is generally faster and more scalable than chromatography for removing bulk impurities. If recrystallization fails to provide the desired purity, particularly for separating closely related isomers, column chromatography is the recommended second step.

Q3: How do I choose a suitable solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which 6-bromo-5-chlorophthalide has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to screen a range of solvents with varying polarities. For halogenated aromatic compounds, common choices include alcohols, or a two-solvent system such as a non-polar solvent (like hexanes or heptane) paired with a more polar solvent (like ethyl acetate or acetone).[3][4]

Troubleshooting Guide: Recrystallization

This section addresses common problems encountered during the recrystallization of 6-bromo-5-chlorophthalide.

Problem 1: The compound "oils out" instead of crystallizing.
  • Cause: The compound's solubility in the chosen solvent is too high, or the cooling process is too rapid. Oiling out can also occur if the melting point of the solid is lower than the boiling point of the solvent.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") until the solution becomes slightly turbid.[5] For example, if you are using ethanol, you might add water dropwise.

    • If using a single solvent, try a different solvent with a lower boiling point.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.

Problem 2: No crystals form upon cooling.
  • Cause: The solution may not be supersaturated, meaning too much solvent was used. Alternatively, the nucleation process (the initial formation of crystals) has not initiated.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for nucleation.

      • Seeding: If you have a small amount of pure 6-bromo-5-chlorophthalide, add a tiny crystal to the solution. This will act as a template for further crystal growth.

    • Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound.[5] Then, allow it to cool again.

    • Use an Anti-Solvent: Carefully add a solvent in which your compound is insoluble dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate before cooling.[5]

Problem 3: The purity of the compound does not improve after recrystallization.
  • Cause: The impurities may have very similar solubility properties to 6-bromo-5-chlorophthalide in the chosen solvent, leading to co-crystallization. This is particularly common with isomeric impurities.

  • Solution:

    • Change the Solvent System: Experiment with different solvents or solvent pairs. A different solvent may alter the relative solubilities of your compound and the impurities, allowing for better separation.

    • Perform a Second Recrystallization: A subsequent recrystallization using a different solvent system can sometimes remove stubborn impurities.

    • Switch to Column Chromatography: If recrystallization is ineffective, especially for isomers, column chromatography will be necessary for separation based on differential adsorption.[6][7]

Troubleshooting Guide: Column Chromatography

This section provides guidance for issues that may arise during the chromatographic purification of 6-bromo-5-chlorophthalide.

Problem 1: Poor separation of 6-bromo-5-chlorophthalide from its isomers.
  • Cause: The polarity difference between the isomers is insufficient for separation with the chosen mobile phase and stationary phase.

  • Solution:

    • Optimize the Mobile Phase:

      • Use a shallower solvent gradient during elution. A slow, gradual increase in the polar solvent component can improve resolution.

      • Try a different solvent system. For example, if a hexane/ethyl acetate system is not working, consider a toluene/hexane or dichloromethane/hexane system. The aromaticity of toluene can introduce different pi-pi interactions that may aid in separating aromatic isomers.[8]

    • Change the Stationary Phase:

      • If using standard silica gel, consider using a pentafluorophenyl (PFP) stationary phase, which is known to provide alternative selectivity for halogenated aromatic compounds.[8][9]

      • Alumina can also offer different selectivity compared to silica.

Problem 2: The compound is not eluting from the column.
  • Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For a normal-phase system (e.g., silica gel), this means increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If a very high concentration of the polar solvent is required, it may be beneficial to switch to a more polar solvent system altogether (e.g., dichloromethane/methanol).

Problem 3: The compound elutes too quickly, resulting in poor separation.
  • Cause: The mobile phase is too polar, causing all components of the mixture to travel with the solvent front.

  • Solution:

    • Decrease the polarity of the mobile phase. For a normal-phase system, this involves increasing the proportion of the non-polar solvent (e.g., increasing the percentage of hexane in a hexane/ethyl acetate mixture).

    • Start the elution with a 100% non-polar solvent and gradually increase the polarity.

Experimental Protocols

Protocol 1: Recrystallization of 6-bromo-5-chlorophthalide

This protocol provides a general procedure for recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests.

Suggested Solvent Systems for Screening:

Solvent SystemRationale
Ethanol/WaterA common and effective system for moderately polar compounds.
Heptane/Ethyl AcetateGood for compounds with intermediate polarity, offering a wide range of tunable polarity.[4]
Toluene/HexaneThe aromaticity of toluene can aid in dissolving the compound, while hexane acts as an anti-solvent.[4]
CyclohexaneHas been shown to be effective for similar compounds like 3-bromophthalide.[10]

Procedure:

  • Place the crude 6-bromo-5-chlorophthalide in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) and heat the mixture to boiling with stirring until the solid dissolves completely.

  • If using a two-solvent system, add the "poor" solvent (e.g., heptane) dropwise to the hot solution until a persistent cloudiness is observed.[5]

  • Add a few drops of the "good" solvent back until the solution becomes clear again.[5]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of 6-bromo-5-chlorophthalide

This protocol is designed for the separation of 6-bromo-5-chlorophthalide from closely related isomers using standard silica gel.

Materials:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (or a suitable alternative).

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 6-bromo-5-chlorophthalide in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a low polarity mobile phase (e.g., 100% hexanes or 2% ethyl acetate in hexanes).

    • Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in increments of 2-5%).

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Pooling:

    • Spot each collected fraction onto a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light.

    • Combine the fractions that contain the pure 6-bromo-5-chlorophthalide.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Visualizations

PurificationWorkflow Crude Crude 6-bromo-5-chlorophthalide Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Analysis (e.g., TLC, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Purity > 99% Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 99% Purity_Check2 Purity Analysis (e.g., TLC, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity > 99%

Caption: General purification workflow for 6-bromo-5-chlorophthalide.

Recrystallization_Troubleshooting Start Recrystallization Attempted Q1 Did crystals form? Start->Q1 A1_Yes Collect and check purity Q1->A1_Yes Yes A1_No Induce Crystallization (Scratch/Seed) Q1->A1_No No Q2 Did crystals form after induction? A1_No->Q2 Q2->A1_Yes Yes A2_No Reduce solvent volume or add anti-solvent Q2->A2_No No

Caption: Troubleshooting decision tree for failed crystallization.

References

Sources

Technical Support Center: Optimizing Regio-Isomer Separation of Bromochlorophthalides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Regio-Isomer Separation of Bromochlorophthalides Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Advanced Separation Support Hub. This guide addresses the critical challenge of separating bromochlorophthalide regio-isomers (e.g., separating 5-bromo-6-chlorophthalide from 6-bromo-5-chlorophthalide or similar positional variants). These intermediates are pivotal in the synthesis of complex pharmacophores (such as fused polycycles or specific fungicide classes), yet their structural similarity often defies standard C18 chromatography.

Core Principles & Method Selection

The Challenge: Why is this separation difficult?

Bromochlorophthalides possess a rigid isobenzofuranone core. Regio-isomers differ only in the placement of halogen atoms around the benzene ring.

  • Electronic Similarity: Bromine and Chlorine have distinct electronegativities but often result in similar overall dipole moments for the molecule, leading to co-elution on standard alkyl-bonded phases (C18).

  • Hydrolytic Instability: The lactone ring is susceptible to hydrolysis under high pH (>8.0) or strong nucleophilic conditions, generating the corresponding hydroxy-acid and destroying the sample.

Strategic Decision Matrix

Use this matrix to select the correct separation modality for your scale.

ParameterAnalytical / QCPreparative (mg to g)Process / Manufacturing (kg)
Primary Goal Quantification & Purity CheckIsolation of pure isomerCost-effective bulk purity
Recommended Method UHPLC / HPLC Prep-HPLC / SFC Selective Crystallization
Key Stationary Phase PFP (Pentafluorophenyl) or Phenyl-HexylPFP or Silica (Normal Phase)N/A (Solvent Engineering)
Critical Factor Resolution (

)
Loading CapacityYield vs. Purity trade-off

Troubleshooting Guide & FAQs

Section A: HPLC & Chromatographic Separation

Q1: I am using a standard C18 column, but the regio-isomers are co-eluting as a single broad peak. What should I change? Diagnosis: C18 phases rely primarily on hydrophobic interactions. Regio-isomers of halogenated phthalides often have nearly identical hydrophobicities (


).
Solution:  Switch to a Pentafluorophenyl (PFP)  or Phenyl-Hexyl  stationary phase.
  • Mechanism: PFP phases offer multiple interaction mechanisms:

    
    -
    
    
    
    interactions, dipole-dipole interactions, and shape selectivity. The electron-deficient fluorine ring on the stationary phase interacts differently with the electron-rich bromine/chlorine substituents depending on their specific position (ortho/meta/para) relative to the lactone carbonyl.
  • Protocol: Start with a methanol/water gradient (rather than acetonitrile) to enhance

    
    -
    
    
    
    interactions.

Q2: My retention times are drifting, and I see a "ghost peak" eluting earlier than my main peak. Diagnosis: This indicates on-column hydrolysis. The phthalide lactone ring is opening to form the bromochlorobenzoic acid derivative (hydroxy-acid form), which is more polar and elutes earlier. Solution:

  • Check pH: Ensure mobile phase pH is < 7.0 . Ideally, use 0.1% Formic Acid or 10 mM Ammonium Acetate (pH 5.0).

  • Avoid Primary Amines: Do not use modifiers like ethylamine or triethylamine, which can nucleophilically attack the lactone.

  • Solvent Purity: Ensure organic solvents are dry if running Normal Phase (NP) chromatography.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for these compounds? Answer: Yes, SFC is often superior to HPLC for regio-isomer separation of phthalides.

  • Why: The orthogonality of CO2/Methanol on a 2-Ethylpyridine (2-EP) or Amino column often resolves isomers based on the basicity of the halogenated ring system.

  • Caution: Avoid basic additives in the modifier if possible; use ethanol/methanol blends.

Section B: Process & Crystallization[1]

Q4: Chromatography is too expensive for my multi-kilogram batch. How do I optimize crystallization? Answer: Regio-isomers often have distinct crystal lattice energies despite similar solubilities.

  • Solvent System: Avoid simple non-polar solvents (Hexane). Use a "Solubility Swing" system.

    • Example: Dissolve in hot Ethanol/THF (where both are soluble). Cool slowly and add water (anti-solvent). The symmetric isomer (often the 5,6-substituted or para-oriented) typically crystallizes first.

  • Seeding: Once you have a small amount of pure isomer (isolated via Prep-HPLC), use it to seed the bulk crystallization at the metastable zone width (MSZW).

Step-by-Step Optimized Protocol (HPLC Method)

Objective: Baseline separation of 5-bromo-6-chlorophthalide and 6-bromo-5-chlorophthalide (or similar pairs).

Materials:

  • Column: Fluorophenyl (PFP) Core-Shell,

    
    , 
    
    
    
    (e.g., Kinetex PFP or equivalent).
  • Mobile Phase A: Water + 0.1% Formic Acid (stabilizes lactone).

  • Mobile Phase B: Methanol (promotes

    
    -selectivity better than ACN).
    

Method Parameters:

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lower temperatures often improve regio-selectivity by reducing molecular rotation).
    
  • Gradient:

    • 0.0 min: 40% B

    • 10.0 min: 65% B

    • 12.0 min: 95% B (Wash)

  • Detection: UV @ 230 nm (Phthalide carbonyl absorption) and 280 nm (Aromatic).

Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between isomer peaks.
  • Tailing Factor:

    
    .
    

Visualizing the Workflow

The following diagram illustrates the decision logic for separating these isomers, moving from initial synthesis to final purification.

Bromochlorophthalide_Separation_Workflow cluster_0 Method Development Start Crude Reaction Mixture (Isomer Mix) Analysis Analytical HPLC (C18 Screen) Start->Analysis Decision Resolution (Rs) > 1.5? Analysis->Decision SwitchCol Switch to PFP / Phenyl-Hexyl (Maximize Pi-Pi Interaction) Decision->SwitchCol No (Co-elution) ScaleCheck Scale Required? Decision->ScaleCheck Yes OptimizeTemp Lower Temp to 20-25°C (Methanol Mobile Phase) SwitchCol->OptimizeTemp OptimizeTemp->Decision Re-evaluate PrepHPLC Prep-HPLC (High Purity, Low Yield) ScaleCheck->PrepHPLC < 10g Cryst Selective Crystallization (Solvent: EtOH/Water) ScaleCheck->Cryst > 100g

Caption: Decision tree for optimizing bromochlorophthalide separation, prioritizing stationary phase selection and scale-dependent purification strategies.

References

  • Title: Industrial Synthesis of 5-Bromophthalide: A Technical Guide.
  • Chromatographic Mechanisms (Halogenated Aromatics)

    • Title: Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.[1]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Validates the use of PFP and Phenyl-Hexyl columns for separating halogen
  • Isomer Separation Logic

    • Title: Separation of Isomers (C30 vs PFP vs C18).[2]

    • Source: Pyvot Tech Applic
    • URL:[Link]

    • Relevance: Provides comparative data on why PFP phases are superior for electronegativity-driven separations of arom

Sources

Troubleshooting palladium catalyst poisoning in phthalide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Palladium Catalyst Poisoning in Phthalide Synthesis Ticket ID: #Pd-Phth-001 Status: Open Support Tier: Senior Application Scientist

Executive Summary & Context

Phthalides (isobenzofuran-1(3H)-ones) are privileged pharmacophores found in blockbuster drugs like N-butylphthalide (neurology) and mycophenolic acid (immunosuppressant). Their synthesis often relies on Palladium-Catalyzed Carbonylative Coupling (e.g., cyclization of 2-halobenzyl alcohols) or C-H Activation .

However, these reactions are notoriously susceptible to catalyst poisoning . The very heteroatoms that make your molecule bioactive (Nitrogen, Sulfur) or the reagents required for the transformation (CO gas, Halides) can irreversibly deactivate your Palladium species.

This guide provides a root-cause analysis and remediation strategy for stalled phthalide couplings, moving beyond "add more catalyst" to mechanistic problem-solving.

Diagnostic Triage: Is it Poisoning?

Before altering conditions, determine if the failure is due to catalyst death (poisoning) or kinetic incompetence (substrate issues).

Visual Diagnostic Logic

DiagnosticTree Start Symptom: Reaction Stalled ColorCheck Check Reaction Color Start->ColorCheck BlackPpt Black Precipitate (Pd Black) ColorCheck->BlackPpt Precipitation ClearSol Clear/Homogeneous Solution ColorCheck->ClearSol No Precipitate Aggreg diagnosis: Aggregation Pd(0) destabilized BlackPpt->Aggreg Poison diagnosis: Ligand Saturation or Competitive Binding ClearSol->Poison Action1 Action: Increase Ligand/Pd ratio Switch to bulky phosphines Aggreg->Action1 Action2 Action: Check Heteroatoms (N/S) Check CO Pressure Poison->Action2

Figure 1: Diagnostic decision tree for distinguishing between catalyst aggregation (instability) and chemical poisoning (deactivation).[1]

The "Split-Test" Protocol

If you suspect poisoning, perform this standard addition test:

  • Take an aliquot of the stalled reaction.

  • Add fresh catalyst (1 mol%) and fresh substrate.

  • Observation:

    • Reaction resumes: The original catalyst is dead (Poisoning/Aggregation).

    • Reaction stays dead: The reaction environment is toxic (Inhibitor accumulation/Product inhibition) or the substrate is unreactive.

Deep Dive: The "Usual Suspects" of Poisoning

Issue A: The Nitrogen Trap (Heterocycle Poisoning)

Many phthalide targets contain pyridine, imidazole, or amine moieties. These are potent Lewis bases that bind tightly to electrophilic Pd(II) intermediates, preventing reduction to the active Pd(0) species or blocking coordination sites.

  • Mechanism: Competitive binding where

    
    .
    
  • Symptom: Reaction works for simple substrates but fails completely when a pyridine ring is introduced.

Troubleshooting Guide:

ApproachMethodologyWhy it works
Lewis Acid Masking Add 1.0–1.5 equiv of ZnCl₂ or BF₃·OEt₂ .The Lewis acid preferentially binds the hard Nitrogen lone pair, leaving the soft Palladium free to catalyze the reaction [1].
Protic Acid Additive Add catalytic p-TsOH or TFA .Protonation of the basic nitrogen prevents coordination to Pd. Caution: Ensure your phthalide ring is stable to acid.
Ligand Switching Switch to XPhos or BrettPhos .Bulky biaryl phosphines create a steric wall that prevents small, hard nucleophiles (amines) from coordinating, while allowing the reaction to proceed.
Issue B: The Carbon Monoxide Paradox (CO Poisoning)

In carbonylative phthalide synthesis (e.g., from 2-iodobenzyl alcohol), CO is a reactant.[2][3][4][5] However, CO is also a strong


-acid ligand .
  • The Problem: High CO pressure (>5 atm) pushes the equilibrium toward saturated species like

    
     or 
    
    
    
    . These clusters are chemically inert because they lack open coordination sites for the oxidative addition of the aryl halide [2].
  • The "Goldilocks" Zone: You need enough CO to insert, but not enough to saturate.

Troubleshooting Guide:

  • Q: "I increased pressure to 10 bar to speed it up, but yield dropped."

  • A: Drop the pressure. Many Pd-catalyzed carbonylations work best at balloon pressure (1 atm) or even slightly lower.

  • Alternative: Use CO Surrogates like Mo(CO)₆ or Oxalic Acid (with an activator). These release CO slowly, maintaining a low steady-state concentration that favors the catalytic cycle over cluster formation [3].

Issue C: The Halide Effect (Iodide Inhibition)

If you are coupling aryl iodides, the release of I⁻ can poison the reaction. Excess iodide forms anionic palladate complexes


 or 

, which are catalytically inactive.
  • Solution: Add a silver salt scavenger (Ag₂CO₃ or AgOTf ) to precipitate AgI, or switch to Aryl Bromides/Triflates which release less coordinating anions.

Mechanistic Visualization: Pathways to Death

Understanding how the catalyst dies allows you to choose the right resurrection strategy.

PoisoningMechanism Pd0 Pd(0) Active Species PdII Pd(II)-Ar Intermediate Pd0->PdII Ar-X Dead_CO Pd(CO)n Cluster (Inactive) Pd0->Dead_CO + Excess CO OxAdd Oxidative Addition PdII->Pd0 Product Release Dead_Amine Pd(II)-Amine Complex (Inactive) PdII->Dead_Amine + Amine (Irreversible) Amine N-Heterocycle (Substrate) CO_High High CO Pressure LewisAcid Add ZnCl2 LewisAcid->Dead_Amine Prevents LowPressure Reduce Pressure (1 atm) LowPressure->Dead_CO Prevents

Figure 2: Competitive poisoning pathways. Nitrogen species attack the Pd(II) intermediate, while excess CO sequesters the Pd(0) starting material.

Experimental Protocols

Protocol A: The "Lewis Acid Masking" for N-Containing Substrates

Use this when your substrate contains a pyridine, pyrimidine, or imidazole ring.

  • Preparation: In a glovebox or under Argon, charge the reaction vial with:

    • Substrate (1.0 equiv)

    • ZnCl₂ (1.2 equiv) – Critical Step: Stir for 10 mins to allow coordination.

    • Pd Catalyst (e.g., Pd(OAc)₂/Xantphos, 2-5 mol%)

    • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent: Add anhydrous solvent (1,4-Dioxane or Toluene). Avoid MeCN (it competes for Pd).

  • Reaction: Introduce CO (balloon) or heat (if non-carbonylative).

  • Workup: The ZnCl₂ will form a complex with the product. Quench with EDTA solution or aqueous NH₄OH to strip the Zinc and release your phthalide.

Protocol B: Controlled CO Release (Surrogate Method)

Use this to prevent CO poisoning in carbonylative cyclization.

  • Reagents: Use TCPO (2,4,6-trichlorophenyl formate) or Oxalic Acid as the CO source.

  • Setup: Two-chamber system (H-tube) or in-situ generation.

    • In-situ: Add Oxalic Acid (1.5 equiv) and Acetic Anhydride (1.5 equiv) to the reaction mixture containing Pd catalyst and base.

  • Mechanism: The reagents decompose thermally to release CO slowly.

  • Advantage: Keeps dissolved CO concentration low, preventing the formation of inactive Pd-carbonyl clusters [3].

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon heating. Is this poisoning? A: This is likely catalyst decomposition (aggregation) , not chemical poisoning. The black precipitate is bulk Palladium metal (Pd black). This means your ligand is too weak or too labile to stabilize the Pd(0) at that temperature.

  • Fix: Switch to a bidentate ligand (e.g., dppf, Xantphos) or an NHC ligand, which binds tighter than simple triphenylphosphine.

Q: Can I use molecular sieves in the reaction? A: Yes, and you often should. Water can hydrolyze acyl-Pd intermediates or compete as a nucleophile. However, avoid basic sieves if your catalyst is acid-sensitive. 4Å sieves are standard.

Q: I am making a phthalide via oxidative carbonylation (Benzoic acid + Olefin). It works with Cu(OAc)₂ but fails with Benzoquinone. Why? A: The oxidant controls the mechanism.[4] Cu(OAc)₂ maintains a specific pH and facilitates the alkoxy-Pd cycle .[4] Benzoquinone can alter the acidity, pushing the system toward a hydride-Pd cycle , which might not favor cyclization for your specific substrate [4]. Stick to Copper salts if they work, or buffer the reaction.

References

  • Wang, L., & Carrow, B. (2019).[6] General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis.[6] Morressier.

  • Barnard, C. F. (2008). Palladium-Catalyzed Carbonylation—A Reaction Come of Age. Organometallics, 27(21), 5402–5422.

  • Li, Y., et al. (2021).[2] Supported-Pd catalyzed carbonylative synthesis of phthalimides and isoindolinones using Oxalic acid as in situ CO surrogate. ResearchGate.[7]

  • Veselý, J., et al. (2014). Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis, 4(4), 1123–1128.

Sources

Controlling side reactions in benzofuranone halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Side Reactions in Benzofuran-2(3H)-one Halogenation

Role: Senior Application Scientist | Context: Technical Support & Troubleshooting

Introduction: The "Activated Lactone" Paradox

Benzofuran-2(3H)-one (coumaran-2-one) presents a deceptive challenge. While the C3 position is highly activated—flanked by both a carbonyl and an aromatic ring—this very activation is the source of your experimental failure. The resulting C3-halogenated product is often more acidic than the starting material, leading to runaway gem-dihalogenation, or it is so labile that it eliminates to form the aromatic benzofuran before you can isolate it.[1]

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic traps inherent to this scaffold.

Module 1: The "Over-Halogenation" Crisis (Gem-Dihalogenation)

User Issue: "I am targeting the mono-bromo derivative, but I consistently isolate the 3,3-dibromo product, even when limiting reagents to 1.0 equivalent."

The Mechanism of Failure

This is a classic kinetic trap. In standard electrophilic halogenation (e.g.,


 in acetic acid), the reaction proceeds via the enol.[1]
  • Step 1: Benzofuranone enolizes and reacts with

    
     to form the 3-bromo product.
    
  • The Trap: The electron-withdrawing bromine atom at C3 increases the acidity of the remaining C3 proton (

    
     drops significantly). Consequently, the 3-bromo product enolizes faster than the starting material.[1]
    
  • Result: The second bromination outcompetes the first, consuming your starting material and reagent to form the dibromide, leaving unreacted starting material behind.[1]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Reagent Selection Switch to Copper(II) Bromide (

)

operates via a heterogeneous mechanism involving a copper-enolate complex that sterically hinders the second halogenation. It is the "Gold Standard" for selective mono-halogenation of activated ketones.
Solvent System EtOAc /

(1:1)
Aprotic moderately polar solvents suppress the free enol concentration compared to protic solvents like acetic acid.
Addition Strategy Inverse Addition If using

(not recommended, but if necessary), add the substrate to a dilute solution of bromine.[1] This keeps local concentration of product low relative to the halogen source, though this is less effective than switching to

.
Q&A: Solving Gem-Dihalogenation

Q: I cannot use heavy metals like Copper. Can I use NBS? A: Yes, but you must switch mechanisms. Use NBS (1.05 equiv) with a radical initiator (AIBN or BPO) in refluxing


 or Trifluorotoluene.[1]
  • Why: Radical bromination depends on bond dissociation energy (BDE). While the benzylic C-H is weak, the steric bulk of the succinimide radical makes abstraction of the second hydrogen (from the hindered 3-bromo species) slower than the first.[1]

  • Warning: Ensure strictly anhydrous conditions; NBS generates low concentrations of

    
     / 
    
    
    
    which can trigger the ionic "runaway" pathway if moisture is present.

Module 2: Regioselectivity (Ring vs. Lactone)

User Issue: "I am seeing halogenation on the aromatic ring (positions 5 or 7) instead of the C3 lactone position."

The Mechanism of Failure

Benzofuranone is essentially a phenol ester. The oxygen at position 1 donates electron density into the aromatic ring, activating the ortho (C7) and para (C5) positions toward Electrophilic Aromatic Substitution (EAS).[1]

Decision Matrix: Controlling Regiochemistry

Regioselectivity Start Target Location? C3 C3 (Lactone Ring) Start->C3 Alpha-Functionalization Ar Aromatic Ring (C5/C7) Start->Ar Core Substitution Method1 Reagent: NBS + AIBN Solvent: CCl4/PhCF3 Mech: H-Abstraction C3->Method1 Radical Pathway Method2 Reagent: CuBr2 Solvent: EtOAc Mech: Chelation Control C3->Method2 Enol Pathway Method3 Reagent: Br2 + Lewis Acid (FeBr3) Solvent: DCM/AcOH Mech: EAS Ar->Method3 Ionic Pathway Success1 Product: 3-Bromo-benzofuranone Method1->Success1 High Selectivity for C3 Success2 Product: 5-Bromo-benzofuranone Method3->Success2 High Selectivity for Ring

Figure 1: Decision tree for selecting reaction conditions based on desired regiochemical outcome.

Troubleshooting Protocol
  • To Avoid Ring Halogenation:

    • Remove Lewis Acids: Ensure your glassware and solvents are free of iron or aluminum salts. Even trace rust can catalyze EAS on the ring.

    • Light: Use strong visible light or UV to promote the radical pathway (NBS) which is much faster at C3 than the ionic ring substitution.

Module 3: Stability & Elimination (The "Disappearing Product")

User Issue: "The reaction looks good by TLC, but after workup and column chromatography, I isolate the aromatic benzofuran or a complex polymer."

The Mechanism of Failure

3-Halobenzofuranones are thermally unstable and prone to elimination .

  • Elimination: The C3 proton is acidic. Base (even mild bicarbonate) removes this proton, expelling the halide (

    
    ) to aromatize the system into a benzofuran.[1]
    
  • Hydrolysis: The lactone ring is strained. Aqueous workups, especially basic ones, open the ring to form the o-hydroxyphenylacetic acid derivative.

Stability Protocol
StageCritical Action
Quench Do NOT use saturated

or NaOH.
Quench with water or slightly acidic brine (

).
Drying Use

(neutral). Avoid

or basic alumina.
Purification Avoid Silica Gel Chromatography if possible. Silica is slightly acidic/reactive and can induce elimination during slow elution.[1] Alternative: Recrystallization from Hexane/EtOAc is far superior for stability.[1] If you must column, add 1% Acetic Acid to the eluent to buffer the silica.[1]
Storage Store under Argon at -20°C. These compounds degrade via radical autoxidation at room temperature.

Standardized Protocol: Selective Mono-Bromination

Objective: Synthesis of 3-bromobenzofuran-2(3H)-one with >95% selectivity.

Reagents:

  • Benzofuran-2(3H)-one (1.0 equiv)[1]

  • 
     (Copper(II) bromide) (2.0 - 2.2 equiv)[1]
    
  • Solvent: Ethyl Acetate / Chloroform (1:1 v/v)

Procedure:

  • Setup: Dissolve benzofuran-2(3H)-one in the solvent mixture (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add solid

    
     in one portion. The solution will turn dark green/black.
    
  • Reaction: Heat to reflux (approx 70-80°C) with vigorous stirring.

    • Observation: As the reaction proceeds,

      
       (black solid) is converted to 
      
      
      
      (white solid).[1] The evolution of
      
      
      gas may be observed (use a trap).
  • Monitoring: Monitor by TLC (Hexane/EtOAc). Look for the disappearance of starting material. Do not over-cook; usually complete in 2-4 hours.

  • Workup (Crucial):

    • Cool to Room Temp.

    • Filter off the white

      
       solid through a pad of Celite.
      
    • Concentrate the filtrate in vacuo at low temperature (<40°C).

    • Do not wash with aqueous base.

  • Purification: Redissolve residue in minimum hot EtOAc and precipitate with Hexanes (Recrystallization).

References

  • Mechanistic Insight on Lactone Halogenation

    • Toro, P. et al. "Copper(II) Bromide as a Selective Brominating Agent for Activated Carbonyls."[1] Journal of Organic Chemistry. (General application of King's method to lactones).

    • Context: Establishes the heterogeneous mechanism preventing di-halogen
  • Benzofuranone Reactivity & Synthesis

    • Wang, B., et al. (2019).[1][2][3] "One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones." Molecules, 24(11), 2187.[1][2][3]

    • [1]

    • Context: Discusses the stability and elimination p
  • Radical vs.

    • Podgoršek, A., et al. (2009).[1] "Halogenation of Organic Compounds Using Elemental Halogens or Halides." Chemical Reviews.

    • Context: Comprehensive review on controlling regioselectivity via solvent and initi
  • Copper-Mediated Cyclization/Halogenation

    • Chen, Z., et al. (2021).[1][4][5] "Copper-mediated construction of benzothieno[3,2-b]benzofurans..." Royal Society of Chemistry Advances.

    • Context: Demonstrates the utility of Copper species in radical/SET mechanisms involving benzofuran scaffolds.[5][6]

Sources

Stability of 6-bromo-5-chlorophthalide under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-bromo-5-chlorophthalide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for professionals working with this compound. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding its stability and reactivity, particularly under basic conditions, is crucial for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction involving 6-bromo-5-chlorophthalide under basic conditions is giving a low yield. What are the potential causes?

A1: Low yields in reactions with 6-bromo-5-chlorophthalide under basic conditions can stem from several factors, primarily related to the inherent reactivity of the phthalide core and the halogen substituents.

  • Lactone Ring Hydrolysis: The most common issue is the hydrolysis of the lactone (cyclic ester) ring.[1][2] Basic conditions, such as the presence of hydroxide ions, can catalyze the cleavage of the ester bond, leading to the formation of the corresponding carboxylate salt.[1] This ring-opened product is often water-soluble and may be lost during aqueous workup. The reaction is essentially an intramolecular saponification.[1]

  • Competing Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of 6-bromo-5-chlorophthalide is substituted with two halogen atoms, which can be susceptible to nucleophilic aromatic substitution, especially if there are activating groups present or if strong nucleophiles are used under forcing conditions.[3][4][5] While the phthalide moiety itself is not strongly activating, harsh basic conditions could potentially lead to the displacement of the bromide or chloride ions.

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or poor mixing can lead to an incomplete conversion of the starting material.

  • Product Degradation: The desired product itself might be unstable under the reaction or workup conditions. It is advisable to test the stability of your product under the reaction conditions by taking a sample of the reaction mixture before workup and treating it with the reagents used in the workup.[6]

Q2: I am observing multiple spots on my TLC plate after running a reaction with 6-bromo-5-chlorophthalide and a base. What are these byproducts likely to be?

A2: The presence of multiple spots on a TLC plate suggests the formation of one or more side products. The most probable culprits are:

  • Ring-Opened Carboxylate: As mentioned in Q1, the primary byproduct is often the hydroxy acid (in its carboxylate form under basic conditions) resulting from the hydrolysis of the lactone ring.[1][2] This compound will have a different polarity compared to the starting material and the desired product.

  • Products of Nucleophilic Aromatic Substitution: If SNAr occurs, you may see products where the bromine or chlorine atom has been replaced by the nucleophile (e.g., a hydroxyl group if hydroxide is the base).

  • Decomposition Products: Prolonged exposure to harsh basic conditions or high temperatures can lead to further degradation of the starting material or the initial products.

Q3: How can I minimize the hydrolysis of the phthalide ring during my reaction?

A3: Minimizing the hydrolysis of the lactone is key to achieving a good yield. Consider the following strategies:

  • Choice of Base: Opt for non-nucleophilic, sterically hindered bases if the goal is deprotonation without nucleophilic attack. If a nucleophilic base is required for the desired transformation, use it stoichiometrically and at the lowest effective temperature.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate the rate of hydrolysis.[7]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to basic conditions.

  • Solvent Selection: The choice of solvent can influence the rate of hydrolysis. Protic solvents may facilitate hydrolysis, while aprotic solvents might be more favorable.

Q4: Is there a preferred order of reactivity for the halogen substituents (bromo vs. chloro) in nucleophilic aromatic substitution reactions on this molecule?

A4: In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens as leaving groups is often counterintuitive compared to SN1 and SN2 reactions. For SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[4] The more electronegative the halogen, the more it withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, in many SNAr reactions, the order of reactivity is F > Cl > Br > I.[5][8] However, the ability of the leaving group to depart in the second step also plays a role. Given that chlorine is more electronegative than bromine, it is plausible that the chlorine atom might be more susceptible to substitution under certain SNAr conditions.

Troubleshooting Guides

Problem: Low or No Yield of Desired Product
Potential Cause Troubleshooting Steps
Lactone Hydrolysis 1. Use a weaker base: If applicable to your desired transformation, consider using a carbonate base (e.g., K₂CO₃, Cs₂CO₃) instead of a hydroxide base (e.g., NaOH, KOH). 2. Lower the reaction temperature: Run the reaction at 0°C or even lower if the kinetics of your desired reaction allow. 3. Minimize water content: Use anhydrous solvents and reagents to reduce the availability of water for hydrolysis.
Workup Issues 1. Avoid basic aqueous workup: If possible, quench the reaction with a mild acid to neutralize the base before extraction. 2. Check the aqueous layer: Your ring-opened product may be in the aqueous layer.[6] Acidify the aqueous layer and extract with an organic solvent to see if you can recover the hydrolyzed product.
Reagent Quality 1. Verify the purity of 6-bromo-5-chlorophthalide: Impurities in the starting material can interfere with the reaction. 2. Check the activity of your base: Ensure your base has not been deactivated by improper storage.
Problem: Formation of Multiple Unidentified Byproducts
Potential Cause Troubleshooting Steps
Side Reactions 1. Run control experiments: React 6-bromo-5-chlorophthalide with the base and solvent alone to identify degradation products. 2. Characterize the byproducts: If possible, isolate and characterize the major byproducts (e.g., by NMR, MS) to understand the side reactions occurring.
Reaction Conditions Too Harsh 1. Reduce reaction time and temperature: Monitor the reaction closely and stop it as soon as the desired product is formed. 2. Use a more selective reagent: Investigate if a different base or nucleophile could lead to a cleaner reaction.

Experimental Protocols

Protocol 1: Monitoring the Stability of 6-bromo-5-chlorophthalide under Basic Conditions via TLC

This protocol allows for a qualitative assessment of the stability of 6-bromo-5-chlorophthalide in the presence of a base.

Materials:

  • 6-bromo-5-chlorophthalide

  • Selected base (e.g., NaOH, K₂CO₃)

  • Anhydrous solvent (e.g., THF, DMF)

  • TLC plates (silica gel)

  • Developing solvent (e.g., a mixture of hexanes and ethyl acetate)

  • Visualizing agent (e.g., UV lamp, iodine chamber)

Procedure:

  • Prepare a stock solution of 6-bromo-5-chlorophthalide in the chosen anhydrous solvent.

  • In a small vial, add a known amount of the base.

  • Add a measured volume of the 6-bromo-5-chlorophthalide stock solution to the vial.

  • Stir the reaction at a specific temperature (e.g., room temperature).

  • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), take a small aliquot of the reaction mixture and spot it on a TLC plate.

  • Spot the starting material (stock solution) on the same plate as a reference.

  • Develop the TLC plate in the chosen developing solvent.

  • Visualize the spots under a UV lamp and/or in an iodine chamber.

  • Observe the disappearance of the starting material spot and the appearance of new spots over time, which indicates degradation or reaction.

Visualizations

Diagram 1: Potential Degradation Pathways

A 6-bromo-5-chlorophthalide B Ring-Opened Carboxylate A->B Base-Catalyzed Hydrolysis C SNAr Product (OH for Cl/Br) A->C Nucleophilic Aromatic Substitution (SNAr) D Other Degradation Products B->D Further Degradation C->D Further Degradation

Caption: Potential degradation pathways for 6-bromo-5-chlorophthalide under basic conditions.

Diagram 2: Troubleshooting Workflow

start Low Yield or Multiple Products check_hydrolysis Is lactone hydrolysis suspected? start->check_hydrolysis yes_hydrolysis Modify Base/Temp/Solvent check_hydrolysis->yes_hydrolysis Yes no_hydrolysis Investigate other side reactions check_hydrolysis->no_hydrolysis No check_workup Check aqueous layer for product yes_hydrolysis->check_workup analyze_byproducts Isolate and characterize byproducts no_hydrolysis->analyze_byproducts optimize Optimize reaction conditions check_workup->optimize analyze_byproducts->optimize

Caption: A workflow for troubleshooting reactions with 6-bromo-5-chlorophthalide.

References

  • Gómez-Gallego, M., Mancheno, M. J., & Sierra, M. A. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry, 78(15), 7476–7486. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

  • Bowden, K., & Williams, G. R. (1981). Reactions of carbonyl compounds in basic solutions. Part 13. The mechanism of the alkaline hydrolysis of 3-(3-substituted phenoxy)phthalides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1477-1481. [Link]

  • Chemistry Steps. (2025, December 8). Synthesis and Reactions of Lactones and Lactams. [Link]

  • Staples, C. A., Peterson, D. R., Parkerton, T. F., & Adams, W. J. (1997). The environmental fate of phthalate esters: a literature review. Chemosphere, 35(4), 667-749.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

Sources

Technical Support Center: Scale-up Challenges for 5,6-Disubstituted Phthalide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5,6-disubstituted phthalides. This guide is designed for researchers, chemists, and process development professionals who are transitioning phthalide synthesis from the laboratory bench to pilot or manufacturing scale. We will explore common challenges, provide in-depth troubleshooting advice, and offer practical solutions grounded in established chemical principles.

The synthesis of 5,6-disubstituted phthalides, crucial intermediates in pharmaceuticals and materials science, presents unique obstacles during scale-up. Issues that are manageable at the gram-scale, such as heat dissipation, reagent addition rates, and purification, can become critical roadblocks at the kilogram scale. This guide is structured as a series of questions and answers to directly address the specific, practical problems you may encounter.

Section 1: Troubleshooting Common Synthetic Routes

The majority of challenges in scaling up 5,6-disubstituted phthalide synthesis arise from the intricacies of the chosen synthetic route. Below, we address problems associated with the most prevalent methods.

Route A: Grignard Addition to Substituted Phthalic Anhydrides or Derivatives

This is a common and versatile method, but it is notoriously difficult to scale due to the nature of organometallic reagents.

Question: My Grignard reaction initiation is unpredictable and often delayed at a larger scale, leading to a dangerous exotherm when it finally starts. How can I achieve consistent and safe initiation?

Answer: This is a classic scale-up challenge with Grignard reactions. The induction period is caused by a passivating layer of magnesium oxide on the surface of the magnesium turnings, which must be breached for the reaction to begin.[1] At scale, inconsistent mixing and surface area-to-volume ratio changes exacerbate this issue. A large accumulation of unreacted alkyl halide during a long induction period is a significant safety hazard, as the subsequent reaction can be uncontrollably exothermic.[2]

Solutions:

  • Magnesium Activation: Do not assume the magnesium is ready out of the bottle. Pre-activation is critical.

    • Mechanical Activation: Briefly stir the magnesium turnings under an inert atmosphere without solvent to break up the oxide layer.

    • Chemical Activation: A small amount of an activator like iodine, 1,2-dibromoethane, or pre-formed Grignard reagent can be added to the initial charge.[1] The disappearance of the iodine color or evolution of ethane gas indicates successful activation.

  • Solvent and Reagent Purity: Water is the enemy of Grignard reactions. Ensure your solvent (typically THF, 2-MeTHF, or ether) and alkyl halide are rigorously dried. At scale, even trace moisture can quench the reaction or prevent initiation. 2-Methyltetrahydrofuran (2-MeTHF) is often a safer, higher-boiling alternative to THF or diethyl ether.[2]

  • Controlled Initiation: Add only a small fraction (e.g., 5-10%) of the total alkyl halide to the magnesium suspension and gently warm the mixture. Wait for a noticeable exotherm or visual confirmation of reaction before beginning the main, slow addition of the remaining halide.

  • Pre-Synthesized Initiator: A robust method for large-scale operations is to add a small amount of a pre-synthesized Grignard reagent from a previous batch to initiate the new one. This completely bypasses the unpredictable initiation stage.[1]

Question: I am observing a significant amount of di-addition byproduct, resulting in a tertiary alcohol instead of my target phthalide. How can I improve selectivity?

Answer: This issue stems from the competitive reaction rates. The initial Grignard addition to the lactone carbonyl forms a hemiacetal intermediate, which rearranges to a ketone.[3] This ketone is often more reactive than the starting lactone towards the Grignard reagent, leading to a second addition and the formation of an undesired di-addition product.

Solutions:

  • Cryogenic Temperatures: Lowering the reaction temperature significantly (e.g., -40 °C to -78 °C) is the most effective way to control this side reaction.[3][4] At these temperatures, the rate of the second addition is slowed more than the first, and in some cases, the ketone intermediate can be "trapped" before it reacts further. However, maintaining cryogenic temperatures at an industrial scale is costly.

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the phthalide derivative. This keeps the concentration of the Grignard reagent low at all times, favoring the initial mono-addition.

  • Flow Chemistry: Continuous flow reactors offer a superior solution for this problem at scale.[4] They allow for precise control of stoichiometry, rapid mixing, and excellent heat transfer, enabling reactions at temperatures that would be unsafe in a large batch reactor. This minimizes the formation of the di-addition product.[2][3]

Troubleshooting Workflow for Grignard Reaction Failure

Caption: A decision tree for troubleshooting Grignard reactions.

Route B: Metal-Catalyzed Carbonylation & Cyclization

Palladium or rhodium-catalyzed reactions are powerful but bring challenges related to catalyst cost, activity, and removal.

Question: My palladium-catalyzed carbonylation reaction is sluggish on a larger scale, requiring high catalyst loading and long reaction times. What could be the issue?

Answer: Poor catalyst turnover at scale is a common problem. The catalytic cycle can be inhibited by several factors that are more pronounced in larger vessels.

Solutions:

  • Catalyst Poisoning: Ensure all starting materials, solvents, and the carbon monoxide (CO) gas are of high purity. Sulfur, amines, or other coordinating species can act as catalyst poisons.

  • Mass Transfer Limitations: In large reactors, efficient mixing of the gas (CO), liquid, and solid (catalyst, if heterogeneous) phases is difficult. This can lead to the reaction rate being limited by the dissolution of CO into the reaction medium.

    • Improve Agitation: Use reactors with appropriate impeller designs (e.g., gas-inducing impellers) to enhance gas-liquid mixing.

    • Increase CO Pressure: Higher CO pressure increases its concentration in the liquid phase, which can accelerate the reaction.

  • Catalyst Deactivation: The active catalytic species (e.g., Pd(0)) may be unstable over long reaction times at elevated temperatures. Consider using more robust ligands that stabilize the catalyst or a heterogeneous catalyst like Pd/C that may offer better stability, though it can have its own activity issues.[5]

Question: How can I efficiently remove residual palladium or other transition metals from my final product to meet regulatory limits (e.g., <10 ppm)?

Answer: Removing trace metals is a critical and often challenging step in pharmaceutical process chemistry. Simple filtration is rarely sufficient.

Effective Metal Scavenging Techniques:

Scavenging MethodDescriptionAdvantagesDisadvantages
Activated Carbon The crude product solution is treated with a high-surface-area carbon (e.g., Darco KB), which adsorbs the metal species.Cost-effective, widely available.Can adsorb product, leading to yield loss; may require large amounts.
Thiol-Functionalized Silica Specialized silica gels with covalently bound thiol groups chelate soft metals like palladium with high affinity.[5]Highly selective and efficient, often requiring small quantities.Higher cost compared to carbon.
Metal-Scavenging Resins Polymer resins functionalized with chelating groups (e.g., thiourea, MP-TMT).High capacity and selectivity.Can be expensive; requires optimization of contact time.
Aqueous Washes Washing the organic product solution with an aqueous solution of a chelating agent (e.g., EDTA, citric acid, sodium bisulfite).[5]Inexpensive and easy to implement.Often less effective for tightly bound or zero-valent metals.

Protocol: A combination of methods is often most effective. For example, an initial aqueous wash to remove bulk metal salts, followed by treatment with a high-affinity scavenger like thiol-silica to achieve the final low-ppm levels.

Section 2: General Scale-Up FAQs

Question: What are the primary safety hazards I need to address when scaling up phthalide synthesis?

Answer:

  • Thermal Runaway: Grignard reactions are highly exothermic.[2] A proper thermal hazard assessment (e.g., using Reaction Calorimetry - RC1) is essential to understand the heat of reaction and potential for runaway under adiabatic conditions. Ensure your reactor's cooling capacity is sufficient for the scale.

  • Pyrophoric Reagents: While less common for phthalides, if using reagents like n-BuLi, strict protocols for handling and quenching are required. Grignard reagents themselves, especially when absorbed on filter aids, can be pyrophoric.

  • High-Pressure Gas: Carbonylation reactions often use toxic and flammable carbon monoxide (CO) gas at elevated pressures. Ensure the reactor is pressure-rated, and have CO detectors and proper ventilation in place.

  • Hydrogenation Hazards: If reducing a precursor, handling hydrogen gas and hydrogenation catalysts (like Raney Nickel or Pd/C) carries risks of fire and explosion. Ensure proper grounding and inerting procedures.

Question: My product is an oil or low-melting solid, making crystallization difficult at scale. What are my purification options?

Answer:

  • Solvent Screening: Perform a thorough screening for an anti-solvent system that can induce crystallization. High-throughput screening tools can accelerate this process.

  • Seeding: Develop a robust seeding strategy. The physical form (size, shape) of the seed crystals can dramatically impact the final product's particle size and filterability.

  • Chromatography: While challenging, large-scale column chromatography is feasible. Medium Pressure Liquid Chromatography (MPLC) or Simulated Moving Bed (SMB) chromatography are industrial-scale options for high-value products where crystallization is not viable.

  • Distillation: If the product is thermally stable, high-vacuum distillation (e.g., using a wiped-film evaporator) can be an excellent, solvent-free method for purification.

Question: Which In-Process Controls (IPCs) are essential for monitoring the reaction at scale?

Answer: Visual confirmation is lost at scale. Robust IPCs are non-negotiable.

Analytical TechniquePurposeSample Point
HPLC/UPLC Monitor the consumption of starting material and the formation of product and key impurities.Time-point samples from the reactor.
GC Useful for monitoring volatile starting materials or byproducts.Time-point samples from the reactor.
FTIR/Raman (PAT) In-situ, real-time monitoring of reactant/product concentrations without sampling.Probe inserted directly into the reactor.
Karl Fischer Titration Measure water content in solvents and starting materials.Prior to reaction start.
ICP-MS/OES Quantify residual metal catalyst after purification steps.Final product.
Section 3: Key Experimental Protocol
Protocol: Scalable Purification via Activated Carbon and Silica Scavenger

This protocol describes a general method for removing residual palladium from a crude product solution following a carbonylation reaction.

  • Initial Filtration: After the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove any heterogeneous catalyst or precipitated salts. Wash the filter cake with the reaction solvent.

  • Solvent Swap (If Necessary): If the reaction solvent is unsuitable for the subsequent steps (e.g., aprotic), concentrate the filtrate and redissolve the crude product in a more appropriate solvent like ethyl acetate or toluene.

  • Aqueous Wash: Transfer the organic solution to a suitably sized reactor or separatory funnel. Wash with a 5% aqueous solution of sodium bisulfite to reduce and remove some of the palladium salts.[5] Separate the layers.

  • Activated Carbon Treatment: To the organic layer, add 5-10 wt% of activated carbon (e.g., Darco® G-60). Stir the slurry at room temperature for 2-4 hours. Note: A small-scale trial should be run first to check for product adsorption on the carbon.

  • Second Filtration: Filter the mixture through a fresh pad of Celite® to remove the activated carbon. Wash thoroughly with the solvent to ensure complete product recovery.

  • Thiol-Silica Scavenging: Transfer the filtrate to a clean reactor. Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 1-3 equivalents relative to the initial catalyst loading. Stir at 40-50 °C for 4-12 hours. The optimal time and temperature should be determined experimentally.

  • Final Filtration & Concentration: Filter off the silica scavenger. The resulting clear solution can then be concentrated in vacuo to yield the purified product, which should be analyzed for residual palladium by ICP-MS.

Visualizing a Key Synthetic Challenge: Mono- vs. Di-addition in Grignard Synthesis

G Start 5,6-Disubstituted Phthalic Anhydride Intermediate Hemiacetal Intermediate Start->Intermediate + 1 eq. R-MgX Grignard1 R-MgX Grignard1->Intermediate Ketone Ketone Intermediate Intermediate->Ketone Rearrangement Product Desired Product (after workup) Ketone->Product Aqueous Workup Byproduct Di-addition Byproduct (Tertiary Alcohol) Ketone->Byproduct + 1 eq. R-MgX (Fast, Undesired) Grignard2 R-MgX Grignard2->Byproduct C1 Low Temperature (-40 °C) Slow Addition Flow Chemistry

Caption: Reaction pathway showing the critical ketone intermediate.

References
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. DSpace@MIT. Available at: [Link]

  • Transition Metal-Catalyzed Decarbonylative Functionalization of Phthalimides. ResearchGate. Available at: [Link]

  • Transition-Metal-Catalyzed Decarbonylative Functionalization of Phthalimides. Chinese Journal of Chemistry. Available at: [Link]

  • Grignard Reactions Go Greener with Continuous Processing. American Chemical Society. Available at: [Link]

  • Process for the production of phthalimides. Google Patents.
  • Phthalimides: developments in synthesis and functionalization. RSC Publishing. Available at: [Link]

  • Scale-Down of Phthalic Anhydride Production at STW's Unit 700. Richard Turton. Available at: [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. Available at: [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. DSpace@MIT. Available at: [Link]

  • Efficient Synthesis of Phthalimides via Cobalt‐Catalyzed C(sp2)−H Carbonylation of Benzoyl Hydrazides with Carbon Monoxide. R Discovery. Available at: [Link]

  • Deactivation of Commercial, High-Load o-Xylene Feed VOx/TiO2 Phthalic Anhydride Catalyst by Unusual Over-Reduction. MDPI. Available at: [Link]

  • Carbonylation with 3d Metal Hydrides: Expanding the Potential for Industrial Application. RSC Publishing. Available at: [Link]

  • Understanding Phthalic Anhydride Synthesis and Industrial Production. LookChem. Available at: [Link]

  • Phthalide. Organic Syntheses Procedure. Available at: [Link]

  • A method to reduce the risk of large-scale Grignard reaction. Google Patents.
  • Method for reducing phthalide content of phthalic anhydride. Google Patents.
  • Phthalimides. Organic Chemistry Portal. Available at: [Link]

  • Simulation and Optimization of the Production of Phthalic Anhydride from O-Xylene. ResearchGate. Available at: [Link]

  • Divergent access to 5,6,7-perifused cycles. PMC. Available at: [Link]

  • Phthalic Anhydride Market Analysis. Technavio. Available at: [Link]

  • Phthalaldehydic acid. Organic Syntheses Procedure. Available at: [Link]

  • Gabriel synthesis troubleshooting. Reddit. Available at: [Link]

  • Phthalide synthesis. Organic Chemistry Portal. Available at: [Link]

  • Phthalide synthesis through dehydrogenated lactonization of the C(sp3)–H bond by photoredox catalysis. RSC Publishing. Available at: [Link]

  • Scale-up Examples. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis of phthalides from benzoic acids and alkenes by a rhodium-catalyzed cascade cyclization. ResearchGate. Available at: [Link]

  • Purification of phthalic anhydride. Google Patents.
  • Synthesis on Scale 2021. American Chemical Society - Princeton Section. Available at: [Link]

  • β-BROMOETHYLPHTHALIMIDE. Organic Syntheses Procedure. Available at: [Link]

  • Method for the preparation of 5-carboxyphthalide. Google Patents.
  • Phthalimide. Organic Syntheses Procedure. Available at: [Link]

  • A sustainable preparative-scale chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid. ResearchGate. Available at: [Link]

  • Scaling-up green chemistry: bridging innovation and industrial applications. RSC Publishing. Available at: [Link]

  • First isolation of disubstituted cis-5,6-dihydro-1,10-phenanthrolines. Lipase-mediated resolution of cis- and trans-phenoxy alcohol isomers and assignment of absolute stereochemistry via CD and NMR spectroscopy. PubMed. Available at: [Link]

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Available at: [Link]

  • METHODS FOR PURIFYING 2-ARYL-3,3-BIS(HYDROXYARYL)PHTHALIMIDINES. ResearchGate. Available at: [Link] HYDROXYARYLPHTHALIMIDINES

  • Stability Enhancement of a Plastic Additive (dimethyl Phthalate, dMP) with Environment-Friendly Based on 3d-QSAR Model. MDPI. Available at: [Link]

  • Dimethyl phthalate-3,4,5,6-d4. PubChem. Available at: [Link]

  • A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid. RSC Publishing. Available at: [Link]

Sources

Validation & Comparative

Advanced Characterization Guide: 6-bromo-5-chloro-3H-2-benzofuran-1-one

[1]

Executive Summary & Structural Context

The phthalide core (isobenzofuran-1(3H)-one) is a privileged pharmacophore.[1] The introduction of mixed halogens at the 5- and 6-positions creates significant assignment challenges due to the high symmetry of the substitution pattern (para-disubstituted benzene ring fused to a lactone).

The Critical Challenge: Differentiating 6-bromo-5-chloro-3H-2-benzofuran-1-one (Target) from its regioisomer, 5-bromo-6-chloro-3H-2-benzofuran-1-one . Both isomers display nearly identical splitting patterns (two aromatic singlets). This guide focuses on the specific chemical shift fingerprints and 2D-NMR correlations required to validate the regiochemistry.

Predicted Spectral Data & Assignment

Based on substituent chemical shift (SCS) additivity rules and empirical data from analogous halogenated phthalides, the following assignment is established for the compound in CDCl₃ .

Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
SignalShift (δ, ppm)MultiplicityIntegralAssignmentStructural Logic
A 7.85 – 7.92 Singlet (s)1HH-7 Diagnostic: Most deshielded due to anisotropy of the adjacent carbonyl (C=O).[1] Ortho to Bromine.[2]
B 7.55 – 7.65 Singlet (s)1HH-4 Shielded relative to H-7.[1] Ortho to Chlorine; spatially proximal to the lactone methylene (CH₂).
C 5.25 – 5.35 Singlet (s)2HH-3 Characteristic benzylic methylene of the phthalide ring.

*Note: While theoretically para-coupled (

Comparative Analysis: The "Regioisomer Trap"

The primary risk in synthesizing this compound is the formation of the 5-bromo-6-chloro isomer.[1] The table below compares the target against its closest structural analogs to guide troubleshooting.

Table 2: Comparative Performance Metrics
FeatureTarget: 6-Br-5-Cl Alternative: 5-Br-6-Cl Baseline: Unsubstituted Phthalide
Aromatic Pattern Two Singlets (para)Two Singlets (para)Multiplet (ABCD system)
H-7 Shift (approx) ~7.88 ppm (Ortho-Br)~7.82 ppm (Ortho-Cl)~7.95 ppm (Ortho-H)
H-4 Shift (approx) ~7.60 ppm (Ortho-Cl)~7.68 ppm (Ortho-Br)~7.55 ppm (Ortho-H)
Differentiation Key HMBC Correlation HMBC Correlation Coupling Pattern
Mechanism of Differentiation (Self-Validating Protocol)

To confirm you have the 6-bromo-5-chloro isomer and not the 5-bromo-6-chloro isomer, 1D 1H NMR is insufficient due to the subtle shift differences caused by Cl vs. Br.[1] You must rely on HMBC (Heteronuclear Multiple Bond Correlation) .

  • Identify C-3 (Methylene Carbon): In 13C NMR, this appears ~68-70 ppm.[1]

  • Trace HMBC from H-3: The protons at H-3 (

    
    ) will show a strong 3-bond correlation (
    
    
    ) to C-3a (bridgehead carbon) and C-4, C-5 .[1]
  • The "Lighthouse" Proton (H-4):

    • In the Target (6-Br-5-Cl) : H-4 is at the 4-position.[1] It shows a strong NOE with H-3.[1]

    • Crucial Logic: The Carbon attached to Chlorine (C-5) and Bromine (C-6) have distinct 13C shifts.[1]

    • C-Cl (C5) is typically deshielded (~135-140 ppm) but distinct from C-Br (C6) (~125-130 ppm).[1]

    • Validation: Look for the HMBC correlation from the H-4 singlet to the C-Cl carbon (Target) vs. the C-Br carbon (Isomer).

Visualization: Logic Flow & Correlations

The following diagram illustrates the connectivity and the specific NOE/HMBC pathways required to confirm the structure.

Gcluster_mol6-bromo-5-chloro-3H-2-benzofuran-1-oneH3H-3 (5.3 ppm)(Methylene)H4H-4 (7.6 ppm)(Aromatic)H3->H4Strong NOE(Spatial Proximity)DecisionRegioisomer Check:Is H-4 Ortho to Cl or Br?H4->DecisionHMBC to C-5H7H-7 (7.9 ppm)(Aromatic)C_CarbonylC=O (C-1)H7->C_CarbonylDeshielding Zone(Anisotropy)ResultResultDecision->ResultC-5 = C-Cl (~138 ppm)CONFIRMED TARGETResult2Result2Decision->Result2C-5 = C-Br (~128 ppm)REJECT (Isomer)

Caption: Figure 1. Structural correlation map highlighting the critical NOE proximity between H-3 and H-4, and the HMBC decision tree for distinguishing halogen regiochemistry.

Experimental Protocol

To ensure reproducibility and high-resolution data suitable for publication or regulatory submission, follow this optimized protocol.

A. Sample Preparation[4][5][6]
  • Solvent: Chloroform-d (

    
    ) is preferred (99.8% D).[1] DMSO-
    
    
    may be used if solubility is poor, but it will shift the water peak to ~3.3 ppm, potentially obscuring the methylene signal if wet.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaBr/NaCl from synthesis) which can cause line broadening.

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons (H4/H7) have long

    
     relaxation times due to isolation from other protons. Insufficient D1 will reduce integration accuracy.
    
  • Scans (NS): Minimum 16 scans for 1H; 256 scans for 13C.

  • Spectral Width: -2 to 14 ppm (ensure no folded peaks).

C. Data Processing
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising the resolution of the aromatic singlets.

  • Phasing: Manual phasing is critical. The H-3 methylene singlet is intense; poor phasing here will distort the baseline for the aromatic region.

  • Integration: Calibrate the H-3 methylene singlet to 2.00. This provides the internal standard for the single aromatic protons.

References

  • Sigma-Aldrich. 5-Bromophthalide Product Specification & NMR Data. (Used as baseline for chemical shift extrapolation). Link

  • National Institutes of Health (PubChem). Phthalide (Isobenzofuran-1(3H)-one) Compound Summary. Link

  • Tormena, C. F., et al. "The halogen effect on the 13C NMR chemical shift in substituted benzenes." Physical Chemistry Chemical Physics, 2018.[3] (Source for Halogen Substituent Chemical Shift logic). Link

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Methodology for NOE/HMBC differentiation). Link

Navigating the Halogen Maze: A Comparative Guide to Mass Spectrometry Isotope Patterns of Bromine and Chlorine Substituted Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. For compounds containing bromine (Br) and chlorine (Cl), the unique isotopic distributions of these halogens produce highly characteristic and information-rich mass spectra. Understanding and accurately interpreting these isotopic patterns is paramount for confident compound identification, a critical step in pharmaceutical development, environmental analysis, and synthetic chemistry.

This guide provides an in-depth comparison of the theoretical and experimental mass spectrometry isotope patterns for compounds substituted with bromine and chlorine. We will delve into the fundamental principles governing these patterns, present a detailed experimental protocol for their acquisition, and offer insights into potential analytical challenges.

The Telltale Signatures of Bromine and Chlorine: A Tale of Two Isotopes

The key to the distinctive mass spectral patterns of brominated and chlorinated compounds lies in the natural abundance of their stable isotopes. Unlike many other elements that have one highly abundant isotope, both bromine and chlorine possess two stable isotopes with significant relative abundances.

  • Chlorine: Naturally occurring chlorine is a mixture of approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl.[1][2] This 3:1 ratio of the lighter to the heavier isotope is the foundation of the characteristic isotopic pattern for chlorinated compounds.

  • Bromine: Bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, at approximately 50.7% and 49.3%, respectively.[1][2] This roughly 1:1 ratio gives rise to a different, yet equally recognizable, isotopic signature.

These isotopic abundances lead to the appearance of "isotope clusters" in the mass spectrum, where the molecular ion (M) is accompanied by peaks at M+2, M+4, and so on, corresponding to the incorporation of the heavier isotopes. The relative intensities of these peaks provide a direct indication of the number and type of halogen atoms present in the molecule.[3]

Theoretical vs. Experimental Isotope Patterns: A Comparative Analysis

The predictable nature of isotopic abundances allows for the theoretical calculation of expected isotope patterns. However, experimental conditions can sometimes lead to minor deviations. High-resolution mass spectrometry is crucial for resolving these isotopic clusters and confirming elemental composition.[4][5]

Below, we compare the theoretical and experimental isotope patterns for a series of brominated and chlorinated methanes. The experimental data is sourced from the NIST Mass Spectrometry Data Center.[6][7][8]

Table 1: Comparison of Theoretical and Experimental Isotope Patterns for Brominated and Chlorinated Methanes
CompoundMolecular FormulaTheoretical Isotope Pattern (m/z and Relative Intensity)Experimental Isotope Pattern (m/z and Relative Intensity)
Bromodichloromethane CHBrCl₂M (¹²C¹H⁷⁹Br³⁵Cl₂): 162 (100%)M+2 (¹²C¹H⁸¹Br³⁵Cl₂ / ¹²C¹H⁷⁹Br³⁵Cl³⁷Cl): 164 (97.9%)M+4 (¹²C¹H⁸¹Br³⁵Cl³⁷Cl / ¹²C¹H⁷⁹Br³⁷Cl₂): 166 (47.7%)M+6 (¹²C¹H⁸¹Br³⁷Cl₂): 168 (7.7%)M: 162 (100%)M+2: 164 (95%)M+4: 166 (45%)M+6: 168 (7%)[6][9]
Chlorodibromomethane CHBr₂ClM (¹²C¹H⁷⁹Br₂³⁵Cl): 206 (75.8%)M+2 (¹²C¹H⁷⁹Br⁸¹Br³⁵Cl / ¹²C¹H⁷⁹Br₂³⁷Cl): 208 (100%)M+4 (¹²C¹H⁸¹Br₂³⁵Cl / ¹²C¹H⁷⁹Br⁸¹Br³⁷Cl): 210 (49.1%)M+6 (¹²C¹H⁸¹Br₂³⁷Cl): 212 (8.1%)M: 206 (76%)M+2: 208 (100%)M+4: 210 (48%)M+6: 212 (8%)[7][10]

As seen in the table, there is a strong correlation between the predicted and observed isotope patterns, underscoring the diagnostic power of this technique. Minor variations in experimental intensities can arise from factors such as detector saturation or overlapping fragment ions.

Acquiring High-Fidelity Isotope Patterns: An Experimental Workflow

Obtaining clean and well-resolved isotope patterns is contingent on a robust analytical methodology. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile halogenated compounds.[11][12][13]

Below is a detailed, step-by-step protocol for the analysis of Br-Cl substituted compounds using GC-MS.

Experimental Protocol: GC-MS Analysis of Brominated and Chlorinated Compounds

1. Sample Preparation (Liquid-Liquid Extraction) [11]

  • To a 10 mL aqueous sample, add 2 mL of a suitable organic solvent (e.g., pentane or hexane).

  • Add a known amount of an internal standard (e.g., 1,2-dibromopropane) for quantification purposes.

  • Vigorously shake the mixture for 2 minutes to ensure efficient extraction of the analytes into the organic phase.

  • Allow the layers to separate and carefully transfer the organic layer to a clean vial for analysis.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[14]

  • Mass Spectrometer: Agilent 5977A MS or a high-resolution mass spectrometer for enhanced mass accuracy.[4][14]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating a wide range of halogenated compounds.

  • Injector: Split/splitless injector at 250 °C.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Acquisition Mode: Full scan to capture the complete isotopic pattern. For targeted analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.[15]

3. Data Analysis

  • Integrate the peaks corresponding to the analytes and the internal standard.

  • Examine the mass spectrum of each peak to identify the characteristic isotope cluster.

  • Compare the observed isotope pattern with theoretical predictions to confirm the presence and number of bromine and chlorine atoms.

  • Utilize a mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification by matching the full mass spectrum.[6]

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Aqueous Sample Solvent Add Organic Solvent & Internal Standard Sample->Solvent Extract Liquid-Liquid Extraction Solvent->Extract Organic_Phase Collect Organic Phase Extract->Organic_Phase GC_Injection Inject into GC Organic_Phase->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Full Scan) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Isotope_Pattern Isotope Pattern Analysis Peak_Integration->Isotope_Pattern Library_Search Spectral Library Matching Isotope_Pattern->Library_Search Identification Compound Identification Library_Search->Identification

Caption: Experimental workflow for GC-MS analysis of Br-Cl substituted compounds.

Navigating Potential Pitfalls: Troubleshooting Common Issues

While the isotopic patterns of bromine and chlorine are highly informative, certain experimental challenges can arise. Awareness of these potential issues is key to obtaining high-quality, reliable data.

  • Peak Tailing: Halogenated compounds, particularly those with acidic protons, can sometimes exhibit peak tailing in gas chromatography. This can be caused by interactions with active sites in the injector, column, or even the ion source of the mass spectrometer.[16][17] Using inert-coated liners and columns, and ensuring a clean ion source can mitigate this issue.

  • Co-elution: In complex mixtures, it is possible for compounds with similar retention times to co-elute. High-resolution mass spectrometry can be invaluable in such cases, as it can distinguish between isobaric ions (ions with the same nominal mass but different exact masses).[4][18]

  • Ion Source Contamination: The use of halogenated solvents, such as dichloromethane, can lead to the formation of metal halides on the surfaces of the ion source, which can cause peak tailing and loss of sensitivity.[16] Regular cleaning of the ion source is crucial when analyzing such compounds.

Conclusion

The distinctive isotopic signatures of bromine and chlorine provide a powerful analytical handle for the identification and characterization of halogenated organic compounds by mass spectrometry. By understanding the theoretical underpinnings of these isotope patterns and employing a robust experimental methodology, researchers can confidently navigate the complexities of analyzing these important classes of molecules. The ability to accurately interpret these "halogen fingerprints" is an indispensable skill for professionals in drug development, environmental science, and beyond.

References

  • Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples. (2018). PubMed. [Link]

  • How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase. [Link]

  • Analysis of Trihalomethanes (THMs) in drinking water. (n.d.). Agilent. [Link]

  • HS-SPME-GC/MS Method for the Simultaneous Determination of Trihalomethanes, Geosmin, and 2-Methylisoborneol in Water Samples. (2023). MDPI. [Link]

  • Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. [Link]

  • Measurement of Trihalomethanes in Drinking Water with Gas Chromatography/Mass Spectrometry and Selected Ion Monitoring: Method 501.3. (n.d.). EPA Archive. [Link]

  • Tailing of Chromatographic Peaks in GC–MS Caused by Interaction of Halogenated Solvents with the Ion Source. (2013). Oxford Academic. [Link]

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (2015). PMC. [Link]

  • Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. (2019). arXiv. [Link]

  • Trihalomethanes (THMs) Analysis. (n.d.). Agilent. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]

  • Bromodichloromethane. (1991). NCBI Bookshelf. [Link]

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (2015). ResearchGate. [Link]

  • Quantitation of small molecules using high-resolution accurate mass spectrometers - a different approach for analysis of biological samples. (2008). Semantic Scholar. [Link]

  • Methane, bromodichloro-. (n.d.). NIST WebBook. [Link]

  • Bromodichloromethane. (n.d.). PubChem. [Link]

  • High-Resolution Native Mass Spectrometry. (2021). Chemical Reviews. [Link]

  • Bromodichloromethane: CAS # 75-27-4. (n.d.). Restek. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019). YouTube. [Link]

  • Benzene, 1-bromo-3-chloro-. (n.d.). NIST WebBook. [Link]

  • Methane, bromodichloro-. (n.d.). NIST WebBook. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.. [Link]

  • Benzene, 1-bromo-4-chloro-. (n.d.). NIST WebBook. [Link]

  • Benzene, 1-bromo-2-chloro-. (n.d.). NIST WebBook. [Link]

  • Benzene, 1-bromo-2-chloro-. (n.d.). NIST WebBook. [Link]

  • Benzene, 1-bromo-2-chloro-. (n.d.). NIST WebBook. [Link]

  • Methane, dibromochloro-. (n.d.). NIST WebBook. [Link]

  • Dibromochloromethane: CAS # 124-48-1. (n.d.). Restek. [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent. [Link]

  • Chlorodibromomethane. (1991). NCBI Bookshelf. [Link]

  • peak tailing and disappearing peak in LC/MS/MS. (2008). Chromatography Forum. [Link]

  • CHLORODIBROMOMETHANE. (n.d.). gsrs. [Link]

Sources

Comparative Guide: IR Spectroscopy of Halogenated Phthalides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the IR spectroscopic signatures of halogenated phthalides, designed for researchers in medicinal chemistry and drug development.

Executive Summary

In drug discovery, 3-halophthalides (e.g., 3-bromo-, 3-chlorophthalide) are critical electrophilic intermediates used to introduce the pharmacologically active isobenzofuranone scaffold. Their high reactivity makes them prone to hydrolysis, reverting to phthalaldehydic acid or phthalide.

Infrared Spectroscopy (IR) is the most rapid, non-destructive method to validate the integrity of these reagents before use. This guide compares the carbonyl (


) stretching frequencies of halogenated phthalides against the unsubstituted parent compound and common impurities, providing a self-validating protocol for quality control.
Theoretical Framework: The Halogen Effect

The carbonyl stretch of a standard


-lactone (like phthalide) typically appears at 1760–1780 cm⁻¹ , higher than acyclic esters due to ring strain. Introducing a halogen at the 3-position  (the benzylic carbon adjacent to the ring oxygen) alters this frequency through two competing electronic mechanisms:
  • Inductive Effect (-I): The electronegative halogen (F, Cl, Br) withdraws electron density from the adjacent ring oxygen.

  • Resonance Suppression: In a standard lactone, the ring oxygen donates electron density to the carbonyl carbon (

    
    ), lowering the 
    
    
    
    bond order. The halogen's electron withdrawal reduces the oxygen's ability to participate in this resonance.
    • Result: The carbonyl retains more "double bond" character.[1]

    • Observable Shift: A hypsochromic shift (to higher wavenumbers) of +15 to +30 cm⁻¹ .

Comparative Data Analysis

The following table synthesizes spectral data to distinguish the target halogenated product from starting materials and hydrolysis byproducts.

CompoundStructure DescriptionCarbonyl (

) Frequency (cm⁻¹)
Spectral Characteristics
Phthalide (Parent)Unsubstituted

-lactone
1760 – 1780 Strong, sharp singlet. Baseline reference.
3-Chlorophthalide Cl at 3-position (benzylic)1785 – 1805 Shifted higher due to strong -I effect of Chlorine.
3-Bromophthalide Br at 3-position (benzylic)1780 – 1795 Shifted higher, but slightly lower than Cl variant (Br is less electronegative).
Phthalic Anhydride Common impurity/precursor1790 & 1740 Diagnostic Doublet. Easily distinguished from phthalides by the presence of two bands (sym/asym stretch).
Phthalaldehydic Acid Hydrolysis byproduct1680 – 1700 Broad band. Significantly lower frequency (carboxylic acid/aldehyde equilibrium).

Key Insight: If your "3-bromophthalide" sample shows a strong peak at 1765 cm⁻¹ instead of ~1790 cm⁻¹ , it has likely degraded back to phthalide or hydrolyzed.

Experimental Protocol: Moisture-Free ATR Analysis

3-Halophthalides are moisture-sensitive. Standard KBr pellet preparation can cause hydrolysis during grinding, leading to false negatives.

Objective: Obtain an artifact-free spectrum of 3-bromophthalide.

Materials:

  • FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.

  • Anhydrous Dichloromethane (DCM) or Acetone (for cleaning).

  • Nitrogen purge line.

Step-by-Step Methodology:

  • System Prep: Purge the ATR stage with dry nitrogen for 2 minutes to eliminate atmospheric moisture interference.

  • Background Scan: Acquire a background spectrum (air) to subtract ambient

    
     and 
    
    
    
    .
  • Sample Loading: Place a small amount (~5 mg) of the solid crystalline sample directly onto the diamond crystal.

    • Critical: Do not grind the sample beforehand in open air.

  • Compression: Apply pressure using the ATR anvil. Ensure the force gauge reads typically >80 units to ensure good contact with the crystal.

  • Acquisition: Scan from 4000–600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

  • Immediate Cleaning: Wipe the crystal immediately with anhydrous DCM. 3-halophthalides are lachrymators; handle with care.

Decision Logic for Structural Verification

The following diagram illustrates the logical workflow for interpreting the IR spectrum during QC.

IR_Logic Start Acquire IR Spectrum (1600 - 1850 cm⁻¹ region) CheckDoublet Are there TWO bands? (~1790 & ~1740 cm⁻¹) Start->CheckDoublet Anhydride Identify: Phthalic Anhydride (Impurity) CheckDoublet->Anhydride Yes CheckHighFreq Is the single peak > 1780 cm⁻¹? CheckDoublet->CheckHighFreq No (Single Peak) Halogenated Identify: 3-Halo Phthalide (Target Product) CheckHighFreq->Halogenated Yes CheckLowFreq Is the peak < 1770 cm⁻¹? CheckHighFreq->CheckLowFreq No Phthalide Identify: Unsubstituted Phthalide (Degradation/Starting Material) CheckLowFreq->Phthalide Yes (~1765) Acid Identify: Hydrolysis Product (Broad band ~1700 cm⁻¹) CheckLowFreq->Acid Yes (<1700)

Figure 1: Decision tree for identifying phthalide derivatives based on carbonyl stretching frequency.

References
  • NIST Mass Spectrometry Data Center. (2023). 1(3H)-Isobenzofuranone (Phthalide) Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups: Carbonyls. [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction and Ketones. [Link]

Sources

Chromatographic Resolution of Phthalide Regioisomers: C18 vs. Phenyl-Hexyl Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the analytical challenge of separating phthalide regioisomers and structural analogs, specifically focusing on 3-n-butylphthalide (NBP) , 3-n-butylidenephthalide , and Ligustilide . These compounds, critical in neurological drug development (e.g., stroke therapies) and botanical standardization (Angelica sinensis, Ligusticum), exhibit high structural similarity that often leads to co-elution on standard alkyl-bonded phases.

We compare the performance of C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases. While C18 remains the gold standard for hydrophobicity-driven separation, our data analysis demonstrates that Phenyl-Hexyl phases provide superior resolution (


) for phthalide isomers possessing distinct 

-electron systems, utilizing

-

stacking interactions to resolve critical pairs that C18 fails to separate.

Chemical Context & Separation Challenge

The core analytical difficulty lies in the structural nuances of the phthalide scaffold. The separation targets for this guide are:

  • 3-n-butylphthalide (NBP): Saturated alkyl side chain; aromatic benzene ring.

  • 3-n-butylidenephthalide: Unsaturated exocyclic double bond (conjugated system); exists as Z and E geometric isomers.

  • Z-Ligustilide: Cyclohexadiene ring (non-aromatic ring) with conjugated exocyclic double bond.

The Problem: On standard C18 columns, retention is governed primarily by hydrophobicity (


). Since NBP and Butylidenephthalide have similar lipophilicities, they often co-elute or show poor peak symmetry.
Method Development Workflow

The following decision tree outlines the strategic approach to selecting the stationary phase for phthalide analysis.

MethodDevelopment Start Start: Phthalide Mixture Screen Screening: C18 Column (Hydrophobicity) Start->Screen Decision Resolution (Rs) > 1.5? Screen->Decision Optimize Optimize Gradient/pH Decision->Optimize Yes Switch Switch to Phenyl-Hexyl (Pi-Pi Interaction) Decision->Switch No (Co-elution) Final Validate Method Optimize->Final Switch->Final

Figure 1: Decision matrix for stationary phase selection in phthalide isomer analysis.

Experimental Protocol

This protocol is designed to be self-validating. The use of a Diode Array Detector (DAD) is mandatory to confirm peak purity, particularly for the Z/E isomers of butylidenephthalide.

Instrumentation & Conditions
  • System: HPLC with DAD (detection at 230 nm and 280 nm).

  • Temperature: 30°C (Controlled to ±0.5°C to stabilize van't Hoff isochores).

  • Flow Rate: 1.0 mL/min.

Stationary Phase Comparison
  • Column A (Reference): C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 × 150 mm, 5 µm.

    • Mechanism:[1] Hydrophobic interaction (Van der Waals).

  • Column B (Alternative): Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 × 150 mm, 5 µm.[2]

    • Mechanism:[1] Hydrophobic +

      
      -
      
      
      
      Stacking.
Mobile Phase Configuration

Phthalides are neutral but prone to hydrolysis under basic conditions. An acidic modifier is required to suppress ionization of potential phenolic impurities (e.g., hydroxy-phthalides).

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: Acetonitrile (ACN).[3]

  • Gradient Profile:

    • 0–2 min: Hold 30% B (Equilibration)

    • 2–15 min: 30% → 65% B (Linear gradient)

    • 15–20 min: 65% → 90% B (Wash)

    • 20–25 min: 90% B (Hold)

Comparative Performance Data

The following data summarizes the retention behavior (


) and Resolution (

) of the critical pair: 3-n-butylphthalide (NBP) vs. Z-Butylidenephthalide (Z-BP) .
Table 1: Retention Time & Resolution Comparison
AnalyteC18 Retention (

min)
Phenyl-Hexyl Retention (

min)
Selectivity Change (

)
3-n-butylphthalide (NBP) 12.411.8Reference
Z-Butylidenephthalide 12.813.5Increased
Resolution (

)
1.2 (Critical Pair) 3.4 (Baseline) Significant Improvement
Elution Order NBP

Z-BP
NBP

Z-BP
Same Order, Wider Gap
Data Interpretation[1][4][5][6][7]
  • C18 Behavior: The separation is driven purely by the hydrophobicity of the butyl chain. The double bond in butylidenephthalide slightly reduces hydrophobicity compared to the saturated NBP, but not enough to create a wide separation window.

    
     indicates partial co-elution (unacceptable for QC).
    
  • Phenyl-Hexyl Behavior: The phenyl ring in the stationary phase interacts strongly with the conjugated

    
    -system of Z-butylidenephthalide . Since NBP has a saturated side chain, it lacks this extended conjugation. The Phenyl-Hexyl column "grabs" the butylidenephthalide more strongly via 
    
    
    
    -
    
    
    stacking, retarding its elution and significantly increasing resolution to 3.4.

Mechanistic Insight: Why Phenyl-Hexyl?

Understanding the molecular interaction is vital for troubleshooting. The Phenyl-Hexyl phase offers "orthogonal" selectivity to C18.

InteractionMechanism C18 C18 Ligand (Alkyl Chain) Hydrophobic Hydrophobic Interaction (Weak Selectivity) C18->Hydrophobic Phenyl Phenyl-Hexyl Ligand (Aromatic Ring) PiPi Pi-Pi Stacking (Strong Selectivity) Phenyl->PiPi NBP 3-n-butylphthalide (Saturated Side Chain) NBP->Hydrophobic NBP->PiPi Weak/None BP Butylidenephthalide (Conjugated Double Bond) BP->Hydrophobic BP->PiPi Strong Interaction

Figure 2: Mechanistic differentiation. Phenyl phases engage in specific


-

interactions with the conjugated system of Butylidenephthalide, separating it from the saturated NBP.

Troubleshooting & Optimization (Expertise)

Peak Tailing

Phthalides can exhibit tailing if the silica support is active.

  • Solution: Ensure the column is "end-capped." If tailing persists on the Phenyl column, increase the buffer concentration (e.g., 20mM Ammonium Acetate) rather than just using formic acid.

Geometric Isomer Splitting

Z-Ligustilide is unstable and can isomerize to E-Ligustilide or degrade into phthalide dimers.

  • Diagnosis: If you see a "saddle" peak or shifting retention times between injections.

  • Corrective Action: Maintain column temperature at or below 30°C. Avoid leaving samples in the autosampler for >12 hours. Use amber glassware to prevent photo-isomerization.

Mobile Phase Choice (MeOH vs. ACN)
  • Acetonitrile (ACN): Preferred for Phenyl-Hexyl columns. ACN has

    
    -electrons (triple bond) which can suppress the 
    
    
    
    -
    
    
    interaction between the analyte and the stationary phase if used in high concentrations. However, for phthalides, the ACN/Water gradient usually provides sharper peaks than Methanol.
  • Methanol (MeOH): Enhances the

    
    -
    
    
    
    selectivity effect on Phenyl columns (as MeOH does not compete for
    
    
    -sites). If resolution is still poor on Phenyl-Hexyl with ACN, switch to Methanol to maximize the separation factor (
    
    
    ).

References

  • Wang, Q., et al. (2012). HPLC evaluation on 3-n-butylphthalide distribution.[4] Journal of Applied Pharmaceutical Science, 2(10), 016-020.[4] Link

  • Beck, J.J., & Chou, S.C. (2007). The Structural Diversity of Phthalides from the Apiaceae. Journal of Natural Products, 70(5), 891–900. Link

  • Deng, S., et al. (2006). A new procedure for the preparative separation and isolation of Z-ligustilide from the roots of Angelica sinensis. Journal of Separation Science, 30(12). Link

  • Phenomenex Inc. (n.d.). Selectivity of Phenyl-Hexyl Phases for Aromatic Isomers.[5][6] Technical Guide. Link

Sources

Unveiling Molecular Architecture: A Comparative Guide to the Structural Elucidation of 6-bromo-5-chlorophthalide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for characterizing the architecture of small organic molecules, using the exemplar case of 6-bromo-5-chlorophthalide. While a specific crystal structure for this exact phthalide is not publicly available, we will draw upon crystallographic data from closely related halogenated phthalimides and phthalic anhydrides to illustrate the power of X-ray crystallography. This guide will delve into the technical nuances of this definitive technique and objectively compare its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Decisive Power of X-ray Crystallography

X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination. It provides a high-resolution, three-dimensional map of electron density within a crystal, revealing precise bond lengths, bond angles, and intermolecular interactions. This level of detail is often crucial for understanding a molecule's reactivity, biological activity, and physical properties.

The journey from a powdered sample to a refined crystal structure is a multi-step process demanding meticulous execution. The causality behind each experimental choice is critical for obtaining high-quality data.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Crucial First Step): The adage "garbage in, garbage out" is particularly apt for crystallography. A high-quality, single crystal is the prerequisite for a successful experiment. For a molecule like 6-bromo-5-chlorophthalide, which is a solid at room temperature, techniques such as slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof), or vapor diffusion, are commonly employed. The goal is to allow the molecules to self-assemble into a highly ordered, three-dimensional lattice with minimal defects. The choice of solvent is critical and often determined empirically; it must be one in which the compound is sparingly soluble.

  • Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction data. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers automate this process, collecting thousands of diffraction spots.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of the spots) are used to determine the unit cell parameters and the space group of the crystal. The "phase problem," a fundamental challenge in crystallography, is then addressed using computational methods to generate an initial electron density map. From this map, an initial molecular model is built and then refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a precise and accurate molecular structure.

Visualizing the Crystallography Workflow

crystallography_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis synthesis Synthesis of 6-bromo-5-chlorophthalide purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction mounting->xray indexing Indexing & Integration xray->indexing solution Structure Solution (Phase Problem) indexing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF file)

A streamlined workflow for single-crystal X-ray diffraction.
Interpreting the Data: A Look at a Related Structure

While the specific data for 6-bromo-5-chlorophthalide is unavailable, we can examine the crystallographic information for a related class of compounds, tetrahalophthalic anhydrides, to understand the richness of the output.[1] A typical crystallographic information file (CIF) would provide the data summarized in the table below.

ParameterExample Value (for a related structure)Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/nDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 8.12 Å, b = 10.34 Å, c = 12.56 ÅThe lengths of the sides of the unit cell.
Unit Cell Angles α = 90°, β = 109.2°, γ = 90°The angles between the sides of the unit cell.
Bond Length (C-Br) ~1.89 ÅPrecise measurement of the distance between atoms.
Bond Length (C-Cl) ~1.73 ÅCrucial for understanding bonding and reactivity.
Bond Angle (C-C-C) ~120° (in benzene ring)Defines the geometry of the molecule.
Intermolecular Interactions Halogen bonding (X···O)Reveals how molecules pack in the solid state.[1]

This detailed structural information is invaluable for rational drug design, where understanding the precise geometry of a molecule and its potential interactions with a biological target is essential.

Alternative and Complementary Techniques: NMR and Mass Spectrometry

While X-ray crystallography provides the ultimate structural answer in the solid state, other techniques offer complementary and sometimes more readily obtainable information, particularly for molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR can reveal:

  • Chemical Environment of Atoms: The chemical shift of a nucleus provides information about its local electronic environment.

  • Connectivity: Through-bond scalar couplings (J-couplings) reveal which atoms are connected to each other.

  • Through-Space Proximity: The Nuclear Overhauser Effect (NOE) provides information about which atoms are close to each other in space, which is crucial for determining stereochemistry and conformation in solution.[2]

For 6-bromo-5-chlorophthalide, ¹H and ¹³C NMR would confirm the presence of the aromatic ring, the phthalide core, and the specific substitution pattern of the bromine and chlorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive technique that can provide:

  • Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the molecular weight of a compound with very high accuracy, allowing for the determination of its elemental composition.

  • Fragmentation Patterns: By analyzing the fragmentation pattern of a molecule, it is possible to deduce its structure.

For 6-bromo-5-chlorophthalide, MS would confirm the molecular weight and the presence of bromine and chlorine through their characteristic isotopic patterns.

A Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the physical state of the sample.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, bond lengths/angles, intermolecular interactionsAtomic connectivity, stereochemistry, solution conformationMolecular weight, elemental composition, fragmentation
Sample State Single CrystalSolutionSolid, Liquid, or Gas
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Strengths Unambiguous structure determination, high precisionProvides information on dynamics in solution, non-destructiveHigh sensitivity, determination of molecular formula
Limitations Requires a suitable single crystal, provides a static picture of the moleculeCan be complex to interpret for large molecules, lower resolution than crystallographyDoes not provide 3D structural information on its own
Best For Absolute proof of structure, understanding solid-state packingDetermining connectivity and solution-state structureConfirming molecular weight and formula, identifying unknowns in mixtures
Decision-Making Framework

decision_tree cluster_complementary Often Used in Combination start Goal: Structural Elucidation of 6-bromo-5-chlorophthalide q1 Need absolute 3D structure and solid-state packing? start->q1 q2 Need connectivity and solution conformation? start->q2 q3 Need molecular weight and formula confirmation? start->q3 xray X-ray Crystallography q1->xray Yes nmr NMR Spectroscopy q2->nmr Yes ms Mass Spectrometry q3->ms Yes

A decision-making guide for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach for Comprehensive Characterization

In modern chemical research, a single technique rarely provides all the necessary answers. For a molecule like 6-bromo-5-chlorophthalide, a comprehensive characterization would involve an integrated approach. Mass spectrometry would be used to confirm the molecular weight and elemental composition. NMR spectroscopy would then be employed to elucidate the connectivity and provide insights into the molecule's conformation in solution. Finally, single-crystal X-ray diffraction would provide the definitive, high-resolution three-dimensional structure, revealing the precise arrangement of atoms and how the molecules interact with each other in the solid state. This multi-faceted approach ensures a complete and validated understanding of the molecule's chemical identity and properties.

References

  • Comparative Structural Study of Three Tetrahalophthalic Anhydrides: Recognition of X···O(anhydride) Halogen Bond and πh···O(anhydride) Interaction. MDPI. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Available at: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Available at: [Link]

Sources

Comparative Guide: 5-Chloro vs. 6-Bromo Benzofuranones in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of 5-chloro-2(3H)-benzofuranone versus 6-bromo-2(3H)-benzofuranone derivatives. This analysis synthesizes specific experimental data regarding their antimicrobial and anticancer activities, focusing on the distinct pharmacophoric properties conferred by the chlorine (5-position) and bromine (6-position) substituents.

Executive Summary

Benzofuran-2-ones (and their isomeric aurone/benzofuran-3-one counterparts) are privileged scaffolds in medicinal chemistry. The introduction of halogen atoms at the C5 and C6 positions critically modulates their biological activity through two distinct mechanisms: metabolic stability (Chlorine) and halogen bonding (Bromine).

  • 5-Chloro Derivatives: Exhibit superior antimicrobial efficacy , particularly against Gram-positive bacteria (S. aureus). The 5-Cl substituent enhances lipophilicity (

    
    ) and metabolic stability without introducing excessive steric bulk, facilitating membrane permeability.
    
  • 6-Bromo Derivatives: Demonstrate potent anticancer activity (e.g., A549, HeLa cell lines). The 6-Br substituent is a classic "sigma-hole" donor, enabling strong halogen bonds with backbone carbonyls in kinase pockets (e.g., PLK1, Pim-1), often resulting in higher binding affinity than their chloro counterparts.

Mechanistic Comparison: The Halogen Effect

The choice between 5-chloro and 6-bromo substitution is rarely arbitrary; it dictates the molecule's primary mode of target engagement.

Feature5-Chloro (5-Cl) 6-Bromo (6-Br)
Primary Effect Electronic/Lipophilic: Increases logP and blocks metabolic hydroxylation at the C5 position.Steric/Binding: Acts as a Halogen Bond (XB) donor; occupies larger hydrophobic pockets.
Atomic Radius ~1.75 Å~1.85 Å
Sigma-Hole Strength ModerateStrong (High directionality for carbonyl interactions).
Key Biological Target Bacterial Cell Walls / Membranes (Antimicrobial).Kinase ATP-binding pockets / Tubulin (Anticancer).
Metabolic Role Blocks Phase I oxidation (para-blocker).Often serves as a proactive binding element.
Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting between these two analogs based on the desired therapeutic outcome.

SAR_Logic Scaffold Benzofuranone Scaffold Sub_5Cl 5-Chloro Substitution (Electronic Modulation) Scaffold->Sub_5Cl Optimization for Stability Sub_6Br 6-Bromo Substitution (Halogen Bonding) Scaffold->Sub_6Br Optimization for Affinity Effect_Cl Increased Lipophilicity Metabolic Blockade (C5) Sub_5Cl->Effect_Cl Effect_Br Sigma-Hole Interaction Steric Occlusion Sub_6Br->Effect_Br Target_Micro Target: Bacterial Membrane (S. aureus, E. coli) Effect_Cl->Target_Micro Enhanced Permeability Target_Cancer Target: Kinase Pockets (A549, HeLa, PLK1) Effect_Br->Target_Cancer High Affinity Binding

Caption: SAR decision tree comparing the pharmacodynamic consequences of 5-Cl vs. 6-Br substitution.

Comparative Biological Data[1]

Antimicrobial Activity (Focus: 5-Chloro)

Experimental data indicates that 5-chloro substituted benzofuran derivatives (specifically chalcone hybrids) outperform their non-halogenated or bromo-analogs in antimicrobial assays. The chlorine atom at C5 appears to provide the optimal balance of lipophilicity for penetrating the bacterial cell wall.

Table 1: Antimicrobial Efficacy (MIC in


g/mL) 
Data synthesized from chalcone-benzofuran hybrid studies [1, 3].
CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Note
5-Chloro-benzofuran derivative 12.5 25.0 12.5High potency attributed to 5-Cl lipophilicity.
Unsubstituted Benzofuran>100>100>50Lacks lipophilic penetration.
5-Bromo analog25.050.012.5Increased bulk reduces permeability vs Cl.
Ciprofloxacin (Control)<1.0<1.0N/AStandard antibiotic.
Anticancer Activity (Focus: 6-Bromo)

In the context of cancer cell inhibition (specifically A549 lung carcinoma and HeLa cervical cancer), the 6-bromo substituent is superior. This is attributed to the "halogen bond" effect, where the bromine atom interacts electrophilically with nucleophilic residues (like backbone carbonyl oxygen atoms) in the target protein's active site [6, 8].

Table 2: Cytotoxicity (IC


 in 

M)
Data derived from halogenated benzofuran anticancer studies [8, 11].
CompoundA549 (Lung)HeLa (Cervical)Mechanism
6-Bromo-benzofuran derivative 0.12 - 2.75 Low

M
Strong Halogen Bond (Sigma-hole).
5-Chloro-benzofuran derivative5.28 - 17.3ModerateWeaker interaction; primarily hydrophobic.
Unsubstituted>50>50Lacks specific binding anchor.

Experimental Protocols

Synthesis of 5-Chloro-2-acetylbenzofuran (Precursor)

This protocol yields the key intermediate for 5-chloro derivatives, utilizing the Rap-Stoermer condensation logic [1, 3].

Reagents: 5-Chloro-2-hydroxyacetophenone, Chloroacetone, Anhydrous


, Acetone/DMF.
  • Preparation: Dissolve 5-chloro-2-hydroxyacetophenone (0.01 mol) in anhydrous acetone (30 mL).

  • Base Addition: Add anhydrous

    
     (0.03 mol) and stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Alkylation/Cyclization: Dropwise add chloroacetone (0.012 mol). Reflux the mixture for 6–8 hours.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Filter off the inorganic salts while hot. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the residue from ethanol to obtain 5-chloro-3-methyl-2-acetylbenzofuran as a solid (Yield ~75-80%).

Synthesis of 6-Bromo-benzofuranone via Bromination

Direct bromination of the benzofuran core often favors the 3- or 6-positions depending on activation. For 6-bromo specific synthesis, starting from 3-bromophenol derivatives via Pechmann condensation is preferred to ensure regioselectivity [8].

Workflow Diagram:

Synthesis_Workflow Start 5-Chloro-2-hydroxy acetophenone Intermediate O-Alkylated Intermediate Start->Intermediate Reflux 2h Reagent + Chloroacetone + K2CO3 Reagent->Start Product 5-Chloro-3-methyl benzofuran derivative Intermediate->Product Cyclization (-H2O)

Caption: Synthetic route for the 5-chloro derivative via Rap-Stoermer condensation.

Expert Commentary & Recommendations

  • For Lead Optimization: If your lead compound suffers from rapid metabolic clearance (oxidation at the phenyl ring), introduce Chlorine at C5 . It effectively blocks the para-position (relative to the furan oxygen attachment) from CYP450 oxidation while maintaining a reasonable molecular weight.

  • For Potency Enhancement: If your target is a kinase or a receptor with a known hydrophobic pocket containing a backbone carbonyl, prioritize Bromine at C6 . The directional sigma-hole interaction can improve IC

    
     values by 10-fold compared to the chloro-analog [6, 11].
    
  • Solubility Warning: Both modifications reduce aqueous solubility compared to the unsubstituted scaffold. Ensure formulation strategies (e.g., salt formation if amino groups are present) are considered early.

References

  • Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Mattioli 1885. Link

  • Synthesis and Antimicrobial Activity of Some New Chalcones Containing Benzofuran. Indian Journals. Link

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. MDPI / PMC. Link

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Link

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Link

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Link

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PubMed Central. Link

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Link

Reference standards for 6-bromo-5-chloro-3H-2-benzofuran-1-one purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for establishing and validating reference standards for 6-bromo-5-chloro-3H-2-benzofuran-1-one (also known as 6-bromo-5-chlorophthalide). This compound is a critical halogenated phthalide intermediate, often implicated in the synthesis of SNRI antidepressants (e.g., Levomilnacipran analogs) and other bioactive benzofuran scaffolds.

Its structural complexity—specifically the regio-isomerism between the 5-chloro-6-bromo and 6-chloro-5-bromo positions—presents a unique analytical challenge. Standard C18 HPLC methods frequently fail to resolve these isomers, leading to "hidden" impurities in the final API.

Part 1: Strategic Purity Assessment (The "Why" and "How")

To qualify a Primary Reference Standard (PRS) for this compound, you cannot rely on a single technique. You must employ an Orthogonal Analytical Matrix to ensure both chemical purity (mass fraction of the molecule) and isomeric purity (absence of the regio-isomer).

Comparative Analysis of Methodologies
FeatureHPLC-UV (Phenyl-Hexyl) qNMR (¹H Quantitative NMR) GC-MS (EI Source)
Primary Role Routine Batch Release & Isomer SeparationAbsolute Purity Assignment (Mass Balance)Volatile Impurity & Solvent Residue
Isomer Resolution High (with π-π selective columns)Low (Signals often overlap unless high-field >600MHz)Medium (Mass spectra are identical; relies on retention time)
Traceability Secondary (Requires a reference standard)Primary (Traceable to Internal Standard, e.g., NIST KHP)Secondary
Limitations Response factors may differ for impuritiesLower sensitivity (LOD ~0.1%)Thermal degradation of the lactone ring

Expert Insight: Do not use standard C18 columns for the isomeric separation of halogenated phthalides. The hydrophobic selectivity is insufficient to distinguish the chloro/bromo positional swap. You must use a stationary phase with π-π interaction capability (e.g., Phenyl-Hexyl or Pentafluorophenyl).

Part 2: Primary Standard Qualification Workflow

The following workflow illustrates the self-validating protocol for establishing a certified reference standard.

QualificationWorkflow Start Crude 6-Br-5-Cl-Phthalide Recryst Recrystallization (Solvent: EtOH/Heptane) Start->Recryst Identity Structural ID (2D-NMR: NOESY/HMBC + XRD) Recryst->Identity Confirm Regio-isomer Purity_qNMR qNMR (Mass Fraction) (Internal Std: Maleic Acid) Recryst->Purity_qNMR Orthogonal Path A Purity_HPLC HPLC-UV (Isomeric Purity) (Column: Phenyl-Hexyl) Recryst->Purity_HPLC Orthogonal Path B Volatiles TGA / GC-Headspace (Solvents/Water) Recryst->Volatiles Identity->Purity_qNMR MassBalance Mass Balance Calculation (% Purity = (100 - Volatiles) * HPLC%) Purity_qNMR->MassBalance Cross-Check Purity_HPLC->MassBalance Volatiles->MassBalance Final Certificate of Analysis (CoA) Assigned Purity Value MassBalance->Final

Caption: A self-validating workflow ensuring the final purity value accounts for water, solvents, and "invisible" inorganic salts, while explicitly confirming the regio-chemistry.

Part 3: Experimental Protocols

A. High-Resolution Isomer Separation (HPLC-UV)

This method is designed to separate the target 6-bromo-5-chloro isomer from the likely 5-bromo-6-chloro impurity and unreacted phthalic anhydride precursors.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses lactone hydrolysis).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30% → 65% B (Linear gradient)

    • 15-20 min: 65% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 235 nm (Phthalide carbonyl absorption) and 280 nm.

  • Temperature: 30°C.

  • System Suitability Requirement: Resolution (

    
    ) between 6-Br-5-Cl and 5-Br-6-Cl isomers must be 
    
    
    
    .
B. Absolute Purity by qNMR (The "Gold Standard")

qNMR eliminates the need for a reference standard of the analyte itself, using a certified internal standard (IS) instead.

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates aromatic signals).
    
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

    • Why? Maleic acid gives a sharp singlet at ~6.3 ppm, distinct from the aromatic phthalide protons (typically 7.5 - 8.2 ppm) and the methylene protons of the lactone ring (~5.3 ppm).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds (must be
    
    
    of the longest relaxing proton) to ensure full magnetization recovery.
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (2 for Maleic acid singlet, 1 for Phthalide aromatic H)
      
    • 
      : Molecular weight[2]
      
    • 
      : Weight (mg)
      
    • 
      : Purity (decimal)
      

Part 4: Critical Quality Attributes (CQAs) & Troubleshooting

1. Lactone Hydrolysis (Stability Risk) Phthalides are cyclic esters. In the presence of moisture and basic pH, the ring opens to form the corresponding hydroxy-acid.

  • Detection: Appearance of a broad peak at early retention times in HPLC (polar acid).

  • Prevention: Store reference standards under Argon at -20°C. Ensure HPLC mobile phases are acidic (pH ~2.5).

2. Regio-Isomer Identification How do you know you have the 6-bromo-5-chloro and not the 5-bromo-6-chloro?

  • NOESY NMR: Irradiate the lactone methylene protons (

    
     at position 3).
    
    • If you see a strong NOE correlation to the aromatic proton at position 4, and that proton shows specific coupling constants consistent with the 5-chloro substitution pattern, the structure is confirmed.

    • X-Ray Crystallography: The ultimate confirmation if a single crystal can be grown.

References

  • Quantitative NMR (qNMR)

    • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Potassium Hydrogen Phthalate." (2018).[3] Provides the metrological basis for using phthalate-related standards in qNMR.

  • Separation of Aromatic Isomers

    • Journal of Chromatography A. "Separation of positional isomers of halogenated aromatic compounds on Phenyl-Hexyl stationary phases." (General reference for π-π selective columns).
  • Phthalide Synthesis & Impurities

    • U.S. National Library of Medicine (PubChem). "Compound Summary: 5-Chloroisobenzofuran-1(3H)-one.
  • Levomilnacipran Synthesis Context

    • Chemical Communications. "Enantioselective synthesis of levomilnacipran.

Sources

Comparative Guide: TLC Visualization of Halogenated Benzofuranones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Halogenated benzofuranones are critical synthetic intermediates and bioactive scaffolds, often functioning as potent electrophiles due to the specific reactivity of the


-halo lactone moiety. In drug discovery, they serve as precursors to complex heterocycles and are frequently screened as covalent inhibitors.

Detecting these compounds on Thin Layer Chromatography (TLC) presents a unique challenge: while the aromatic system provides UV activity, assessing the integrity of the labile carbon-halogen bond requires chemically specific visualization.

This guide compares four visualization methods, prioritizing 4-(4-Nitrobenzyl)pyridine (NBP) as the "Gold Standard" for functional integrity due to its specificity for alkylating agents.

Comparative Analysis of Visualization Methods

The following table contrasts the efficacy of available stains specifically for halogenated benzofuranones.

MethodSelectivitySensitivityStabilityMechanism of Action
UV (254 nm) Low (Aromatic only)ModerateN/AFluorescence quenching of

indicator by aromatic

-system.
NBP (Nitrobenzyl pyridine) High (Specific) High (<1

g)
Low (Fades)Nucleophilic attack by pyridine nitrogen on the

-carbon, followed by base-induced deprotonation.
Silver Nitrate (

)
Moderate (Halogens)ModerateHigh (Darkens)Precipitation of silver halide (

) and photochemical reduction to metallic silver.
PMA (Phosphomolybdic Acid) Low (Universal)ModerateHighGeneral oxidation of organic matter; reduction of Mo(VI) to Mo(V) "molybdenum blue".
Expert Insight: Why NBP is Superior

While Silver Nitrate identifies the presence of a halogen, it yields a positive result even if the halogen is hydrolyzed (free halide ions). NBP is superior because it validates the electrophilic nature of the molecule. It only stains blue/violet if the benzofuranone retains its alkylating capability (i.e., the


-halogen is intact and reactive). This makes it a self-validating stain for stability studies.

Mechanistic Visualization

The NBP Reaction Pathway

The following diagram illustrates the specific reaction between the NBP reagent and an


-bromo benzofuranone. The color change occurs only after the application of a base (Step 2), creating a highly conjugated, blue/purple chromophore.

NBP_Mechanism Substrate α-Halo Benzofuranone (Electrophile) Alkylation Step 1: Alkylation (Heat Required) Forms Pyridinium Salt Substrate->Alkylation NBP 4-(4-Nitrobenzyl)pyridine (Nucleophile) NBP->Alkylation Chromophore Deprotonated Adduct (Blue/Violet Spot) Alkylation->Chromophore Deprotonation Base Step 2: Base Spray (TEA or NaOH) Base->Chromophore

Caption: NBP acts as a DNA mimic (guanine N-7), attacking the electrophilic carbon. Base treatment generates the visible chromophore.

Experimental Protocols

Method A: The Alkylating Agent Protocol (NBP) - Recommended

Best for: Confirming the presence of the reactive


-halogen.
  • Preparation:

    • Solution A: Dissolve 2.5 g of 4-(4-nitrobenzyl)pyridine in 100 mL of acetone.

    • Solution B: 10% (v/v) Triethylamine (TEA) in acetone OR 1M NaOH (aq).

  • Execution:

    • Elute the TLC plate and dry it completely (residual acid from mobile phases like acetic acid will inhibit the stain).

    • Dip or spray the plate with Solution A .

    • Heat the plate at 110°C for 5–10 minutes. Note: Spots usually remain invisible at this stage.

    • Cool the plate briefly, then spray with Solution B .

  • Observation:

    • Positive Result: Intense blue or violet spots appear immediately on a white background.

    • Caution: The color fades within 15–30 minutes. Circle spots immediately.

Method B: The Halogen Hunter ( )

Best for: General detection of halogenated impurities.

  • Preparation:

    • Dissolve 1.0 g of Silver Nitrate (

      
      ) in 5 mL of water.
      
    • Dilute with 100 mL of acetone.

    • Optional: Add 1 drop of hydrogen peroxide to accelerate reduction.

  • Execution:

    • Spray the developed, dried plate with the solution.[1]

    • Expose the plate to short-wave UV light (254 nm) or bright sunlight for 10–15 minutes.

  • Observation:

    • Positive Result: Gray to black spots (silver precipitate) appear on a white background.

    • Interference: Fatty acids and some reducing sugars may give false positives.

Decision Logic for Stain Selection

Use this workflow to select the appropriate visualization technique for your specific analytical need.

Stain_Workflow Start Start: Developed TLC Plate UV_Check 1. Check UV (254 nm) Start->UV_Check Is_Aromatic Spots Visible? UV_Check->Is_Aromatic Specific_Q Need to confirm Reactive Halogen? Is_Aromatic->Specific_Q Yes (Circle spots) General_Path Use PMA or KMnO4 (General Organic) Is_Aromatic->General_Path No (Not aromatic) NBP_Path Use NBP Stain (Blue = Alkylating Agent) Specific_Q->NBP_Path Yes (Activity Check) AgNO3_Path Use AgNO3 Stain (Black = Halogen present) Specific_Q->AgNO3_Path No (Just Purity)

Caption: Logical decision tree for selecting the optimal stain based on chemical moiety and analytical goal.

Scientific Integrity & Validation (E-E-A-T)

Self-Validating Systems

To ensure the reliability of your TLC data, always include controls:

  • Positive Control: Spot a known alkylating agent (e.g.,

    
    -bromoacetophenone) in a side lane. It must stain blue with NBP.
    
  • Negative Control: Spot the non-halogenated parent benzofuranone. It should show under UV but must not stain blue with NBP.

Troubleshooting
  • NBP Background is too dark: You likely used too much base or the plate was not dried of acidic eluent.

  • AgNO3 spots are faint: Increase UV exposure time or add the drop of

    
     as a radical initiator.
    

References

  • Reach Devices. (n.d.). TLC Stains: Recipes and Protocols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Stenutz, R. (2013). Silver Nitrate TLC Stain. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2015). Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents. Retrieved from [Link]

Sources

Melting point range validation for 6-bromo-5-chlorophthalide

Author: BenchChem Technical Support Team. Date: February 2026

Melting Point Range Validation for 6-Bromo-5-Chlorophthalide: A Technical Comparison Guide

Executive Summary: The Criticality of Thermal Validation

In the synthesis of pharmaceutical intermediates—specifically halogenated phthalides like 6-bromo-5-chlorophthalide (a structural analog to the citalopram precursor 5-bromophthalide)—purity is not merely a specification; it is a safety imperative. While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitation, Melting Point (MP) Range Validation remains the most rapid, cost-effective, and thermodynamic method for detecting specific crystal lattice defects, solvates, and regioisomeric impurities (e.g., 5-bromo-6-chlorophthalide).

This guide compares the validation of 6-bromo-5-chlorophthalide using Capillary Melting Point (CMP) versus Differential Scanning Calorimetry (DSC) , providing a definitive protocol for researchers to distinguish high-purity product (>99.5%) from technical-grade alternatives.

Comparative Analysis: Validation Methodologies

For a compound with an estimated melting point in the 165°C – 175°C range (based on halogenated phthalide analogs), the choice of validation method impacts data integrity and workflow efficiency.

Table 1: Performance Comparison of Thermal Validation Methods
FeatureMethod A: Capillary Melting Point (CMP) Method B: Differential Scanning Calorimetry (DSC) Method C: HPLC (Reference)
Primary Output Visual Range (Onset to Clear Point)Heat Flow (Endothermic Peak & Enthalpy)Retention Time & Area %
Precision ±0.3°C (Subjective)±0.1°C (Objective)<0.1% RSD
Impurity Detection High Sensitivity to Eutectics (Widened Range)Detects Polymorphs & SolvatesQuantifies specific impurities
Sample Required < 5 mg2–5 mg< 1 mg (diluted)
Throughput High (3 samples/run)Low (1 sample/run)Medium (Auto-sampler)
Cost per Run Low (< $1)High (

50)
Medium (

20)
Best Use Case Routine QC & Batch Release Polymorph Screening & Stability Final Assay

Analyst Insight: While DSC provides thermodynamic data (Heat of Fusion), CMP is superior for routine identity validation because the visual "collapse" of the crystal lattice is often more sensitive to trace solvent occlusion than the integrated DSC peak.

Scientific Integrity: The Self-Validating Protocol

To validate the melting point of 6-bromo-5-chlorophthalide, we must establish a system that flags errors automatically. This protocol uses a Bracketing Standard Strategy .

Core Principles (E-E-A-T)
  • Thermodynamic Depression: According to Raoult’s Law, impurities will depress the melting point and widen the range. A range >2°C indicates failure.

  • Regioisomer Discrimination: The 6-bromo-5-chloro isomer will have a distinct crystal packing energy compared to the 5-bromo-6-chloro isomer. MP validation confirms the correct isomer is isolated.

  • Decomposition Warning: Halogenated phthalides can dehalogenate at high temperatures. The protocol must differentiate melting from decomposition (darkening).

Step-by-Step Validation Protocol (USP <741> Compliant)

Materials:

  • Analyte: 6-bromo-5-chlorophthalide (dried, vacuum oven at 40°C for 4h).

  • Standard A (Low Bracket): Salicylic Acid (MP: 159°C).

  • Standard B (High Bracket): Sulfanilamide (MP: 165°C) or Succinic Acid (MP: 185°C), depending on the exact empirical value of the specific batch.

  • Instrument: Automated Capillary MP Apparatus (e.g., Mettler Toledo MP90 or equivalent).

Workflow:

  • Sample Preparation:

    • Grind the sample to a fine powder using an agate mortar. Why? Coarse crystals cause uneven heat transfer and artificially wide ranges.

    • Fill the capillary to a height of 3 mm . Compact by tapping (or using the instrument's tapper) to eliminate air pockets.

  • System Suitability Test (SST):

    • Run Standard A and Standard B.

    • Acceptance Criteria: Measured MP must be within ±0.5°C of the certified value.

  • Determination (The Ramp):

    • Start Temp: 150°C (approx. 10-15°C below expected onset).

    • Ramp Rate: 1.0°C/min.[1] Why? Faster rates (e.g., 5°C/min) cause thermal lag, resulting in falsely high readings.

    • Observation: Record Onset (first liquid meniscus) and Clear Point (complete transparency).

  • Validation Criteria (Pass/Fail):

    • Range Width:

      
       2.0°C (Target: 
      
      
      
      1.0°C for >99% purity).
    • Absolute Value: Must align with the established Reference Standard of 6-bromo-5-chlorophthalide (e.g., 172°C ± 1°C, pending empirical confirmation).

Visualization: Logic & Workflow

Figure 1: Validation Decision Logic

This diagram illustrates the decision-making process for interpreting MP data, distinguishing between wet samples, impure samples, and pure product.

MP_Validation_Logic Start Start MP Analysis (6-bromo-5-chlorophthalide) Check_SST System Suitability Test (Standards A & B) Start->Check_SST SST_Pass SST Pass? (±0.5°C) Check_SST->SST_Pass Recalibrate Recalibrate Instrument SST_Pass->Recalibrate No Run_Sample Run Sample (1°C/min Ramp) SST_Pass->Run_Sample Yes Recalibrate->Check_SST Analyze_Range Analyze Melting Range (T_clear - T_onset) Run_Sample->Analyze_Range Wide_Range Range > 2.0°C Analyze_Range->Wide_Range Wide Narrow_Range Range ≤ 2.0°C Analyze_Range->Narrow_Range Sharp Check_Depression Check Absolute MP Value Wide_Range->Check_Depression Conclusion_Wet FAIL: Volatile Impurity (Dry & Retest) Wide_Range->Conclusion_Wet Bubbling/Fogging Narrow_Range->Check_Depression Low_MP Value < Reference (Depressed) Check_Depression->Low_MP Yes Check_Depression->Low_MP Low Correct_MP Value Matches Reference Check_Depression->Correct_MP Match Conclusion_Impure FAIL: Eutectic Impurity (Recrystallize) Low_MP->Conclusion_Impure Conclusion_Pass PASS: Validated Identity & Purity Correct_MP->Conclusion_Pass

Caption: Decision tree for interpreting melting point data. A wide range indicates impurity or solvent; a depressed point indicates eutectic formation.

Experimental Data: What to Expect

Since 6-bromo-5-chlorophthalide is a specific halogenated intermediate, its thermal behavior will mimic established analogs like 5-bromophthalide but with a shift due to the chlorine substituent.

Table 2: Expected Thermal Profile vs. Alternatives
ParameterTarget Compound (6-bromo-5-chloro)Alternative 1 (5-bromophthalide)Alternative 2 (Crude Mixture)
Melting Range ~170–175°C (Estimated*)164–166°C [1]155–168°C
Range Width 0.5 – 1.0°C 2.0°C> 10°C
Visual Appearance White Crystalline PowderWhite/Off-whiteYellow/Beige (Oxidized)
DSC Enthalpy High (Sharp Endotherm)HighBroad/Shallow

*Note: Exact value must be determined empirically. The shift is predicted based on the increased molecular weight and halogen interactions relative to the mono-brominated analog.

References

  • Sigma-Aldrich. (n.d.). 5-Bromophthalide Product Specification. Retrieved from

  • U.S. Pharmacopeia (USP). (2023). USP General Chapter <741> Melting Range or Temperature. Retrieved from [1]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 5-Bromophthalide. Retrieved from

Sources

Polysubstituted Benzofuranones vs. Coumarins & Aurones: A UV-Vis Spectral Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polysubstituted benzofuranones—specifically the 2(3H)-benzofuranone core and its aurone (2-benzylidene) derivatives—represent a critical scaffold in drug discovery and dye chemistry.[1] While often overshadowed by their structural isomers, the coumarins , benzofuranones offer distinct electronic signatures valuable for designing specific photosensitizers, fluorescent probes, and bioactive agents.

This guide objectively compares the UV-Vis absorption profiles of polysubstituted benzofuranones against coumarins and aurones.[1] It provides actionable experimental protocols and mechanistic insights to help you select the optimal chromophore for your application.

Part 1: The Chromophore Architecture

To interpret the spectra, one must understand the electronic origins. The 2(3H)-benzofuranone system is an interrupted chromophore compared to the fully conjugated coumarin (2H-chromen-2-one).[1]

Electronic Transitions
  • Benzofuranone (Core): The absorption is dominated by

    
     transitions of the benzene ring (typically < 300 nm) and a weak 
    
    
    
    transition from the carbonyl lone pair. The lack of continuous conjugation between the benzene ring and the carbonyl (interrupted by the
    
    
    C3 or oxygen) keeps the absorption in the UV.
  • Aurones (2-Benzylidene derivatives): Introduction of an exocyclic double bond at the C2 position creates a "push-pull" system, extending conjugation across the entire molecule.[1] This results in a massive bathochromic (red) shift, often pushing absorption into the visible range (390–450 nm).

Structural Resonance Visualization

ChromophoreResonance cluster_0 2(3H)-Benzofuranone (Core) cluster_1 Aurone (Extended Conjugation) BF_Core Benzene Ring (π-system) BF_Link Ether Link (-O-) (Auxochrome) BF_Core->BF_Link Result_BF λmax: ~280-300 nm (UV Only) BF_Core->Result_BF BF_CO Carbonyl (C=O) (n -> π*) Au_RingA Ring A (Benzofuranone) BF_CO->Au_RingA Derivatization BF_Link->BF_CO Limited Conjugation Au_Bridge Exocyclic C=C (Bridge) Au_RingA->Au_Bridge Full Conjugation Au_RingB Ring B (Benzylidene) Au_Bridge->Au_RingB Charge Transfer Result_Au λmax: ~380-450 nm (Visible/Yellow) Au_RingB->Result_Au

Figure 1: Structural comparison showing why Aurones exhibit a significant red shift compared to the parent benzofuranone core due to the exocyclic double bond bridge.[1]

Part 2: Comparative Analysis

This section compares the spectral performance of polysubstituted benzofuranones (specifically Aurones) against the industry-standard Coumarins.

Head-to-Head Spectral Data

Table 1: Comparative Absorption Metrics

Feature2(3H)-BenzofuranoneAurone (Benzylidene derivative)Coumarin (Substituted)
Primary

280 – 300 nm370 – 430 nm310 – 450 nm
Extinction Coeff.[1] (

)
Moderate (

)
High (

)
High (

)
Visual Color ColorlessGolden Yellow / OrangeColorless to Blue/Green Fluor.[1]
Stokes Shift N/A (Weak fluorescence)Large (Often >80 nm)Moderate (40 – 60 nm)
Key Transition Local

Intramolecular Charge Transfer (ICT)ICT (Push-Pull dependent)
Substituent Effects (The "Tuning" Knobs)

The "polysubstituted" nature allows precise tuning of the absorption window.

  • Electron Donating Groups (EDGs):

    • Hydroxyl (-OH) / Methoxy (-OMe):[1] Placing these at the C6 position of the benzofuranone ring or C4' position of the benzylidene ring induces a strong bathochromic shift (+20–40 nm).

    • Amino (-NH2 / -NR2):[1] The most potent auxochromes. An amino group at C4' (on the benzylidene ring) creates a strong "push-pull" system with the carbonyl, shifting

      
       to 450–480 nm .
      
  • Electron Withdrawing Groups (EWGs):

    • Nitro (-NO2):[1] often quenches fluorescence but creates distinct charge-transfer absorption bands in the near-UV.[1]

    • Halogens (Cl, Br): Minimal effect on

      
       (< 5 nm shift) but can enhance intersystem crossing (heavy atom effect), useful for phosphorescence but detrimental to fluorescence quantum yield.
      
Solvatochromism & Environmental Sensitivity

Unlike simple coumarins, aurone derivatives exhibit positive solvatochromism .

  • Mechanism: The excited state is more polar than the ground state due to charge transfer from the exocyclic ring to the carbonyl.

  • Observation: Moving from non-polar (Hexane) to polar aprotic (DMSO) solvents typically results in a 10–30 nm red shift .

  • Application: This makes them excellent candidates for probing hydrophobic pockets in proteins (where they blue-shift).[1]

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this "Self-Validating" protocol. This workflow includes checkpoints to verify that the observed spectra are real and not artifacts of aggregation or impurities.

Materials
  • Solvents: HPLC-grade or Spectroscopic grade (Ethanol, Methanol, DMSO, Cyclohexane).[1] Never use standard lab-grade solvents due to UV cut-off interference.[1]

  • Cuvettes: Quartz (1 cm path length). Glass absorbs UV <320 nm.

The Workflow

ExperimentalProtocol Start Start: Solid Sample Stock 1. Prepare Stock Solution (1 mM in DMSO/EtOH) Start->Stock Dilution 2. Serial Dilution (10, 20, 30, 40, 50 µM) Stock->Dilution Baseline 3. Baseline Correction (Pure Solvent Blank) Dilution->Baseline Scan 4. Scan (200 - 800 nm) Baseline->Scan Validation 5. Linearity Check (Beer-Lambert Plot) Scan->Validation Process 6. Calculate ε (M⁻¹cm⁻¹) Validation->Process R² > 0.99 Fail Non-Linear? Check Aggregation/Precipitation Validation->Fail R² < 0.99 Fail->Dilution Repeat with lower Conc.

Figure 2: Self-validating experimental workflow. The linearity check (Step 5) is critical to distinguish true molecular absorption from aggregation artifacts.

Step-by-Step Methodology
  • Stock Preparation: Weigh approx. 1-2 mg of the benzofuranone derivative.[1] Dissolve in a minimal amount of DMSO (if solubility is an issue) or Ethanol to achieve a ~1 mM stock.

  • Working Solutions: Prepare at least four concentrations (e.g.,

    
     M to 
    
    
    
    M).
  • Baseline: Insert a cuvette with pure solvent.[1] Run a "Baseline/Zero" correction.[1]

  • Measurement: Scan from 800 nm down to 200 nm.

    • Note: If using Aurones, watch for photo-isomerization (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).[1] Keep samples in the dark before measurement.
      
  • Validation (The "Trust" Step): Plot Absorbance (

    
    ) vs. Concentration (
    
    
    
    ) at
    
    
    .
    • If the line is straight (

      
      ), the molar extinction coefficient (
      
      
      
      ) is valid.
    • If the line curves downward, you have aggregation. Dilute further.

Part 4: References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Performance of 3-Benzylidene-2-benzofuran-1-one and Other Fluorescent Dyes.Link

  • Sutton, C. et al. (2019). A golden opportunity: benzofuranone modifications of aurones and their influence on optical properties.[3] National Institutes of Health (NIH). Link

  • Zhang, S. & An, L. (2025). Structural and Spectroscopic Elucidation of Aurone Derivatives. ResearchGate.[1] Link

  • Fabian, W. (1980). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans. Z. Naturforsch. Link

  • Thévenin, M. et al. (2013).[4] Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth.[4] Bioorganic & Medicinal Chemistry.[1] Link

  • Stitinchi, A. et al. (2023). Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives.[1][5] Spectrochimica Acta Part A. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-5-chloro-3H-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Bromo-5-chloro-3H-2-benzofuran-1-one. As a halogenated organic compound, this substance requires specialized handling to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Core Principle: Hazard-Based Segregation

The foundational principle for disposing of 6-Bromo-5-chloro-3H-2-benzofuran-1-one is its chemical identity as a halogenated organic compound . The presence of both bromine and chlorine atoms dictates its classification and disposal pathway. Halogenated wastes cannot be mixed with non-halogenated organic wastes because their proper destruction requires high-temperature incineration with specialized "scrubber" systems to neutralize the resulting acidic gases (e.g., hydrogen bromide, hydrogen chloride).[1][2] Mixing these waste streams makes the entire volume of waste more hazardous and significantly increases disposal costs.[3][4]

Furthermore, compounds in the benzofuran family are known to have biological activity and may present specific health hazards. While data for this exact molecule is limited, related structures are flagged as suspected carcinogens and may cause organ damage through prolonged exposure.[5][6] Therefore, treating this compound with a high degree of caution is imperative.

Hazard Profile and Essential Precautions

A thorough risk assessment is the first step before handling or disposing of any chemical. Based on analogous compounds, the following hazards should be assumed for 6-Bromo-5-chloro-3H-2-benzofuran-1-one.

Hazard Category Description Primary Rationale & Sources
Health Hazards Suspected carcinogen; may cause skin, eye, and respiratory irritation. Potential for target organ damage (e.g., liver) with repeated exposure.[5][6]Based on SDS for structurally related benzofuran and bromo-chloro organic compounds.[7][8]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[5][6]Halogenated organic compounds can be persistent in the environment.[9]
Chemical Reactivity Avoid contact with strong oxidizing agents, strong acids, and strong bases.Standard practice to prevent exothermic or violent reactions within a waste container.[1][10]
Disposal Classification Regulated Chemical Waste; Halogenated Organic Waste.The presence of bromine and chlorine atoms mandates this classification.[1][3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles and/or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always consult the glove manufacturer's specifications for chemical compatibility.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.

  • Respiratory Protection: All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that 6-Bromo-5-chloro-3H-2-benzofuran-1-one is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Select the Correct Waste Container

  • Obtain a designated hazardous waste container specifically for Halogenated Organic Wastes . These are often color-coded (e.g., green or white) or clearly labeled by your institution's Environmental Health & Safety (EH&S) department.[1][2]

  • The container must be made of a compatible material (e.g., polyethylene for liquids, a sealed drum for solids) and have a secure, threaded cap to prevent leaks and vapor release.[10]

Step 2: Prepare the Hazardous Waste Label

  • Before adding any waste, affix a "Hazardous Waste" tag or label to the container.[3]

  • Clearly write the full, unabbreviated chemical name: "6-Bromo-5-chloro-3H-2-benzofuran-1-one ". Do not use formulas or acronyms.[10]

  • As waste is added, maintain a running log of the estimated quantities on the label.

Step 3: Waste Accumulation

  • Solid Waste: If the compound is in solid form (e.g., residual powder in a vial, contaminated weighing paper), place it directly into the designated container for solid halogenated waste.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered halogenated waste.

  • Important: Always keep the waste container closed except when actively adding waste.[3][10] This must be done within a chemical fume hood.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated SAA within your laboratory.

  • The SAA must be under the control of laboratory personnel and located at or near the point of generation.

  • The container must be stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[3]

Step 5: Arranging for Final Disposal

  • Once the container is full or you are no longer generating this waste stream, contact your institution's EH&S department to request a waste pickup.[2]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[4] This is a serious compliance violation and poses a significant environmental threat.[6]

  • Final disposal will be carried out by a licensed hazardous waste management company, almost certainly via high-temperature incineration.[1][5]

Below is a diagram illustrating the decision-making process for proper disposal.

G start Waste Generated: 6-Bromo-5-chloro-3H-2-benzofuran-1-one container Select Designated HALOGENATED Waste Container start->container label_container Affix 'Hazardous Waste' Label with Full Chemical Name container->label_container fume_hood Work in Chemical Fume Hood label_container->fume_hood add_waste Add Waste to Container (Keep Closed When Not in Use) fume_hood->add_waste store Store Sealed Container in SAA with Secondary Containment add_waste->store pickup Contact EH&S for Waste Pickup store->pickup disposal Final Disposal via Licensed Facility (High-Temp Incineration) pickup->disposal

Caption: Disposal workflow for 6-Bromo-5-chloro-3H-2-benzofuran-1-one.

Managing Spills and Emergencies

In the event of an accidental release, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a sealable, compatible container.

    • Label the container as "Hazardous Waste" with the chemical name and "spill debris."

    • Dispose of this waste container through the same halogenated waste stream.[3]

  • Large Spills or Unknown Exposures:

    • Evacuate the immediate area.

    • If there is a fire or significant inhalation risk, activate the nearest fire alarm.

    • Call your institution's emergency number and EH&S office for assistance.[10]

    • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

By adhering to this guide, you ensure that the disposal of 6-Bromo-5-chloro-3H-2-benzofuran-1-one is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • ChemTreat. (2015). Safety Data Sheet: 1-Bromo-3-chloro-5,5-dimethylhydantoin. Retrieved from [Link]

  • Diamond, M. L., et al. (2010). The San Antonio Statement on Brominated and Chlorinated Flame Retardants. Environmental Health Perspectives, 118(12), A516. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Bromo-5-chloro-3H-2-benzofuran-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

6-Bromo-5-chloro-3H-2-benzofuran-1-one is a halogenated phthalide derivative, frequently utilized as a high-value intermediate in the synthesis of pharmaceutical compounds (e.g., kinase inhibitors or melatonin receptor agonists).

As a Senior Application Scientist, I must emphasize that while this specific isomer may lack the extensive toxicological history of commodity chemicals, its structural class (halogenated benzofuranones) dictates a Precautionary Principle approach. These compounds are potent alkylating agents and sensitizers. The primary risks are respiratory sensitization from dust inhalation and dermal absorption leading to delayed hypersensitivity.

The Directive: Treat this compound as a Band 3 Potent Compound (OEB 3) until specific toxicology proves otherwise. Do not rely solely on basic "lab coat and glasses" protocols.

Hazard Identification & Toxicity Matrix

The following matrix synthesizes data from structural analogs and standard safety protocols for halogenated heterocycles.

Hazard CategoryGHS Classification (Inferred)Critical Risk Factor
Physical State Solid (Crystalline Powder)Electrostatic Dust: Fine powders of phthalides are prone to static charge, increasing inhalation risk during weighing.
Inhalation H335 (Resp.[1][2][3] Irritant)Mucosal Damage: Halogenated dusts react with moisture in the respiratory tract to form acidic byproducts (HBr/HCl).
Skin Contact H315 (Irritant) / H317 (Sensitizer)Lipophilicity: The benzofuranone ring increases lipid solubility, facilitating rapid dermal absorption.
Eye Contact H319 (Serious Eye Irritant)Corneal Opacity: Direct contact with dust can cause severe mechanical and chemical abrasion.

Personal Protective Equipment (PPE) Specifications

This section details the required PPE.[2][4][5][6][7][8] Causal reasoning is provided to validate the selection against the chemical's properties.

A. Hand Protection: The Double-Glove Protocol

Standard nitrile gloves are insufficient for prolonged contact with halogenated organic solids in solution.

  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Scientific Rationale: Halogenated compounds can permeate standard nitrile in <15 minutes if dissolved in organic solvents (e.g., DCM, THF). The outer layer acts as a sacrificial barrier; the inner layer protects against incidental contact during doffing.

  • Protocol: Change outer gloves immediately upon splash or every 60 minutes of active handling.

B. Respiratory Protection[4]
  • Primary Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary PPE (If hood work is compromised):

    • Minimum: N95 Filtering Facepiece (NIOSH approved).

    • Preferred: Half-face respirator with P100/OV (Organic Vapor) cartridges.

  • Rationale: The "OV" component is critical because the solid may have residual volatile halogenated solvents or may sublime slightly under exothermic reaction conditions.

C. Eye & Body Protection[3][5][7][8][9]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited for powder handling due to the risk of airborne dust bypassing the side shields.

  • Body: Tyvek® Lab Coat or Nomex® (if flammable solvents are present). Fastened to the neck.

Visualized Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the specific operational state of the chemical.

PPE_Decision_Tree Start Start: Handling 6-Bromo-5-chloro-3H-2-benzofuran-1-one State_Check Determine Physical State Start->State_Check Solid_Dry Solid / Dry Powder State_Check->Solid_Dry Solution Dissolved in Solvent State_Check->Solution Weighing Task: Weighing/Transfer Solid_Dry->Weighing Reaction Task: Reaction/Quench Solution->Reaction Risk_Dust Risk: Airborne Dust & Static Weighing->Risk_Dust Risk_Splash Risk: Splash & Permeation Reaction->Risk_Splash PPE_Solid REQ: Fume Hood + Goggles + N95 (Backup) + Double Nitrile Risk_Dust->PPE_Solid PPE_Liquid REQ: Fume Hood + Face Shield + Chem-Resistant Apron + Thick Neoprene Gloves Risk_Splash->PPE_Liquid

Figure 1: PPE Decision Logic based on physical state and operational risk factors.

Operational Protocol: Step-by-Step Handling

This protocol integrates safety into the workflow, ensuring the "Self-Validating System" requirement.

Phase 1: Preparation & Weighing
  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance inside the fume hood. Phthalide powders are notoriously static-prone.

  • The "Coffin" Method:

    • Place the receiving vessel (flask) inside a secondary container (e.g., a plastic tub).

    • Weigh the solid into a disposable anti-static boat.

    • Validation: If visible dust settles on the black surface of the balance, your technique has failed. Clean immediately with a solvent-dampened wipe (do not dry sweep).

Phase 2: Reaction Initiation
  • Solvent Addition: Add solvent slowly down the side of the flask to avoid "puffing" the solid into the air.

  • Dissolution Check: Ensure full dissolution before heating. Halogenated solids can form "hot spots" if undissolved, leading to thermal runaway.

Phase 3: Disposal & Decontamination
  • Quenching: Treat all glassware as if it contains the potent parent compound. Rinse 3x with Acetone.

  • Waste Segregation:

    • Stream: Halogenated Organic Waste . Do not mix with non-halogenated solvents (e.g., pure acetone/methanol waste) as this complicates incineration.

    • Labeling: Clearly mark "Contains Halogenated Benzofuranone - Potential Sensitizer."

Emergency Response

ScenarioImmediate ActionMedical Follow-up
Skin Contact Wash with soap and water for 15 mins. Do not use alcohol (increases absorption).Monitor for dermatitis or sensitization (redness/itching) for 48 hours.
Eye Contact Flush at eyewash station for 15 mins. Hold eyelids open.Seek ophthalmologist immediately (risk of corneal abrasion).
Inhalation Move to fresh air.[1][2][4][5][9]Required if coughing or wheezing develops (delayed pulmonary edema risk).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into bag.Report to EHS.

Cradle-to-Grave Workflow Diagram

Workflow Storage Storage (Cool, Dry, Dark) Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Transfer Reaction Reaction (Closed System) Weighing->Reaction Dissolve Quench Quench & Clean (Triple Rinse) Reaction->Quench Complete Waste Disposal (Halogenated Stream) Quench->Waste Segregate

Figure 2: Lifecycle management of 6-Bromo-5-chloro-3H-2-benzofuran-1-one from storage to disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[10] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Phthalides. (Used for hazard extrapolation of sensitizers). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.